3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-phenoxy-1-piperazin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(15-9-7-14-8-10-15)6-11-17-12-4-2-1-3-5-12;/h1-5,14H,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRRWSQZSNYFJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CCOC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80385-33-7 | |
| Record name | 80385-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one Hydrochloride
This guide provides a comprehensive, field-proven protocol for the synthesis of 3-phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS No: 80385-33-7). Designed for researchers and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices that ensure a robust and reproducible synthesis.
Introduction and Strategic Overview
This compound is a chemical intermediate whose structure incorporates a phenoxy moiety and a piperazine ring. These are common pharmacophores in medicinal chemistry, making this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
The primary challenge in synthesizing this molecule lies in the selective mono-acylation of piperazine, a symmetrical diamine. Uncontrolled reactions can readily lead to the formation of a di-substituted byproduct, complicating purification and significantly reducing the yield of the desired product.
This guide presents a robust two-part synthetic strategy designed to maximize yield and purity:
-
Synthesis of the Carboxylic Acid Precursor: Preparation of 3-phenoxypropanoic acid via a Williamson ether synthesis.
-
Selective Amide Coupling and Salt Formation: Activation of the carboxylic acid and its subsequent reaction with piperazine under conditions that favor mono-acylation, followed by conversion to the final hydrochloride salt.
Retrosynthetic Analysis
The logical disconnection of the target molecule points to two key starting materials: 3-phenoxypropanoic acid and piperazine. The amide bond is the primary disconnection point.
Caption: Retrosynthetic pathway for the target compound.
Part 1: Synthesis of 3-Phenoxypropanoic Acid
The foundational step is the preparation of the carboxylic acid precursor. The Williamson ether synthesis is an efficient and classic method for this transformation, involving the nucleophilic substitution of a halide by a phenoxide ion.[1][2]
Principle & Causality
Phenol is deprotonated by a strong base (sodium hydroxide) to form the more nucleophilic sodium phenoxide. This phenoxide then attacks the electrophilic carbon of 3-chloropropionic acid in an SN2 reaction. The use of a base is critical; the neutral hydroxyl group of phenol is not a sufficiently strong nucleophile to displace the chloride ion effectively. The reaction is followed by acidification to yield the final carboxylic acid product.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Phenol | 94.11 | 9.41 g | 100 | Toxic, handle with care. |
| Sodium Hydroxide (NaOH) | 40.00 | 8.80 g | 220 | Corrosive. |
| 3-Chloropropionic Acid | 108.52 | 10.85 g | 100 | Corrosive.[3] |
| Deionized Water | 18.02 | 150 mL | - | |
| Hydrochloric Acid (HCl), 6 M | - | ~20 mL | - | For acidification. |
| Diethyl Ether | 74.12 | 150 mL | - | For extraction. |
| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - | Drying agent. |
Step-by-Step Procedure
-
Preparation of Sodium Phenoxide: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 8.80 g (220 mmol) of sodium hydroxide in 50 mL of deionized water. Carefully add 9.41 g (100 mmol) of phenol to the solution. Stir the mixture until the phenol has completely dissolved.
-
Addition of Haloacid: To the sodium phenoxide solution, add a solution of 10.85 g (100 mmol) of 3-chloropropionic acid dissolved in 50 mL of water.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 100-105 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature in an ice bath. Slowly and carefully acidify the solution to a pH of 1-2 by adding 6 M hydrochloric acid dropwise. A white precipitate of 3-phenoxypropanoic acid should form.
-
Isolation and Purification:
-
Extract the aqueous mixture three times with 50 mL portions of diethyl ether.
-
Combine the organic extracts in a separatory funnel and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product. .
-
The product can be further purified by recrystallization from a water/ethanol mixture to yield a white crystalline solid.
-
Part 2: Synthesis of this compound
This part details the critical amide coupling reaction. To overcome the challenge of di-acylation, this protocol employs an acyl chloride intermediate and a strategic excess of piperazine, which statistically favors the formation of the mono-substituted product.
Workflow Diagram
Caption: Experimental workflow for the final product synthesis.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Phenoxypropanoic Acid | 166.17 | 8.31 g | 50 | From Part 1. |
| Thionyl Chloride (SOCl₂) | 118.97 | 4.4 mL (6.0 g) | 50.4 | Highly corrosive and lachrymatory. |
| Piperazine (Anhydrous) | 86.14 | 21.5 g | 250 | 5 equivalents, hygroscopic. |
| Dichloromethane (DCM) | 84.93 | 250 mL | - | Anhydrous. |
| Isopropanol (IPA) | 60.10 | 100 mL | - | For crystallization. |
| HCl in Isopropanol (5-6 M) | - | ~10 mL | ~50-60 | For salt formation. |
Step-by-Step Procedure
-
Step 2a: Activation of Carboxylic Acid
-
In a dry 250 mL three-necked flask under a nitrogen atmosphere, suspend 8.31 g (50 mmol) of 3-phenoxypropanoic acid in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 4.4 mL (50.4 mmol) of thionyl chloride dropwise via a syringe. Causality Note: This converts the less reactive carboxylic acid into a highly electrophilic acyl chloride, essential for an efficient reaction with the amine.[4]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear. The resulting solution contains the crude 3-phenoxypropanoyl chloride.
-
-
Step 2b: Selective Mono-Amidation
-
In a separate 500 mL flask, dissolve 21.5 g (250 mmol, 5 eq.) of anhydrous piperazine in 150 mL of anhydrous DCM and cool to 0 °C. Causality Note: Using a large excess of piperazine ensures that the acyl chloride is more likely to react with an unreacted piperazine molecule rather than the already formed mono-acylated product, thus minimizing di-acylation.
-
Slowly add the prepared acyl chloride solution from Step 2a to the piperazine solution dropwise over 30-45 minutes, maintaining the temperature at 0-5 °C. A thick white precipitate (piperazine hydrochloride) will form.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
-
-
Step 2c: Work-up, Isolation, and Salt Formation
-
Filter the reaction mixture to remove the piperazine hydrochloride precipitate.
-
Transfer the filtrate to a separatory funnel and wash it sequentially with two 75 mL portions of deionized water to remove the excess piperazine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base, 3-phenoxy-1-(piperazin-1-yl)propan-1-one, typically as a viscous oil.
-
Dissolve the crude oil in 80 mL of isopropanol (IPA).
-
While stirring, add a 5-6 M solution of HCl in isopropanol dropwise until the solution becomes acidic (test with pH paper).
-
A white precipitate of the hydrochloride salt will form. Stir the suspension at room temperature for 1 hour, then cool in an ice bath for another hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield the final product.
-
Characterization and Quality Control
The final product should be a white to off-white crystalline solid. While no public, peer-reviewed experimental spectra are available, the following data are predicted based on the compound's structure and mass spectrometry databases.[5]
Predicted & Expected Analytical Data
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₉ClN₂O₂ |
| Molecular Weight | 270.76 g/mol [6][7][8] |
| Appearance | White to off-white solid |
| ¹H NMR (Predicted) | |
| Aromatic Protons (Ph-O) | δ 6.9-7.4 ppm (m, 5H) |
| Piperazine Protons (-CH₂-N-CH₂-) | δ 3.5-3.8 ppm (m, 4H), δ 2.8-3.2 ppm (m, 4H) |
| Methylene Protons (-O-CH₂-) | δ ~4.2 ppm (t, 2H) |
| Methylene Protons (-CH₂-C=O) | δ ~2.8 ppm (t, 2H) |
| Amine Proton (-NH-) | Broad singlet, variable chemical shift |
| Mass Spec (ESI-MS) | |
| [M+H]⁺ (for free base) | m/z 235.14[5] |
Safety Precautions
-
Phenol: Toxic and corrosive. Avoid skin contact and inhalation.
-
Thionyl Chloride: Highly corrosive, a strong lachrymator, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Piperazine: Corrosive and may cause skin sensitization.
-
Acids/Bases: Handle concentrated acids (HCl) and bases (NaOH) with extreme care.
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, throughout the procedure.
References
- Direktor, D., & Effenberger, R. (1985). Phase Transfer Catalysed Esterification of Phenols with Aliphatic Acid Chlorides. Part II. Journal of Chemical Technology and Biotechnology.
-
The Royal Society of Chemistry. (2019). Electronic supplementary information. RSC. [Link]
- Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. (1981).
-
Organic Syntheses Procedure. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. [Link]
-
Williamson Ether Synthesis. (n.d.). Cambridge University Press. [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. [Link]
- Synthesis method of 5- hydroxide radical-1-indenone. (2011).
- Process for the preparation of 3-phenylpropionic acid. (1998).
-
PubChemLite. (n.d.). This compound. PubChemLite. [Link]
-
Williamson ether synthesis. (2023). Wikipedia. [Link]
-
Williamson Ether Synthesis. (n.d.). UW-Madison Chemistry. [Link]
-
Oakwood Chemical. (n.d.). 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride. Oakwood Chemical. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. RSC. [Link]
-
Pearson. (n.d.). Show how you would use an acid chloride as an intermediate to synthesize... Pearson. [Link]
-
MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]
-
PubMed Central. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central. [Link]
-
Chemical Shifts. (n.d.). (3-Methoxyphenyl)(piperazin-1-yl)methanone - Optional[13C NMR]. Chemical Shifts. [Link]
-
SpectraBase. (n.d.). 3-[1-(3-phenoxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol. SpectraBase. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 3-CHLOROPROPIONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Show how you would use an acid chloride as an intermediate to syn... | Study Prep in Pearson+ [pearson.com]
- 5. PubChemLite - this compound (C13H18N2O2) [pubchemlite.lcsb.uni.lu]
- 6. 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride [oakwoodchemical.com]
- 7. This compound [cymitquimica.com]
- 8. 3-Phenoxy-1-piperazin-1-yl-propan-1-onehydrochloride [cymitquimica.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is a piperazine derivative with potential applications in medicinal chemistry and drug discovery. The piperazine scaffold is a key structural motif in numerous clinically significant drugs, valued for its ability to interact with various biological targets and its favorable pharmacokinetic properties.[1] This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines methodologies for its detailed characterization, and discusses the significance of these properties in the context of pharmaceutical development. Due to the limited availability of specific experimental data for this compound, this guide also incorporates well-established principles from analogous arylpiperazine structures to provide a robust framework for its scientific evaluation.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure. This section details the fundamental identifiers for this compound.
Nomenclature and Identifiers
-
Systematic Name: this compound
-
CAS Number: 80385-33-7[2]
-
Molecular Formula: C₁₃H₁₉ClN₂O₂[2]
-
Molecular Weight: 270.76 g/mol [2]
Chemical Structure
The molecular structure comprises a central piperazine ring, a flexible propanone linker, and a terminal phenoxy group. The hydrochloride salt form enhances the compound's aqueous solubility.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, including absorption, distribution, metabolism, and excretion (ADME).[3]
Summary of Known and Predicted Properties
| Property | Value / Range | Source | Notes |
| Physical State | Crystalline solid | Inferred from similar compounds | Typically a white to off-white powder. |
| Melting Point | 198-200 °C | Oakwood Chemical[2] | A sharp melting point range is indicative of high purity. |
| Solubility | Not experimentally determined | - | As a hydrochloride salt, it is expected to have good aqueous solubility.[4] |
| pKa | Not experimentally determined | - | The piperazine nitrogens are basic. Estimated pKa values for similar structures are in the range of 8.5-9.5.[4] |
| LogP (predicted) | 0.7 | PubChemLite[5] | This value (XlogP) suggests a moderate lipophilicity for the free base. |
Solubility
While specific experimental data is not available, the hydrochloride salt form is intended to enhance aqueous solubility.[4] The solubility profile is a critical parameter for formulation development and predicting oral absorption.
Proposed Experimental Protocol for Solubility Determination:
-
Solvent Selection: A panel of pharmaceutically relevant solvents should be used, including purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl (simulated gastric fluid), and ethanol.
-
Methodology (Shake-Flask Method):
-
Add an excess amount of the compound to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, filter, and dilute as necessary.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
-
Causality: Determining solubility at different pH values is crucial because the ionization state of the piperazine nitrogens will significantly impact solubility. Solubility in ethanol is important for formulation options.
Dissociation Constant (pKa)
The pKa values dictate the extent of ionization of a molecule at a given pH. For this compound, the two nitrogen atoms of the piperazine ring are the primary ionizable centers.
Proposed Experimental Protocol for pKa Determination:
-
Methodology (Potentiometric Titration):
-
Dissolve a precisely weighed amount of the compound in deionized water or a co-solvent system (e.g., water/methanol) if aqueous solubility is limited.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then a strong base (e.g., NaOH).
-
Monitor the pH of the solution continuously using a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.
-
-
Causality: The pKa values are essential for predicting the compound's behavior in different physiological environments (e.g., stomach vs. intestine) and for developing analytical methods like HPLC, where mobile phase pH can be optimized for peak shape and retention. The basicity of the piperazine moiety is a key determinant of its interaction with biological targets.[6]
Analytical Characterization
A comprehensive analytical characterization is required to confirm the structure, assess purity, and establish a reference standard for future studies. The following techniques are standard for the analysis of arylpiperazine derivatives.[7]
Caption: A typical analytical workflow for the characterization of a pharmaceutical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number and types of protons and their connectivity. Expected signals would include aromatic protons from the phenoxy group, aliphatic protons from the propanone linker, and distinct signals for the piperazine ring protons.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. Characteristic signals would be expected for the carbonyl carbon, aromatic carbons, and aliphatic carbons.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable technique. The predicted monoisotopic mass of the free base is 234.13683 Da.[5] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule. Expected characteristic absorption bands for this compound would include:
-
C=O stretch (amide): ~1650 cm⁻¹
-
C-O-C stretch (ether): ~1250-1200 cm⁻¹[4]
-
C-N stretch (amine): ~1350-1050 cm⁻¹[4]
-
Aromatic C-H and C=C stretches: ~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹
-
N-H stretch (from the protonated piperazine): A broad band in the region of ~2700-2400 cm⁻¹
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing purity and quantifying the compound. A reverse-phase HPLC method would be appropriate.
Proposed HPLC Method Parameters:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at a controlled pH).
-
Detection: UV detection at a wavelength where the phenoxy chromophore absorbs (likely around 220 nm and 270 nm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
Causality: The choice of a C18 column is based on the compound's moderate lipophilicity. The use of a buffer in the mobile phase is critical to control the ionization state of the piperazine nitrogens, ensuring consistent retention times and good peak shape.
Synthesis and Potential Impurities
While a specific patented synthesis for this exact molecule was not identified, a plausible synthetic route can be proposed based on established chemical reactions for similar arylpiperazine compounds.[8]
Sources
- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride [oakwoodchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride (64966-35-4) for sale [vulcanchem.com]
- 5. PubChemLite - this compound (C13H18N2O2) [pubchemlite.lcsb.uni.lu]
- 6. uregina.ca [uregina.ca]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]
A Technical Guide to the Mechanistic Elucidation of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride
Abstract: 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is a synthetic molecule available for research purposes, yet its specific mechanism of action remains uncharacterized in peer-reviewed literature[1][2][3]. This technical guide provides a comprehensive framework for its mechanistic investigation, grounded in established principles of medicinal chemistry and pharmacology. By analyzing the compound's structural motifs—specifically the aryl piperazine and phenoxy-propanone moieties—we hypothesize potential interactions with key G-protein coupled receptors (GPCRs) and transporters involved in neurotransmission. This document outlines a logical, multi-stage experimental workflow, from initial broad-panel screening to secondary functional assays, designed to systematically identify its molecular target(s) and elucidate its biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.
Introduction and Structural Analysis
This compound is a small molecule featuring three key structural components: an unsubstituted phenoxy group, a three-carbon propanone linker, and a terminal piperazine ring. While direct biological data is absent, its architecture shares significant homology with several well-established pharmacophores known to possess neuropharmacological activity[4].
-
Aryl Piperazine Moiety: The piperazine ring, particularly when N-substituted with an aryl group (or a group that can mimic one), is a privileged scaffold in medicinal chemistry[4][5]. It is a cornerstone of numerous centrally active agents targeting serotonergic, dopaminergic, and adrenergic receptors[6][7][8]. For instance, compounds with an arylpiperazine structure are known to exhibit high affinity for 5-HT1A receptors and the serotonin transporter (SERT)[8].
-
Phenoxy-Propane Backbone: The phenoxy-propanolamine backbone is famously associated with β-adrenergic receptor antagonists (beta-blockers). Although the subject molecule contains a ketone (propan-1-one) rather than an alcohol (propan-2-ol), this structural similarity warrants investigation into potential adrenergic activity. Structurally related compounds have also been explored for their potential in neuropharmacology[9][10].
Based on this structural deconstruction, we can formulate a primary hypothesis:
Primary Hypothesis: this compound is likely to act as a modulator of monoamine neurotransmitter systems, with a high probability of interacting with serotonin (5-HT) and/or dopamine (D) receptors and transporters.
Proposed Primary Target & Signaling Pathway
Given the prevalence of the aryl piperazine motif in serotonergic agents, a logical starting point for investigation is the 5-HT1A receptor, a Gi/o-coupled GPCR. Activation of this autoreceptor typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and downstream modulation of neuronal activity.
The diagram below illustrates the canonical Gi-coupled signaling cascade, which would be initiated if the compound acts as a 5-HT1A agonist.
Caption: Hypothetical signaling pathway for an agonist at a Gi-coupled receptor like 5-HT1A.
Experimental Validation Workflow
To systematically test our hypothesis and characterize the compound's mechanism, a tiered experimental approach is recommended. This ensures a cost-effective and logical progression from broad screening to specific functional characterization.
The diagram below outlines the proposed workflow.
Sources
- 1. This compound [cymitquimica.com]
- 2. 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride [oakwoodchemical.com]
- 3. 3-Phenoxy-1-piperazin-1-yl-propan-1-onehydrochloride [cymitquimica.com]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride (64966-35-4) for sale [vulcanchem.com]
- 10. Buy 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol | 162712-35-8 [smolecule.com]
An In-Depth Technical Guide to Elucidating the Biological Targets of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride
Abstract
This technical guide provides a comprehensive framework for the identification and validation of potential biological targets for the novel small molecule, 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride. The structural architecture of this compound, featuring a phenoxy moiety linked to a piperazine ring via a propanone bridge, suggests a high probability of interaction with multiple protein families, particularly within the central nervous system. This document outlines a rational, multi-pronged approach for researchers, scientists, and drug development professionals to systematically explore the mechanism of action of this and structurally related compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and present a clear strategy for data interpretation and visualization. All methodologies are grounded in established scientific principles and supported by authoritative references.
Introduction: Deconstructing the Pharmacophore
The chemical structure of this compound presents two key pharmacophoric elements that guide our initial hypothesis generation for potential biological targets: the piperazine ring and the phenoxy group.
-
The Piperazine Moiety: This six-membered heterocycle is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs.[1] Its nitrogen atoms can act as hydrogen bond acceptors and can be protonated under physiological pH, facilitating interactions with biological targets through ionic bonds.[2] Piperazine derivatives are well-documented to exhibit a broad range of pharmacological activities, with a significant number of them targeting neurotransmitter receptors, including serotonin, dopamine, and histamine receptors.[1]
-
The Phenoxy Group: The presence of a phenoxyalkyl moiety often confers lipophilicity, which can be crucial for traversing cellular membranes and accessing intracellular targets. Furthermore, this group can engage in various non-covalent interactions with protein targets, including hydrophobic and pi-stacking interactions.
The combination of these two moieties in this compound strongly suggests a predisposition for interaction with G-protein coupled receptors (GPCRs), ion channels, and kinases, all of which are prominent target classes for drugs containing these structural features.
Hypothesis-Driven Target Identification Strategy
Given the structural alerts, a logical and efficient approach to target identification involves a tiered screening cascade. This strategy prioritizes broad, unbiased screening to generate initial hits, followed by more focused, hypothesis-driven validation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments outlined in our target identification workflow.
Unbiased Target Discovery: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This powerful technique allows for the unbiased identification of proteins from a complex biological lysate that physically interact with our compound of interest.
Protocol: Affinity Chromatography-Mass Spectrometry
-
Ligand Immobilization:
-
Synthesize a derivative of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one with a suitable linker arm for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A common strategy is to introduce a linker at a position determined by preliminary Structure-Activity Relationship (SAR) studies to be non-essential for activity.
-
Incubate the synthesized derivative with the activated beads according to the manufacturer's protocol to achieve covalent immobilization.
-
Thoroughly wash the beads to remove any non-covalently bound ligand.
-
-
Protein Lysate Preparation:
-
Prepare a cell lysate from a relevant cell line or tissue (e.g., human neuroblastoma cell line SH-SY5Y for CNS targets).
-
Use a mild lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein integrity and native conformations.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Chromatography:
-
Equilibrate the ligand-immobilized beads with lysis buffer.
-
Incubate the protein lysate with the beads for 2-4 hours at 4°C with gentle rotation to allow for protein binding.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker and quenching agent but without the ligand.
-
Wash the beads extensively with lysis buffer containing a low concentration of a mild detergent to remove non-specific binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a competitive elution with an excess of the free compound or by changing the pH or ionic strength of the buffer.
-
Concentrate and desalt the eluted proteins.
-
Perform in-solution or in-gel tryptic digestion of the eluted proteins.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search engine (e.g., Mascot, Sequest).
-
Compare the list of identified proteins from the ligand-immobilized beads to the negative control to identify specific binders.
-
Hypothesis-Driven Screening
Based on the structural motifs and initial AC-MS data, we will perform focused screening against high-probability target families.
Given the prevalence of the arylpiperazine scaffold in serotonergic and dopaminergic ligands, initial screening should focus on a panel of these receptors.[3][4][5][6]
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes from cell lines stably overexpressing the target GPCR (e.g., HEK293 cells expressing human 5-HT1A or D2 receptors).
-
Homogenize the cells in a suitable buffer and isolate the membrane fraction by differential centrifugation.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A), and varying concentrations of this compound.
-
Incubate the mixture at room temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.
-
Determine the IC50 (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Representative GPCR Binding Assay Panel
| Receptor Target | Radioligand | Cell Line |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | HEK293 |
| Serotonin 5-HT2A | [3H]-Ketanserin | CHO-K1 |
| Dopamine D2 | [3H]-Spiperone | HEK293 |
| Dopamine D3 | [3H]-Spiperone | CHO |
The phenoxy moiety is present in some known ion channel modulators. Therefore, screening against a panel of relevant ion channels is warranted.[7]
Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Use a cell line stably expressing the ion channel of interest (e.g., CHO cells expressing a specific voltage-gated sodium or potassium channel).
-
Plate the cells on glass coverslips for recording.
-
-
Patch-Clamp Recording:
-
Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.
-
Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential and apply voltage steps to elicit ionic currents through the channel of interest.
-
-
Compound Application and Data Analysis:
-
Record baseline currents.
-
Perfuse the recording chamber with a solution containing a known concentration of this compound.
-
Record the currents in the presence of the compound.
-
Wash out the compound and record the recovery of the current.
-
Analyze the effect of the compound on the current amplitude, kinetics, and voltage-dependence.
-
The piperazine ring is also a feature of some kinase inhibitors.[8] An initial screen against a panel of representative kinases can reveal potential activity in this target class.
Protocol: In Vitro Kinase Assay (Luminescence-Based)
-
Assay Setup:
-
In a 384-well plate, add the kinase of interest, a suitable substrate peptide, and ATP in a kinase assay buffer.
-
Add varying concentrations of this compound.
-
Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).
-
-
Kinase Reaction and Detection:
-
Incubate the plate at 30°C for a specified time to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based assay kit (e.g., ADP-Glo™). The luminescent signal is proportional to the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[9]
-
Table 2: Representative Kinase Assay Panel
| Kinase Family | Specific Kinase | Rationale |
| Tyrosine Kinase | Src | Common target for piperazine-containing inhibitors. |
| Serine/Threonine Kinase | AKT1 | Key signaling node in many cellular processes. |
| Serine/Threonine Kinase | CDK2 | Important in cell cycle regulation. |
Target Validation and Mechanistic Elucidation
Positive hits from the initial screening assays must be rigorously validated to confirm a direct and functionally relevant interaction.
Confirmation of Direct Binding
A positive result in a binding assay should be confirmed using an orthogonal method. For example, if a target is identified by AC-MS, its interaction with the compound should be validated by a direct binding assay such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Functional Assays
Demonstrating that the compound modulates the biological activity of the identified target is crucial.
-
For GPCRs: Perform downstream functional assays such as cAMP accumulation assays (for Gs or Gi-coupled receptors) or calcium flux assays (for Gq-coupled receptors) to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
-
For Ion Channels: Further electrophysiological studies can delineate the mechanism of action (e.g., open-channel block, allosteric modulation of gating).
-
For Kinases: Cellular assays can be used to assess the inhibition of phosphorylation of the kinase's downstream substrates.
Conclusion and Future Directions
This guide has provided a systematic and experimentally robust strategy for the identification and validation of the biological targets of this compound. By employing a combination of unbiased and hypothesis-driven approaches, researchers can efficiently narrow down the potential targets and elucidate the compound's mechanism of action. The detailed protocols provided herein serve as a practical resource for executing these studies with scientific rigor.
Future work should focus on comprehensive SAR studies to optimize potency and selectivity for the validated target(s), as well as in vivo studies to assess the compound's pharmacokinetic properties and therapeutic potential. The methodologies outlined in this guide provide a solid foundation for advancing our understanding of this novel chemical entity and its potential applications in drug discovery.
References
-
Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. [Link]
- Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine.
- García-López, M. T., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749–756.
- Leite, T. H., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-598.
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Szymanska, E., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8795.
- Toll, L., et al. (2016). Ion channels find a pathway for therapeutic success.
-
Various Authors. (2021). A UML and DOT / Graphviz diagram gallery for impatient beginners. Atlassian Community. [Link]
-
Various Authors. (2020). Real examples of Graphviz. DevTools daily. [Link]
-
Various Authors. (2026). PredPRBA: Prediction of Protein-RNA Binding Affinity Using Gradient Boosted Regression Trees. PMC. [Link]
- Various Authors. (2026). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- Various Authors. (2026). Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N -Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine.
-
Various Authors. (2026). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. PubMed. [Link]
-
Various Authors. (2026). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PMC. [Link]
-
Various Authors. (2026). New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. PMC. [Link]
-
Various Authors. (2026). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PMC. [Link]
-
Various Authors. (2026). First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. PubMed. [Link]
-
Various Authors. (2026). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology. [Link]
-
Various Authors. (2026). In vitro kinase assay. protocols.io. [Link]
-
Various Authors. (2026). Electrophysiological Approaches for the Study of Ion Channel Function. PMC. [Link]
-
Various Authors. (2026). DOT Language. Graphviz. [Link]
-
Various Authors. (2026). Drawing graphs with dot. Graphviz. [Link]
-
Various Authors. (2026). Examples. graphviz 0.21 documentation. [Link]
-
Various Authors. (2026). Simple Graph - GraphViz Examples and Tutorial. . [Link]
-
Various Authors. (2026). This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. GitHub Gist. [Link]
-
Various Authors. (2026). Dot Language (graph based diagrams). Medium. [Link]
-
Various Authors. (2026). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
-
Various Authors. (2026). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [Link]
-
Various Authors. (2026). patch-clamp-protocol-final.pdf. University of Sussex. [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. graphviz.org [graphviz.org]
- 8. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 3-Phenoxy-1-(piperazin-1-yl)propan-1-one Hydrochloride: Structural Analogs and Derivatives in Drug Discovery
Introduction: The Privileged Scaffold of Aryl Piperazines
In medicinal chemistry, the term "privileged scaffold" refers to molecular frameworks that are capable of binding to a variety of biological targets, serving as a versatile foundation for the development of novel therapeutics.[1] The arylpiperazine motif is a quintessential example of such a scaffold, widely incorporated into drug candidates to modulate targets within the central nervous system (CNS) and beyond.[1][2] At the core of this guide is the 3-Phenoxy-1-(piperazin-1-yl)propan-1-one structure, a specific embodiment of the arylpiperazine class. This molecule uniquely combines a phenoxy group, a flexible propanone linker, and the basic piperazine ring, creating a template ripe for chemical modification and optimization.[3]
This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and biological evaluation of structural analogs and derivatives based on this core. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of new therapeutic agents. We will delve into the causality behind synthetic choices, provide robust, self-validating experimental protocols, and outline a logical screening funnel for identifying and characterizing promising lead compounds.
Part 1: Medicinal Chemistry and Structure-Activity Relationships (SAR)
The therapeutic potential of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with a biological target. By systematically modifying the 3-Phenoxy-1-(piperazin-1-yl)propan-1-one core, researchers can probe these interactions and optimize for potency, selectivity, and desirable pharmacokinetic properties.
The core scaffold offers three primary points for modification:
-
The Phenoxy Ring (Aryl Moiety): Substituents on this ring can drastically alter electronic properties, lipophilicity, and steric profile, influencing target binding and metabolism.
-
The Piperazine Ring: Modification at the N4-position is a common strategy to introduce new functionalities, modulate basicity, and extend the molecule to explore additional binding pockets.
-
The Propan-1-one Linker: While less commonly modified, altering the length or rigidity of this linker can impact the spatial orientation of the terminal groups, which is crucial for optimal receptor engagement.[1]
The following diagram illustrates these key modification points.
Caption: Key points for structural modification on the core scaffold.
SAR Insights from Arylpiperazine Analogs
Structure-activity relationship studies on related arylpiperazine series reveal critical insights. For instance, in a series of compounds targeting dopamine D2/D3 receptors, the introduction of a 2-methoxyphenyl group in place of an unsubstituted phenyl ring enhanced affinity for the D3 receptor.[4] Conversely, bulky trifluoromethyl groups on a quinolinyl moiety led to a significant loss of affinity.[4] In another study focused on antiprion compounds, a para-acetyl group on the N-phenyl ring was found to be a key feature for activity, while other electron-donating or withdrawing groups, regardless of their position, resulted in inactive compounds.[5] These examples underscore the high degree of sensitivity between chemical structure and biological function.
| Modification | Observation | Potential Implication | Reference |
| Phenoxy Ring: 2-OCH₃ substitution | ~3-fold increase in D3 receptor binding affinity. | The methoxy group may form a key hydrogen bond or favorable steric interaction within the receptor's binding pocket. | [4] |
| Phenoxy Ring: para-Acetyl group | Essential for antiprion activity in ScN2a-cl3 cells. | The ketone may act as a hydrogen bond acceptor, crucial for target engagement. | [5] |
| Piperazine N4: Bulky Heterocycles | Can modulate receptor selectivity (e.g., D2 vs. D3). | The N4 substituent explores a secondary binding pocket, where size and electronics dictate selectivity. | [4] |
| Piperazine N4: Naphthyl group | Resulted in high-affinity 5-HT1A receptor agonists. | The extended aromatic system likely engages in favorable π-π stacking interactions with aromatic residues in the receptor. | [6] |
Part 2: Synthetic Strategies
The synthesis of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one analogs typically follows a convergent strategy, involving the preparation of a substituted 3-phenoxypropanoic acid intermediate followed by coupling with a desired piperazine derivative. The use of a protecting group on the piperazine, such as the tert-butyloxycarbonyl (Boc) group, is essential to prevent undesired side reactions and ensure regioselective functionalization.[7][8]
General Synthetic Workflow
The overall process can be broken down into three main stages: preparation of the acid, amide coupling, and final deprotection/modification.
Caption: Generalized workflow for the synthesis of target analogs.
Protocol 1: Synthesis of 3-Phenoxypropanoic Acid Intermediate
This protocol describes the synthesis of the carboxylic acid intermediate from a substituted phenol. 3-Phenylpropionic acid and its derivatives are versatile building blocks in pharmaceuticals and other specialty chemicals.[9]
Materials:
-
Substituted Phenol (1.0 eq)
-
Ethyl 3-bromopropionate (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetone or DMF (solvent)
-
Sodium hydroxide (NaOH)
-
Ethanol/Water
-
Hydrochloric acid (HCl)
Procedure:
-
Ether Synthesis: To a solution of the substituted phenol (1.0 eq) in acetone, add K₂CO₃ (2.0 eq) and ethyl 3-bromopropionate (1.2 eq).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Saponification: Dissolve the crude ester in a mixture of ethanol and 2M aqueous NaOH. Stir at room temperature or gently heat until the ester is fully hydrolyzed (monitor by TLC).
-
Acidification: Cool the mixture in an ice bath and acidify to pH ~2 with concentrated HCl. The carboxylic acid product will typically precipitate.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry in vacuo to yield the desired 3-phenoxypropanoic acid derivative.
Protocol 2: Amide Coupling with N-Boc-Piperazine
This step creates the core structure via a robust amide bond formation. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) is a standard, cost-effective method that minimizes side reactions and ensures high yields.[10][11]
Materials:
-
3-Phenoxypropanoic acid derivative (1.0 eq)
-
N-Boc-piperazine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Activation: To a solution of the 3-phenoxypropanoic acid derivative (1.0 eq) in anhydrous DCM at 0 °C (ice bath), add HOBt (1.2 eq) and DIPEA (2.5 eq).
-
Add N-Boc-piperazine (1.1 eq) to the mixture.
-
Add EDC (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[10]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor completion by LC-MS.[10]
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired Boc-protected amide.[10]
Protocol 3: Boc Deprotection and Salt Formation
The final step involves the removal of the acid-labile Boc protecting group to yield the free secondary amine, which is typically isolated as a stable hydrochloride salt.[7][12]
Materials:
-
Boc-protected coupled product (1.0 eq)
-
4M HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA) in DCM
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of a suitable solvent (e.g., DCM or methanol).
-
Add an excess of 4M HCl in 1,4-dioxane to the solution.
-
Stir the mixture at room temperature for 2-4 hours. The deprotected product will often precipitate as the hydrochloride salt.
-
If precipitation occurs, collect the solid by filtration. If not, concentrate the reaction mixture in vacuo.
-
Triturate the residue with diethyl ether to induce precipitation, then filter, wash with ether, and dry to yield the final 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride analog.
Part 3: Biological Evaluation & Screening Funnel
Once a library of analogs has been synthesized, a systematic biological evaluation is required to identify promising candidates. Arylpiperazines are well-known ligands for G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, which are major targets for CNS disorders.[1][13] Therefore, a typical screening funnel would begin with high-throughput in vitro assays and progress to more complex cellular and ADME-Tox profiling.
Caption: A typical screening funnel for drug candidate selection.
Tier 1: Primary Screening (GPCR Binding Assays)
The initial goal is to identify compounds that bind to the target receptor(s) of interest. Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a receptor.[14]
Protocol: Radioligand Binding Assay
-
Preparation: Prepare cell membranes from a cell line stably expressing the human target GPCR (e.g., 5-HT1A).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a known radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Calculate the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki value to determine binding affinity.
Tier 2: Functional Assays (Second Messenger Readouts)
Compounds that show promising binding affinity must be tested for functional activity. It is crucial to determine whether they act as agonists (activating the receptor), antagonists (blocking the receptor), or allosteric modulators.[15] Functional assays typically measure the downstream signaling events that occur after receptor activation, such as changes in second messenger levels (e.g., cAMP, Ca²⁺).[14][15]
Example Assay: cAMP Accumulation Assay (for Gs or Gi-coupled receptors)
-
Cell Plating: Plate cells expressing the target receptor in a multi-well format.
-
Compound Treatment: Treat the cells with the test compounds in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation). For antagonist mode, co-incubate with a known agonist.
-
Lysis & Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[15]
-
Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Tier 3: Early ADME-Tox Profiling
A significant percentage of drug candidates fail due to poor pharmacokinetic properties or unforeseen toxicity.[16] Early in vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is critical to de-risk projects and select candidates with a higher probability of success.[16][17]
Key In Vitro ADME-Tox Assays:
-
Metabolic Stability: Assesses the rate at which a compound is metabolized by liver enzymes (e.g., using liver microsomes or hepatocytes). This provides an early indication of the compound's half-life in the body.[18]
-
CYP450 Inhibition: Evaluates the potential of a compound to inhibit major cytochrome P450 (CYP) enzymes. Inhibition can lead to dangerous drug-drug interactions. Luminescent or fluorescent probe-based assays are commonly used.[19]
-
Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell-based assays predict a compound's ability to be absorbed across the intestinal barrier.[18]
-
Cytotoxicity: Measures the general toxicity of a compound to cells (e.g., using HepG2 liver cells) to flag potentially toxic candidates early.[18]
-
hERG Channel Inhibition: Assesses the risk of a compound causing cardiac arrhythmias by testing for inhibition of the hERG potassium channel, a common reason for drug candidate failure.[20]
Conclusion and Future Directions
The this compound scaffold represents a validated and highly tractable starting point for the discovery of novel therapeutics, particularly for CNS targets. Its synthetic accessibility and the clear avenues for structural diversification allow for the systematic exploration of structure-activity relationships. By integrating rational design, efficient synthesis, and a tiered biological screening approach, researchers can effectively navigate the complex path of drug discovery. Future efforts may focus on incorporating novel bioisosteres for the phenoxy or piperazine rings, exploring constrained linkers to improve selectivity, or applying computational modeling to better predict ligand-receptor interactions and guide the design of next-generation analogs.[6]
References
A comprehensive list of all sources cited within this guide, including full titles and clickable URLs for verification.
-
Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. PubMed Central. [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ACS Publications. [Link]
-
Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. PubMed. [Link]
-
Advanced ADME-Tox Assays | Preclinical Drug Development. MarinBio. [Link]
-
Recent Progress in Assays for GPCR Drug Discovery. ResearchGate. [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
Importance of ADME/Tox in Early Drug Discovery. Computational Chemistry Blog. [Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]
-
Understanding the Applications of 3-Phenylpropionic Acid in Chemical Synthesis. Medium. [Link]
-
Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]
-
Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 8. Computational Simulation of Ligand−Receptor Interaction of 5-HT1AR Agonists with Selectivity over α1-Adrenoceptors. ACS Publications. [Link]
-
GPCRs in Drug Discovery and In Vitro Safety Pharmacology. Eurofins Discovery. [Link]
-
Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. [Link]
-
Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]
- Synthesis method of N-Boc piperazine.
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. [Link]
-
Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PMC - NIH. [Link]
-
Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. [Link]
-
Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions. ACS Publications. [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. MDPI. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC - NIH. [Link]
-
Conversion of Diethylmalonate to 3 Phenylpropanoic acid. YouTube. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
- Process for the preparation of 3-phenylpropionic acid.
-
Preparation of 3-bromo-3-phenylpropanoic acid. PrepChem.com. [Link]
-
Coumarin-piperazine derivatives as biologically active compounds. PMC - PubMed Central. [Link]
-
Synthesis of 1-(3-phenoxyphenyl)-propan-1-one. PrepChem.com. [Link]
-
3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride. Oakwood Chemical. [Link]
- Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride [oakwoodchemical.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. lifechemicals.com [lifechemicals.com]
- 17. Drug Discovery: ADME/Toxicity [worldwide.promega.com]
- 18. cellgs.com [cellgs.com]
- 19. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [worldwide.promega.com]
- 20. marinbio.com [marinbio.com]
An In-Depth Technical Guide to the In Silico Elucidation of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one Hydrochloride Interactions
Abstract
In the landscape of modern drug discovery, the journey from a chemical entity to a validated therapeutic agent is both complex and resource-intensive. In silico modeling has emerged as an indispensable tool, enabling researchers to predict, analyze, and refine molecular interactions at an atomic level, thereby accelerating the discovery pipeline. This guide focuses on a specific molecule, 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride, a compound whose biological interactions are not widely documented. We present a comprehensive, first-principles workflow designed for researchers, scientists, and drug development professionals. This document eschews a rigid template, instead providing a logical and scientifically-grounded framework for dissecting the compound's structural features, hypothesizing potential biological targets, and employing a multi-faceted computational strategy—from pharmacophore modeling and molecular docking to molecular dynamics simulations—to rigorously investigate its interaction profile. Each step is explained not merely as a protocol, but as a strategic choice, grounded in the principles of medicinal chemistry and computational science, to build a self-validating and robust predictive model.
Part 1: Foundational Analysis of the Ligand
Before any computational simulation can be initiated, a thorough understanding of the small molecule ligand is paramount. This foundational analysis informs every subsequent step, from target selection to the interpretation of binding energies.
Chemical Identity and Properties
The subject of our investigation is this compound. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 80385-33-7 | [1][2][3] |
| Molecular Formula | C₁₃H₁₉N₂O₂Cl (Hydrochloride Salt) | [2] |
| Molecular Weight | 270.76 g/mol | [2] |
| Canonical SMILES | C1CN(CCN1)C(=O)CCOC2=CC=CC=C2 | [4] |
| InChI Key | YNPZXYYUXFHWNI-UHFFFAOYSA-N | [4] |
Structural Feature Decomposition & Target Scoping
The predictive power of in silico modeling begins with chemical intuition. By deconstructing the ligand into its core functional moieties, we can infer its potential pharmacophoric roles and hypothesize its biological targets based on established structure-activity relationships of analogous compounds.
-
Arylpiperazine Moiety: This is arguably the most informative fragment. The arylpiperazine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in agents targeting the central nervous system (CNS). Specifically, it is a cornerstone for ligands of serotonin (5-HT) and dopamine (D) receptors.[5] One of the piperazine nitrogens typically acts as a basic center, which is protonated at physiological pH and forms a critical ionic interaction with a conserved aspartate residue within the transmembrane domain of these G-protein coupled receptors (GPCRs).[5]
-
Phenoxy Group: The terminal phenoxy ring provides a significant hydrophobic surface for engaging in van der Waals and π-π stacking interactions within a receptor's binding pocket. Its presence, connected via a flexible linker, is common in various receptor ligands.
-
Propanone Linker: This three-carbon chain provides conformational flexibility, allowing the piperazine and phenoxy groups to adopt an optimal spatial orientation for receptor binding. The carbonyl group can act as a hydrogen bond acceptor.
Causality for Target Selection: Based on this decomposition, the most logical starting hypothesis is that this compound interacts with aminergic GPCRs. Therefore, this guide will proceed with the assumption that primary targets of interest include dopamine D2 and serotonin 5-HT2A receptors , both of which are critical targets in neuropsychiatric disorders and are known to bind arylpiperazine ligands.[5]
Part 2: A Multi-faceted In Silico Workflow
Our investigative workflow is designed as a funnel, moving from broad, rapid screening techniques to more computationally intensive and detailed analyses. This hierarchical approach ensures that computational resources are used efficiently and that the resulting predictions are progressively refined and validated.
Caption: A hierarchical workflow for in silico interaction modeling.
Target Identification and Preparation
Expertise: The quality of a simulation's output is critically dependent on the quality of its input. Proper preparation of the target protein structure is a non-negotiable step to ensure accuracy.
Protocol: Receptor Structure Preparation
-
Structure Retrieval: Obtain the 3D crystal structure of the target receptor from a public repository like the Protein Data Bank (PDB). For this example, we would search for human D2 or 5-HT2A receptor structures.
-
Initial Cleaning: Using molecular modeling software (e.g., PyMOL, Chimera, Schrödinger Maestro), load the PDB file. Remove all non-essential components, including co-crystallized ligands, solvent molecules (except for structurally conserved water molecules that may mediate binding), and any ions not critical to structural integrity.
-
Protonation and Charge Assignment: Proteins are crystallized at specific pH values, which may not reflect physiological conditions (pH ~7.4). It is crucial to add hydrogen atoms and assign correct protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate). Tools like H++ or the Protein Preparation Wizard in Schrödinger can automate this process, which is vital for accurate electrostatic and hydrogen bond calculations.
-
Structural Refinement: The crystal structure may contain missing loops or side chains. These must be modeled in using tools like Prime (Schrödinger) or MODELLER. Finally, perform a constrained energy minimization of the structure to relieve any steric clashes introduced during the preparation steps, ensuring the heavy atoms of the protein backbone do not deviate significantly from the crystal structure.
Molecular Docking Simulation
Expertise: Molecular docking serves as the primary computational screening tool. It predicts the preferred orientation (pose) of a ligand within a receptor's binding site and estimates the strength of the interaction via a scoring function. This step rapidly filters potential binding modes, prioritizing the most plausible ones for more rigorous analysis.[6][7]
Protocol: Molecular Docking Workflow
-
Ligand Preparation: The 3D structure of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one must be generated. This can be done using a 2D-to-3D converter, followed by energy minimization using a suitable force field (e.g., MMFF94). Correct protonation states at physiological pH must be assigned; the distal nitrogen of the piperazine ring should be protonated.
-
Binding Site Definition (Grid Generation): Define the simulation box (or "grid") that encompasses the receptor's binding pocket. This is typically centered on the location of a co-crystallized ligand or, if unavailable, on key residues known to be involved in binding (e.g., the conserved aspartate in aminergic GPCRs).
-
Execution of Docking: Run the docking algorithm (e.g., AutoDock Vina, GOLD, Glide). The program will systematically sample different conformations of the ligand within the defined binding site, scoring each pose.
-
Pose Analysis and Selection: Analyze the output. The primary metrics are the docking score (an estimate of binding affinity, where a more negative value is typically better) and the binding pose. The selected pose should be chemically sensible, meaning key pharmacophoric features of the ligand form expected interactions with complementary residues in the receptor (e.g., the protonated piperazine nitrogen forming an ionic bond with an aspartate residue).
Hypothetical Data Presentation:
| Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues |
| 5-HT2A | -9.8 | Asp155 (Ionic), Phe339 (π-π), Ser242 (H-Bond) |
| Dopamine D2 | -9.2 | Asp114 (Ionic), Phe389 (π-π), Trp386 (Hydrophobic) |
Molecular Dynamics (MD) Simulation
Expertise: Docking provides a static snapshot of a potential interaction. However, biological systems are dynamic. MD simulation offers a way to observe the behavior of the ligand-receptor complex over time, providing critical insights into the stability of the predicted binding pose and the nature of the dynamic interactions.[8][9] A stable docked pose in an MD simulation significantly increases confidence in the docking result.
Caption: The sequential stages of preparing and running an MD simulation.
Protocol: MD Simulation of the Ligand-Receptor Complex
-
System Setup: Take the best-ranked pose from the molecular docking step as the starting structure.
-
Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment.
-
Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.
-
Minimization: Perform energy minimization on the entire system to relax the structure and remove any bad contacts created during the setup.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and adjust the pressure to the target pressure (e.g., 1 atm). This is typically done in two phases: an NVT (constant Number of particles, Volume, and Temperature) ensemble followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble. This ensures the system is stable before data collection.
-
Production Run: Once equilibrated, run the simulation for a desired length of time (e.g., 100-200 nanoseconds), saving the coordinates (trajectory) at regular intervals. This production trajectory is used for all subsequent analysis.
Part 3: Advanced Analysis and Interpretation
The raw output of an MD simulation is a trajectory file containing millions of data points. The final step is to extract meaningful biological insights from this data.
Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and the protein backbone over time relative to the starting structure. A stable, converging RMSD for the ligand indicates that it remains bound in a consistent pose within the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible and rigid regions of the protein. High fluctuation in binding site residues may indicate an unstable interaction.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, ionic bonds) between the ligand and receptor throughout the simulation. The persistence of an interaction (e.g., a hydrogen bond existing for >80% of the simulation time) provides strong evidence of its importance for binding.
Binding Free Energy Calculation
Expertise: While docking scores provide a rapid ranking, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more accurate, albeit computationally more expensive, end-point estimation of binding free energy from the MD trajectory.[8] These calculations can re-rank docked poses and provide a more quantitative prediction of binding affinity.
Protocol: MM/PBSA Calculation
-
Trajectory Extraction: Select snapshots (frames) from the stable portion of the production MD trajectory.
-
Energy Calculation: For each snapshot, calculate the free energy of three states: the complex, the isolated receptor, and the isolated ligand.
-
Free Energy of Binding (ΔG_bind): The binding free energy is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)
This provides a quantitative value that can be used to compare the binding of our ligand to different targets or to compare it with known inhibitors.
Conclusion
This guide has outlined a robust, multi-step in silico workflow to investigate the molecular interactions of this compound. By beginning with a logical, structure-based hypothesis of potential biological targets and progressively applying more rigorous computational techniques—from docking to molecular dynamics and free energy calculations—we can build a comprehensive and reliable model of the compound's binding profile. This hierarchical and self-validating approach, where the output of one stage provides confidence for the next, exemplifies how computational science can effectively guide experimental efforts, saving time and resources in the long journey of drug discovery.
References
-
Al-zahrani, M. H., Al-Ghamdi, S. A., & Al-enazy, M. M. (2019). Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. Bioorganic Chemistry, 92, 103217. [Link][6]
-
Prathipati, P., & Saxena, A. K. (2005). Generation of Predictive Pharmacophore Models for CCR5 Antagonists: Study with Piperidine- and Piperazine-Based Compounds as a New Class of HIV-1 Entry Inhibitors. Journal of Medicinal Chemistry, 48(13), 4470–4482. [Link][10]
-
Jana, S., & Raha, K. (2021). Molecular dynamics in predicting the stability of drug-receptor interactions. In Computational Methods for Drug Repurposing. IntechOpen. [Link][8]
-
Khan, K. M., Saad, S. M., Shaikh, S., & Perveen, S. (2018). Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. Bioorganic Chemistry, 77, 337–343. [Link][11]
-
Singh, M., & Kaur, M. (2018). Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers. CNS & Neurological Disorders - Drug Targets, 17(9), 701–715. [Link][7]
-
International Journal of Pharmaceutical Research and Development. (2023). Molecular docking studies of piperazine: Derived PPARγ agonist for optimized antidiabetic activity. International Journal of Pharmaceutical Research and Development, 15(7). [Link][12]
-
Gago, F. (2012). Molecular simulations of drug-receptor complexes in anticancer research. Future Medicinal Chemistry, 4(15), 1933–1949. [Link][13]
-
Joshi, S. D., et al. (2019). Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. Bioorganic Chemistry, 92. [Link][14]
-
Hoag, H. M. (2018). Using Molecular Dynamics Simulations to Understand Receptor-Complex Communication and Signaling. Rowan University. [Link][15]
-
Sgrignani, J., & Magistrato, A. (2015). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Current Pharmaceutical Design, 21(22), 3127–3139. [Link][9]
-
Defelipe, L. A., et al. (2022). Role of Molecular Dynamics and Related Methods in Drug Discovery. Journal of Chemical Information and Modeling, 62(15), 3465–3480. [Link][16]
-
Lee, S., & Lee, J. (2020). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. International Journal of Molecular Sciences, 21(11), 3823. [Link][18]
-
ResearchGate. (n.d.). Ligand design by pharmacophore variations on piperazine ring starting... [Link][19]
-
ResearchGate. (n.d.). Proposed Pharmacophore Model For the Binding of Piperazine Based Ligands at the Serotonin Transporter. [Link][20]
-
Chandra, R. (2022). Developing In Silico Models of Protein-Protein Interactions (PPIs). Journal of Proteomics & Bioinformatics, 15(11). [Link][21]
-
ACS Publications. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [Link][22]
-
MDPI. (2021). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. International Journal of Molecular Sciences, 22(16), 8758. [Link][23]
-
ACS Central Science. (2023). Toward In Silico Design of Protein–Protein Interaction Stabilizers. ACS Central Science, 9(5), 785–787. [Link][24]
-
Oakwood Chemical. (n.d.). 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride. [Link][2]
-
PubChem. (n.d.). 3-(4-(3-Chlorophenyl)piperazin-1-yl)propan-1-ol. [Link][25]
Sources
- 1. This compound [cymitquimica.com]
- 2. 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride [oakwoodchemical.com]
- 3. 3-PHENOXY-1-PIPERAZIN-1-YL-PROPAN-1-ONE X HCL >98% | 80385-33-7 [amp.chemicalbook.com]
- 4. PubChemLite - this compound (C13H18N2O2) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scfbio-iitd.res.in [scfbio-iitd.res.in]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 13. Molecular simulations of drug-receptor complexes in anticancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Portal [scholarscommons.fgcu.edu]
- 15. Using Molecular Dynamics Simulations to Understand Receptor-Complex Communication and Signaling - ProQuest [proquest.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 18. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. longdom.org [longdom.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. Toward In Silico Design of Protein–Protein Interaction Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 3-(4-(3-Chlorophenyl)piperazin-1-yl)propan-1-ol | C13H19ClN2O | CID 257407 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Investigation of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS 80385-33-7): A Novel CNS Drug Candidate
This guide provides a comprehensive framework for the research and development of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride, a compound with significant potential for therapeutic intervention in neurological disorders. While specific research on this molecule is not extensively published, its structural features, particularly the presence of a phenoxy and a piperazine moiety, strongly suggest a pharmacological activity profile centered on the central nervous system (CNS). Piperazine derivatives are a well-established class of compounds with a wide range of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects.[1][2] This document outlines a logical and scientifically rigorous pathway for the comprehensive evaluation of this promising compound, from initial synthesis and characterization to preclinical assessment.
Rationale for Investigation: The Promise of a Novel Aryl Piperazine Derivative
The core structure of this compound combines a phenoxy group with a piperazine ring, a pharmacophore present in numerous CNS-active drugs.[1] Arylpiperazine derivatives are known to interact with a variety of neurotransmitter receptors and transporters, making them a versatile scaffold in the design of novel therapeutics for neurological and psychiatric conditions.[1][3] The specific combination of the phenoxy and piperazine moieties in this compound suggests a potential for interaction with serotonergic and/or dopaminergic pathways, which are critically involved in the pathophysiology of depression, anxiety, and other mood disorders.[2]
The overarching hypothesis for this research program is that this compound possesses novel modulatory activity at key CNS targets, leading to a unique pharmacological profile with potential therapeutic benefits. This guide will detail the necessary steps to test this hypothesis.
Synthesis and Analytical Characterization
A robust and scalable synthetic route is paramount for the successful investigation of any new chemical entity. Based on the structure of this compound, a plausible synthetic pathway is proposed below.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Synthesis Protocol:
-
Friedel-Crafts Acylation: To a solution of phenol in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride. Cool the mixture in an ice bath and slowly add 3-chloropropionyl chloride. Allow the reaction to proceed to completion, followed by quenching and extraction to isolate 3-chloro-1-phenoxypropan-1-one.
-
Nucleophilic Substitution: Dissolve the product from the previous step in a polar aprotic solvent like acetonitrile. Add an excess of piperazine and a base (e.g., potassium carbonate) to scavenge the HCl generated. Heat the reaction mixture to facilitate the nucleophilic substitution of the chlorine atom by the piperazine nitrogen.
-
Purification: The crude product, 3-Phenoxy-1-(piperazin-1-yl)propan-1-one, should be purified using column chromatography.
-
Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether and add a solution of hydrochloric acid in ether to precipitate the hydrochloride salt. The resulting solid can be collected by filtration and dried under vacuum.
Analytical Characterization
Comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized compound.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | Chemical shifts, coupling constants, and integration values consistent with the proposed structure. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[4][5] | A single major peak indicating high purity (>98%). A validated HPLC method can be used for future quantitative analysis.[6] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic absorption bands for the ketone, ether, and amine functionalities. |
| Elemental Analysis | Confirmation of elemental composition. | The percentage of C, H, N, O, and Cl should be within acceptable limits of the theoretical values. |
| Melting Point | Physical property characterization and purity indicator. | A sharp and defined melting point range. |
In Vitro Pharmacological Profiling
The initial pharmacological evaluation will be conducted through a series of in vitro assays to identify the primary molecular targets and elucidate the mechanism of action. Based on the structural similarity to other aryl piperazines, the primary focus will be on key CNS receptors and transporters.
Receptor and Transporter Binding Assays
A broad-panel screening against a range of CNS targets is recommended to identify the primary binding sites.
| Target Class | Specific Targets | Assay Type | Rationale |
| Serotonin (5-HT) Receptors | 5-HT₁A, 5-HT₂A, 5-HT₂C, 5-HT₆, 5-HT₇ | Radioligand Binding Assay | Many antidepressant and anxiolytic drugs target these receptors.[2] |
| Dopamine (DA) Receptors | D₁, D₂, D₃, D₄ | Radioligand Binding Assay | Antipsychotic and some antidepressant medications act on dopamine receptors. |
| Adrenergic Receptors | α₁, α₂, β | Radioligand Binding Assay | Adrenergic signaling is implicated in mood regulation and is a target for some antidepressants. |
| Monoamine Transporters | SERT, DAT, NET | Radioligand Uptake/Binding Assay | Inhibition of monoamine reuptake is a primary mechanism of many antidepressant drugs. |
Functional Assays
Following the identification of primary binding targets, functional assays will be employed to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
Caption: Workflow for in vitro pharmacological profiling.
In Vivo Preclinical Evaluation
Promising results from in vitro studies will warrant progression to in vivo animal models to assess the compound's therapeutic potential and safety profile.
Pharmacokinetic (PK) Studies
The initial in vivo experiments will focus on determining the pharmacokinetic properties of the compound.
| PK Parameter | Experimental Approach | Information Gained |
| Absorption | Oral and intravenous administration in rodents. | Bioavailability and rate of absorption. |
| Distribution | Tissue distribution studies, including brain penetration. | Volume of distribution and ability to cross the blood-brain barrier. |
| Metabolism | In vitro liver microsome stability assays and in vivo metabolite identification. | Metabolic stability and major metabolic pathways. |
| Excretion | Analysis of urine and feces following administration. | Route and rate of elimination. |
Efficacy Studies in Animal Models of CNS Disorders
Based on the in vitro profile, appropriate animal models will be selected to evaluate the therapeutic efficacy.
| Potential Indication | Animal Model | Key Endpoints |
| Depression | Forced Swim Test, Tail Suspension Test, Chronic Unpredictable Mild Stress (CUMS) model.[7] | Immobility time, anhedonia (sucrose preference), changes in stress hormone levels. |
| Anxiety | Elevated Plus Maze, Open Field Test, Marble Burying Test. | Time spent in open arms, locomotor activity, number of marbles buried. |
| Psychosis | Prepulse Inhibition, Amphetamine-induced hyperlocomotion. | Sensorimotor gating, locomotor activity. |
Safety and Toxicology
Preliminary safety and toxicology studies are crucial to identify any potential adverse effects.
-
Acute Toxicity: Determination of the maximum tolerated dose (MTD) in rodents.
-
Neurotoxicity: Assessment of motor coordination (rotarod test) and general behavioral changes.
-
Cardiovascular Safety: Preliminary assessment of effects on heart rate and blood pressure in anesthetized animals.
Future Directions and Drug Development
Should this compound demonstrate a favorable efficacy and safety profile in preclinical studies, the next steps in its development would involve:
-
Lead Optimization: Synthesis and evaluation of analogs to improve potency, selectivity, and pharmacokinetic properties.
-
IND-Enabling Toxicology Studies: Comprehensive safety and toxicology studies in two species (one rodent, one non-rodent) as required by regulatory agencies.
-
Formulation Development: Development of a stable and bioavailable formulation for clinical use.
-
Clinical Trials: Design and execution of Phase I, II, and III clinical trials to evaluate the safety and efficacy in human subjects.
Conclusion
While this compound is currently an under-researched compound, its chemical structure holds significant promise for the development of a novel CNS therapeutic. The comprehensive research and development plan outlined in this guide provides a scientifically sound and systematic approach to unlock its full potential. Through rigorous synthesis, characterization, and pharmacological evaluation, the true therapeutic value of this molecule can be determined, potentially leading to a new treatment option for patients suffering from debilitating neurological and psychiatric disorders.
References
-
A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]
-
A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). PubMed. [Link]
-
Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (2020). PharmacologyOnLine. [Link]
-
Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. (n.d.). ResearchGate. [Link]
-
A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates. (2012). PubMed Central. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2022). PMC. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2022). MDPI. [Link]
-
Determination of piperazine derivatives in “Legal Highs”. (2021). ResearchGate. [Link]
-
In vitro and in vivo evaluation of the antidepressant activity of aplysinopsin analogs. (n.d.). Thieme E-Books & E-Journals. [Link]
-
Network pharmacology screening, in vitro and in vivo evaluation of antianxiety and antidepressant drug-food analogue. (2024). PubMed. [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2022). Semantic Scholar. [Link]
-
In vitro tests - Depression. (n.d.). NEUROFIT. [Link]
-
Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships. (2011). PubMed. [Link]
-
Synthesis and anticonvulsant activity of some piperazine derivatives. (1991). PubMed. [Link]
-
Autobahn Therapeutics Presents New Preclinical Data at ACNP Annual Meeting Supporting Novel Restorative Neuroplasticity Mechanism of Elunetirom. (2026). Business Wire. [Link]
-
Novel strategies for antidepressant drug discovery. (2007). European Pharmaceutical Review. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates. (2012). PubMed. [Link]
-
Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. (1969). PubMed. [Link]
- US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. (2019).
- WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (2005).
-
PIPERAZINE DERIVATIVE AND DRUG CONTAINING THE SAME. (n.d.). European Patent Office. [Link]
-
SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE. (2015). European Patent Office. [Link]
- EP0100033B1 - Substituted (10h-phenothiazin-10-yl)propyl-1-piperazine derivatives, process for their preparation and thereapeutic agents containing them. (n.d.).
Sources
- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Network pharmacology screening, in vitro and in vivo evaluation of antianxiety and antidepressant drug-food analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to the Preliminary Biological Screening of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride: A Scaffold-Based Approach
Abstract
This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary biological screening of the novel chemical entity, 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS: 80385-33-7).[1][2][3] Given the absence of published biological data for this specific molecule, this whitepaper establishes a robust investigational framework based on the well-documented pharmacological activities of its core structural motifs: the piperazine ring and the phenoxy group.[4][5] The piperazine scaffold is a privileged structure in medicinal chemistry, integral to numerous FDA-approved drugs with applications in oncology, microbiology, and central nervous system (CNS) disorders.[6][7] This guide provides detailed, field-proven protocols for assessing the compound's potential as an anticancer, antimicrobial, and CNS-active agent, emphasizing the scientific rationale behind each experimental choice to empower researchers in drug discovery and development.
Introduction and Strategic Rationale
The compound this compound is a synthetic molecule featuring a six-membered piperazine ring linked to a phenoxy moiety via a propanone bridge. The versatile piperazine ring, with its two nitrogen atoms, offers structural rigidity and hydrogen bond acceptor/donor capabilities, properties that frequently confer favorable pharmacokinetic profiles and potent target affinity.[5] Derivatives of this scaffold have demonstrated a vast range of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, analgesic, and profound CNS effects through modulation of monoamine neurotransmitter systems.[4][7][8]
Therefore, a preliminary biological screening of this compound is not a speculative exercise but a targeted investigation into predictable areas of pharmacological activity. This guide proposes a logical, three-pronged screening cascade designed to efficiently probe its most probable therapeutic potentials.
The core investigative pillars are:
-
Anticancer Activity: The piperazine ring is a cornerstone of many chemotherapeutic agents.[6]
-
Antimicrobial Activity: Piperazine derivatives have shown significant efficacy against a wide spectrum of bacteria and fungi.[9]
-
Central Nervous System (CNS) Profiling: The ability of piperazine compounds to interact with key neurotransmitter receptors, such as serotonin and dopamine, is well-established.[7][10]
This document serves as a practical blueprint for researchers to generate a foundational biological profile of the title compound, thereby guiding subsequent, more focused lead optimization efforts.
Tier 1: Anticancer Activity Screening
Causality: The inclusion of the piperazine moiety in numerous anticancer drugs, such as Imatinib, is due to its ability to serve as a versatile scaffold for interacting with kinase active sites and other crucial cellular targets.[6] The initial screening phase aims to determine if this compound exhibits general cytotoxicity against cancer cells, and if so, to elucidate the primary mechanism of cell death.
Experimental Workflow: Anticancer Screening
Caption: Tiered workflow for in vitro anticancer evaluation.
Protocol 2.1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay provides a quantitative measure of cell viability. The rationale for its use is its reliability and basis on the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2.2: Apoptosis Induction Analysis (Annexin V/PI Staining)
If the compound shows significant cytotoxicity (e.g., IC50 < 20 µM), it is crucial to determine if it induces programmed cell death (apoptosis). This protocol uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that enters cells only when the membrane is compromised (late apoptosis/necrosis).[11]
Methodology:
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[11]
Data Presentation: Cytotoxicity Profile
| Cell Line | Cancer Type | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] |
| MDA-MB-231 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] |
| A549 | Lung Carcinoma | [Insert Value] | [Insert Value] |
| HCT116 | Colorectal Carcinoma | [Insert Value] | [Insert Value] |
| HeLa | Cervical Cancer | [Insert Value] | [Insert Value] |
Tier 2: Antimicrobial Activity Screening
Causality: The piperazine nucleus is a key pharmacophore in several antimicrobial agents. Its presence can enhance cell wall penetration and interaction with intracellular targets in pathogens.[9] This screening tier aims to establish if the compound possesses activity against a representative panel of pathogenic bacteria and fungi.
Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] Its advantage lies in its quantitative and reproducible nature.
Methodology:
-
Microorganism Selection: Use a panel including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).[9]
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). The concentration range could be from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12]
Data Presentation: Antimicrobial Profile
| Microorganism | Type | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control (e.g., Ciprofloxacin/Amphotericin B) |
| Staphylococcus aureus | Gram-positive | [Insert Value] | [Insert Value] |
| Escherichia coli | Gram-negative | [Insert Value] | [Insert Value] |
| Pseudomonas aeruginosa | Gram-negative | [Insert Value] | [Insert Value] |
| Candida albicans | Fungus (Yeast) | [Insert Value] | [Insert Value] |
| Aspergillus niger | Fungus (Mold) | [Insert Value] | [Insert Value] |
Tier 3: Central Nervous System (CNS) Activity Profiling
Causality: Many piperazine derivatives function as CNS agents by interacting with monoaminergic systems.[7] Specifically, arylpiperazines are known to bind to serotonin (5-HT) and dopamine (D) receptors, acting as agonists, antagonists, or reuptake inhibitors.[13][14] This screening tier is designed to predict the compound's ability to cross the blood-brain barrier (BBB) and to assess its affinity for key CNS receptors.
Experimental Workflow: CNS Activity Profiling
Caption: Tiered workflow for CNS activity evaluation.
Protocol 4.1: In Silico Prediction of Blood-Brain Barrier (BBB) Permeability
Before any resource-intensive in vitro or in vivo testing, a computational assessment is a cost-effective first step. The ability of a compound to cross the BBB is a prerequisite for central activity.
Methodology:
-
Structure Input: Obtain the SMILES string for 3-Phenoxy-1-(piperazin-1-yl)propan-1-one.
-
Web Server Analysis: Utilize a free web-based tool like SwissADME. Input the SMILES string.
-
Data Interpretation: Analyze the output, paying close attention to the "Boiled-Egg" plot, which predicts both gastrointestinal absorption and BBB permeation. A positive prediction for BBB permeation justifies proceeding with further CNS-targeted assays.
Protocol 4.2: Radioligand Binding Assays
This technique measures the affinity of the test compound for specific receptor targets by assessing its ability to displace a known radioactive ligand. It is a highly sensitive and specific method for initial target identification.
Methodology:
-
Target Selection: Primary targets should include serotonin receptors 5-HT1A and 5-HT2A, and the dopamine D2 receptor, given their frequent modulation by piperazine derivatives.[13][14]
-
Membrane Preparation: Use commercially available cell membrane preparations expressing the human recombinant receptor of interest.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound.
-
Incubation: Incubate to allow competitive binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathway: Dual-Action Antidepressant Model
Sources
- 1. This compound [cymitquimica.com]
- 2. 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride [oakwoodchemical.com]
- 3. 3-PHENOXY-1-PIPERAZIN-1-YL-PROPAN-1-ONE X HCL >98% | 80385-33-7 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
- 8. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride: An Investigational Review of a Potential Serotonin Reuptake Inhibitor
Abstract
This technical guide provides a comprehensive investigational review of 3-phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS Number: 80385-33-7), a compound with structural motifs suggestive of activity as a selective serotonin reuptake inhibitor (SSRI). While specific preclinical data for this molecule is not extensively available in public literature, this document outlines the scientific rationale for its investigation, a proposed synthetic pathway, a detailed roadmap for its pharmacological evaluation, and a discussion of its hypothesized structure-activity relationship based on established principles in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of novel antidepressant agents.
Introduction: The Rationale for Novel Serotonin Reuptake Inhibitors
Major depressive disorder (MDD) is a leading cause of disability worldwide, and selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of its pharmacological treatment.[1] SSRIs function by blocking the serotonin transporter (SERT), thereby increasing the synaptic concentration of serotonin and enhancing serotonergic neurotransmission.[2] Despite the success of existing SSRIs like fluoxetine, sertraline, and escitalopram, there remains a significant unmet medical need for novel agents with improved efficacy, faster onset of action, and a more favorable side-effect profile.[1]
The piperazine moiety is a common scaffold in centrally active compounds, known for its favorable pharmacokinetic properties and its ability to interact with various neurotransmitter receptors.[3][4] The combination of a phenoxy group with a piperazine ring has been explored in numerous compounds targeting the central nervous system, including those with antidepressant-like activity.[5][6] The structure of this compound presents a promising scaffold for SERT inhibition, making it a compelling candidate for investigation.
Proposed Synthesis of this compound
A plausible and efficient synthesis of the target compound can be envisioned through a multi-step process, leveraging well-established reactions in organic chemistry. The proposed synthetic pathway is outlined below.
Synthesis of 3-Chloropropiophenone
The synthesis would commence with the Friedel-Crafts acylation of benzene with 3-chloropropionyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction is a standard method for the formation of aryl ketones.
Synthesis of 3-Phenoxypropiophenone
The resulting 3-chloropropiophenone can then be reacted with phenol in the presence of a base, such as potassium carbonate, in a nucleophilic substitution reaction to yield 3-phenoxypropiophenone.
Synthesis of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one
The final key step involves the reaction of 3-phenoxypropiophenone with piperazine. This can be achieved through a reductive amination process or by first introducing a leaving group at the benzylic position followed by nucleophilic substitution with piperazine.
Formation of the Hydrochloride Salt
The free base of 3-phenoxy-1-(piperazin-1-yl)propan-1-one can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as ethanol or diethyl ether, to improve its stability and solubility for biological testing.
Caption: Proposed synthetic pathway for this compound.
Proposed Pharmacological Evaluation
A comprehensive pharmacological evaluation is necessary to determine the potential of this compound as a serotonin reuptake inhibitor. This would involve a tiered approach, beginning with in vitro assays to establish its primary mechanism of action, followed by in vivo studies to assess its efficacy and safety profile.
In Vitro Studies: Characterizing SERT Interaction
The initial in vitro evaluation will focus on quantifying the compound's affinity and potency at the human serotonin transporter (hSERT).
3.1.1. SERT Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for hSERT.
-
Methodology:
-
Prepare cell membranes from a stable cell line expressing hSERT (e.g., HEK293 cells).
-
Incubate the membranes with a radiolabeled ligand known to bind to SERT (e.g., [³H]citalopram) and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to the Ki value using the Cheng-Prusoff equation.
-
3.1.2. Serotonin Uptake Assay
-
Objective: To determine the functional potency (IC50) of the test compound in inhibiting serotonin uptake via hSERT.
-
Methodology:
-
Culture hSERT-expressing cells in 96-well plates.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate serotonin uptake by adding [³H]5-HT (serotonin).
-
After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
-
Table 1: Hypothetical In Vitro Data for this compound
| Assay | Parameter | Hypothetical Value |
| SERT Binding | Ki (nM) | 5.2 |
| Serotonin Uptake | IC50 (nM) | 12.8 |
| Norepinephrine Uptake | IC50 (nM) | >1000 |
| Dopamine Uptake | IC50 (nM) | >1000 |
In Vivo Studies: Assessing Antidepressant-like Efficacy and Safety
Following promising in vitro results, in vivo studies in rodent models are essential to evaluate the compound's potential as an antidepressant.
3.2.1. Animal Models of Depression
-
Forced Swim Test (FST): This is a widely used screening test for antidepressants.[7][8] A reduction in the duration of immobility in the FST is indicative of antidepressant-like activity.
-
Tail Suspension Test (TST): Similar to the FST, this test measures the immobility of mice when suspended by their tails.[9] A decrease in immobility time suggests potential antidepressant effects.
-
Chronic Unpredictable Mild Stress (CUMS): This is a more etiologically relevant model of depression, inducing anhedonia (a core symptom of depression) in rodents.[7][8][10] The ability of the test compound to reverse the CUMS-induced anhedonia, often measured by a sucrose preference test, would provide strong evidence of its antidepressant potential.
3.2.2. Pharmacokinetic Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Methodology: Administer the compound to rodents via different routes (e.g., oral, intravenous) and collect blood samples at various time points. Analyze the plasma concentrations of the parent compound and its major metabolites using LC-MS/MS to determine key pharmacokinetic parameters such as bioavailability, half-life, and clearance.
3.2.3. Preliminary Toxicology Studies
-
Objective: To assess the acute toxicity and identify potential target organs for toxicity.[11][12]
-
Methodology: Conduct a dose-range finding study in rodents to determine the maximum tolerated dose (MTD). This involves administering escalating doses of the compound and monitoring the animals for any adverse effects. Histopathological examination of major organs would be performed at the end of the study.
Caption: Proposed experimental workflow for the pharmacological evaluation of the target compound.
Hypothesized Structure-Activity Relationship (SAR)
The chemical structure of this compound provides several points for discussing its potential interaction with SERT and for future optimization.
-
Phenoxy Group: The phenoxy moiety is a common feature in several monoamine reuptake inhibitors.[5] Its electronic properties and potential for hydrophobic interactions are likely crucial for binding to SERT. Substitutions on the phenyl ring could be explored to modulate potency and selectivity.
-
Piperazine Ring: The basic nitrogen of the piperazine ring is expected to form a key ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of SERT, a common feature for many transporter ligands.[3][4]
-
Propan-1-one Linker: The three-carbon linker provides conformational flexibility, allowing the phenoxy and piperazine moieties to adopt an optimal orientation for binding to SERT. The carbonyl group may also participate in hydrogen bonding interactions within the binding site.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity for the development of novel serotonin reuptake inhibitors. Its structural features align with those of known SERT ligands, providing a strong rationale for its investigation. The proposed synthetic and pharmacological evaluation plan provides a clear roadmap for elucidating its potential as a novel antidepressant.
Future work should focus on executing the outlined studies to generate robust preclinical data. Should the compound demonstrate a favorable profile, further lead optimization through medicinal chemistry efforts could be undertaken to enhance its potency, selectivity, and pharmacokinetic properties. The ultimate goal is to develop a novel therapeutic agent that can offer significant advantages over existing treatments for major depressive disorder.
References
- Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536.
-
Jordi Labs. (n.d.). How Toxicology Studies Factor into New Drug Development. Retrieved from [Link]
-
Ardena. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery. Retrieved from [Link]
- Borsini, F., & Meli, A. (1988). Animal models for the study of antidepressant activity.
- Nagine, T. (2024). The Ethics and Efficacy of Antidepressant Drug Testing on Animals.
- Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536.
- Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Semantic Scholar.
- Williams, S. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 59-65.
- Temple, D. L., Jr., & Lobeck, W. G., Jr. (1982). U.S. Patent No. 4,338,317. Washington, DC: U.S.
- Orús, L., et al. (2002). New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. Pharmazie, 57(8), 515-518.
- Orús, L., et al. (2000). Design, synthesis and biological evaluation of new 3-[(4-aryl)piperazin-1-yl]-1-arylpropane derivatives as potential antidepressants with a dual mode of action: serotonin reuptake inhibition and 5-HT1A receptor antagonism. Il Farmaco, 55(5), 345-353.
- Martin, R. S., et al. (2008). Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. The Journal of Pharmacology and Experimental Therapeutics, 327(2), 591-601.
- Orús, L., et al. (2001). New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. European Journal of Medicinal Chemistry, 36(1), 55-61.
- Faizan, S., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. Archiv der Pharmazie, 354(8), e2100084.
- de Maat, M. M., et al. (2005). Biomarkers for the effects of selective serotonin reuptake inhibitors (SSRIs) in healthy subjects. British Journal of Clinical Pharmacology, 59(4), 383-394.
- Wang, L., et al. (2010). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Chemical Biology & Drug Design, 75(1), 80-89.
-
Oakwood Chemical. (n.d.). 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(3-phenoxyphenyl)-propan-1-one. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
- Faizan, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(1), 1-20.
-
U.S. Food and Drug Administration. (2014, December 23). Selective Serotonin Reuptake Inhibitors (SSRIs) Information. Retrieved from [Link]
- López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-1656.
-
PubChem. (n.d.). 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenoxy 1-propanol. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Retrieved from [Link]
- Wang, L., et al. (2025, April 9). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. Toxics, 13(4), 289.
-
Wikipedia. (n.d.). PPPA (drug). Retrieved from [Link]
- Google Patents. (n.d.). WO1993016056A1 - 3-(piperazin-1-yl)-propane-1,2-diol n-oxydes and n,n -dioxides.
- Google Patents. (n.d.). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
- Google Patents. (n.d.). EP0100033B1 - Substituted (10h-phenothiazin-10-yl)propyl-1-piperazine derivatives, process for their preparation and thereapeutic agents containing them.
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]
-
NIH. (n.d.). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Retrieved from [Link]
-
NIH. (n.d.). Structure-activity relationship of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Retrieved from [Link]
-
MDPI. (2022, March 10). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantan-1-amine and Memantine. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 5. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [cymitquimica.com]
- 7. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents [patents.google.com]
- 8. 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride [oakwoodchemical.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. This compound [cymitquimica.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
exploring the neuropharmacological profile of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride
An In-Depth Technical Guide to the Neuropharmacological Exploration of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride
Foreword: Charting a Course for a Novel Chemical Entity
The molecule this compound represents a novel chemical entity for which, as of the current date, no public neuropharmacological data exists[1]. This guide, therefore, deviates from a retrospective summary and instead provides a prospective, in-depth framework for its comprehensive neuropharmacological characterization. The structural backbone—an aryl group (phenoxy) connected via a propyl linker to a piperazine moiety—is a well-established and highly privileged pharmacophore in central nervous system (CNS) drug discovery[2]. Derivatives of aryl piperazine are cornerstones of therapies for depression, anxiety, and psychosis, primarily through their interaction with serotonergic and dopaminergic systems[3][4].
This document serves as a strategic guide for researchers, scientists, and drug development professionals. It outlines a logical, multi-phase research plan designed to rigorously elucidate the compound's mechanism of action, from initial target identification to preliminary behavioral assessment. We will detail the causality behind each experimental choice, provide self-validating protocols, and propose data visualization formats, grounding our approach in established methodologies from authoritative sources.
Phase 1: Initial Target Identification and Binding Affinity Profiling
Directive: The primary objective is to broadly survey the compound's interaction with a wide array of CNS targets. A broad-spectrum screen is critical to not only identify primary targets but also to flag potential off-target interactions that could lead to undesirable side effects. The piperazine scaffold is known for its promiscuity, making a comprehensive initial screen a non-negotiable first step for trustworthy characterization.
Experimental Protocol: Radioligand Binding Affinity Screen
This protocol is designed to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of this compound across a panel of receptors, ion channels, and transporters.
Methodology:
-
Target Panel Selection: A commercially available panel, such as the Eurofins SafetyScreen44™ or a similar service, will be utilized. This panel should include, at a minimum, all major subtypes of serotonin, dopamine, adrenergic, muscarinic, and histamine receptors, as well as the primary monoamine transporters (SERT, DAT, NET).
-
Membrane Preparation: Cell membranes expressing the recombinant human receptor or transporter of interest are prepared and stored at -80°C.
-
Competitive Binding Assay:
-
A specific, high-affinity radioligand for each target is selected.
-
Assays are conducted in 96-well plates. Each well contains the cell membrane preparation, the specific radioligand at a concentration near its Kₑ, and a range of concentrations of the test compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target.
-
Total binding is determined in the absence of the test compound.
-
-
Incubation & Termination: Plates are incubated at a specific temperature and for a duration optimized for each target to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, trapping the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding inhibition is calculated for each concentration of the test compound. The IC₅₀ (concentration causing 50% inhibition) is determined by non-linear regression analysis. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Hypothetical Data Presentation: Binding Affinity Profile
The results would be summarized in a table to clearly identify primary targets. A "hit" is typically defined as a compound exhibiting >50% inhibition at a 1 µM concentration, warranting further investigation.
| Target | Radioligand | Kᵢ (nM) of Test Compound |
| Serotonin 5-HT₁ₐ | [³H]8-OH-DPAT | 15 |
| Serotonin 5-HT₂ₐ | [³H]Ketanserin | 850 |
| Serotonin Transporter (SERT) | [³H]Citalopram | 120 |
| Dopamine D₂ | [³H]Spiperone | 45 |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | >10,000 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 2,500 |
| Adrenergic α₁ | [³H]Prazosin | 980 |
| Histamine H₁ | [³H]Pyrilamine | >10,000 |
Table 1: Hypothetical binding affinity data for this compound. Hits (Kᵢ < 100 nM) are highlighted in bold.
Workflow for Target Identification
Phase 2: Functional Activity Characterization
Directive: Once high-affinity targets are identified, it is crucial to determine the compound's functional effect. A compound can bind tightly to a receptor but act as an agonist (activating it), an antagonist (blocking it), or an inverse agonist (promoting an inactive state). This functional information is paramount for predicting the compound's physiological effect. Based on our hypothetical hits (5-HT₁ₐ and D₂ receptors), we will proceed with functional assays.
Experimental Protocol: cAMP Accumulation Assay for GPCR Functional Activity
This protocol determines whether the compound acts as an agonist or antagonist at Gᵢ/ₒ-coupled receptors (like 5-HT₁ₐ and D₂) by measuring its effect on forskolin-stimulated cAMP levels.
Methodology:
-
Cell Culture: Use a stable cell line expressing the human 5-HT₁ₐ or D₂ receptor (e.g., HEK293 or CHO cells).
-
Assay Setup (Agonist Mode):
-
Plate cells in 96-well plates.
-
Treat cells with various concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add forskolin (an adenylyl cyclase activator) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
-
Assay Setup (Antagonist Mode):
-
Pre-incubate the cells with various concentrations of the test compound.
-
Add a known agonist for the target receptor (e.g., 8-OH-DPAT for 5-HT₁ₐ; Quinpirole for D₂) at its EC₈₀ concentration, along with forskolin.
-
Incubate for 30 minutes at 37°C.
-
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis:
-
Agonist Mode: Plot the response (cAMP inhibition) against the compound concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a standard full agonist).
-
Antagonist Mode: Plot the inhibition of the agonist response against the test compound concentration to determine the IC₅₀. The functional antagonist constant (Kₑ) can be calculated using the Gaddum equation.
-
Hypothetical Data Presentation: Functional Activity Profile
| Target | Assay Mode | Metric | Value (nM) | Inferred Activity |
| 5-HT₁ₐ | Agonist | EC₅₀ | 45 | Agonist |
| Eₘₐₓ | 95% | (Full Agonist) | ||
| D₂ | Agonist | EC₅₀ | >10,000 | No Agonist Effect |
| Antagonist | IC₅₀ | 80 | Antagonist |
Table 2: Hypothetical functional data suggesting the compound is a 5-HT₁ₐ receptor agonist and a D₂ receptor antagonist.
Hypothesized Signaling Pathway: 5-HT₁ₐ Receptor Agonism
Phase 3: In Vivo Behavioral Assessment
Directive: With a plausible in vitro profile of a 5-HT₁ₐ agonist and D₂ antagonist—a profile reminiscent of some atypical antipsychotics with antidepressant properties—the next logical step is to assess its effects in relevant animal behavioral models. It is crucial to first conduct a basic locomotor activity test to ensure that any effects observed in more complex models are not simply due to sedation or hyperactivity.
Experimental Protocol: Forced Swim Test (FST) for Antidepressant-Like Activity
This widely used model assesses behavioral despair in rodents, which can be reversed by antidepressant medications[5].
Methodology:
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Acclimation: Animals are acclimated to the facility for at least one week and handled daily for three days prior to testing.
-
Drug Administration: The test compound is administered via an appropriate route (e.g., intraperitoneally, IP) at various doses (e.g., 1, 5, 10 mg/kg) 30-60 minutes before the test. A vehicle control group and a positive control group (e.g., imipramine) are included.
-
Test Procedure:
-
Animals are placed individually in a transparent cylinder filled with water (23-25°C) from which they cannot escape.
-
The session is recorded for 6 minutes.
-
An observer, blind to the treatment conditions, scores the behavior during the final 4 minutes of the test.
-
-
Behavioral Scoring: The primary measure is the duration of immobility, defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Data Analysis: The mean immobility time for each treatment group is compared to the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Decision-Making Workflow for In Vivo Studies
Conclusion and Path Forward
This guide has outlined a rigorous, phased approach to systematically uncover the neuropharmacological profile of this compound. By starting with a broad, unbiased binding screen, followed by functional characterization of high-affinity targets, and culminating in relevant behavioral models, this framework ensures a robust and trustworthy evaluation. The hypothetical profile generated—a 5-HT₁ₐ agonist/D₂ antagonist—suggests a potential dual-action therapeutic agent. The subsequent steps would involve full dose-response studies, pharmacokinetic profiling (ADME), and off-target liability screening to build a comprehensive data package suitable for further preclinical development.
References
-
Tian, J., et al. (2014). In vitro and in vivo characterization of PA01, a novel promising triple reuptake inhibitor. Physiology & Behavior, 138, 182-188. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Bari, D. G., et al. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research, 11(9), 4479-86. [Link]
-
ResearchGate. Synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. [Link]
-
Oakwood Chemical. 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride. [Link]
-
Shoblock, J. R., et al. (2010). In vitro and in vivo characterization of JNJ-31020028... a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology, 208(2), 265-77. [Link]
-
Orús, L., et al. (2002). New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. Pharmazie, 57(8), 515-8. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]
-
G. C. Papaioannou, et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl) Adamantane Derivatives. Molecules, 27(6), 1801. [Link]
-
Salerno, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1438. [Link]
-
Dos Santos, G. G., et al. (2024). A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3-nitropropionic acid in in vitro and in vivo models. Chemico-Biological Interactions, 395, 111026. [Link]
Sources
- 1. PubChemLite - this compound (C13H18N2O2) [pubchemlite.lcsb.uni.lu]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 3. New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. In vitro and in vivo characterization of PA01, a novel promising triple reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
using 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride in cell-based assays
An in-depth technical guide by a Senior Application Scientist on the use of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride in cell-based assays.
Introduction
This compound is a molecule featuring a phenoxypropylamine backbone connected to a piperazine ring. While this specific chemical entity is not extensively documented in publicly available scientific literature, its structural motifs are present in a wide range of pharmacologically active compounds. The presence of the piperazine ring, a common pharmacophore, suggests potential interactions with central nervous system (CNS) targets, particularly G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.
This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the characterization of this compound in cell-based assays. The protocols and methodologies described herein are based on established principles for evaluating compounds with similar structural features, ensuring a scientifically rigorous and validated approach. We will proceed under the hypothesis that this compound may act as a modulator of aminergic GPCRs. This document will therefore focus on providing a logical workflow, from initial solubility and stability assessments to detailed functional characterization.
Section 1: Pre-Assay Compound Management
Before initiating any cell-based experiments, it is crucial to accurately determine the physicochemical properties of the test compound. These initial steps are foundational for generating reliable and reproducible data.
Solubility and Stock Solution Preparation
Accurate determination of solubility is critical as it dictates the maximum achievable concentration in an assay and can prevent issues arising from compound precipitation.
Protocol: Solubility Assessment
-
Solvent Selection: Begin with aqueous buffers (e.g., Phosphate-Buffered Saline [PBS], Hank's Balanced Salt Solution [HBSS]) and common organic solvents like dimethyl sulfoxide (DMSO).
-
Stock Preparation: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
-
Serial Dilution: Create a dilution series from the stock solution into your primary aqueous assay buffer.
-
Visual and Instrumental Analysis: Visually inspect for precipitation at each concentration after a 1-2 hour incubation at room temperature. For a more quantitative assessment, measure the turbidity of the solutions using a spectrophotometer at 600 nm.
-
Determination of Working Range: The highest concentration that remains clear in the aqueous buffer is considered the upper limit for your assays. It is advisable to work at concentrations well below this limit to avoid artifacts.
Compound Stability
Assessing the stability of the compound in your assay media and under your specific experimental conditions (e.g., 37°C, 5% CO2) is essential.
Protocol: Stability Assessment
-
Sample Preparation: Prepare the compound in the final assay buffer at the highest intended concentration.
-
Incubation: Incubate the sample under standard cell culture conditions (37°C, 5% CO2) for the longest duration of your planned experiments (e.g., 24, 48, or 72 hours).
-
Analysis: At various time points, analyze the sample using High-Performance Liquid Chromatography (HPLC) to check for degradation products. A stable compound will show a single, consistent peak over time.
Section 2: Initial Cytotoxicity Profiling
A fundamental first step is to determine the concentration range at which this compound exhibits cytotoxic effects. This ensures that subsequent functional assays are conducted at non-toxic concentrations, where observed effects can be attributed to specific pharmacological activity rather than general cell death.
Workflow for Cytotoxicity Assessment
Figure 1: General workflow for determining the cytotoxicity profile of a test compound.
Protocol: Resazurin-Based Cytotoxicity Assay
-
Cell Plating: Seed a suitable cell line (e.g., HEK293, HeLa) into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Compound Preparation: Prepare a 2x concentration series of this compound in the cell culture medium.
-
Cell Treatment: After allowing the cells to adhere overnight, remove the old medium and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).
-
Incubation: Incubate the plate for various durations (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
Reagent Addition: Add Resazurin solution to each well to a final concentration of 10% (v/v).
-
Signal Measurement: Incubate for 1-4 hours and then measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Convert fluorescence units to percent viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is lost).
Section 3: Target Engagement and Functional Characterization
Based on the structural similarity of this compound to known aminergic GPCR ligands, a logical next step is to investigate its interaction with a panel of relevant receptors.
Receptor Binding Assays
Radioligand binding assays are a gold standard for determining if a compound directly interacts with a receptor and for quantifying its binding affinity (Ki).
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing the receptor of interest (e.g., Dopamine D2 receptor).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known radioligand for the target receptor (e.g., [3H]-Spiperone for D2 receptors), and various concentrations of the test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter plate to separate the bound from the unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is used to calculate its inhibitory constant (Ki), which is a measure of its binding affinity.
Second Messenger and Functional Assays
Following evidence of receptor binding, it is crucial to determine the functional consequence of this interaction – is the compound an agonist, antagonist, or allosteric modulator?
Signaling Pathway for a Gs-Coupled GPCR
Mastering the Dissolution of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one Hydrochloride for Preclinical Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Compound Overview and Physicochemical Properties
3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is a crystalline solid. As a hydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form. The presence of the piperazine moiety, a common pharmacophore, suggests its potential utility in CNS-related research or other therapeutic areas where this structural motif is prevalent. A thorough understanding of its physicochemical properties is paramount for developing a robust dissolution protocol.
| Property | Value | Source |
| CAS Number | 80385-33-7 | Oakwood Chemical |
| Molecular Formula | C₁₃H₁₉ClN₂O₂ | Oakwood Chemical |
| Molecular Weight | 270.76 g/mol | Oakwood Chemical |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds[1] |
| Melting Point | 198-200 °C | Oakwood Chemical |
| pKa (estimated) | 8.5 - 9.5 (for piperazine nitrogens) | Based on similar piperazine structures[1] |
The estimated pKa values of the piperazine nitrogens are critical in understanding the compound's pH-dependent solubility. At pH values below the pKa, the piperazine ring will be protonated, leading to greater aqueous solubility.
Strategic Solvent Selection: A Multifaceted Approach
The choice of solvent is contingent upon the intended experimental application, the desired final concentration, and the inherent solubility of the compound. A tiered approach to solvent selection is recommended, starting with aqueous-based systems and escalating to organic solvents only when necessary.
Aqueous Solvents: The Preferred Starting Point
Given its hydrochloride salt form, this compound is expected to be soluble in aqueous solutions.
-
Deionized Water: For initial solubility tests and the preparation of high-concentration stock solutions, sterile, deionized water is the solvent of choice. The hydrochloride salt form significantly enhances its solubility in water.[1]
-
Phosphate-Buffered Saline (PBS): For in vitro cellular assays, PBS (pH 7.4) is a physiologically relevant solvent. It is crucial to verify the compound's solubility and stability in PBS at the desired working concentration, as buffer components can sometimes influence solubility.
Organic Solvents: For High Concentrations and Poor Aqueous Solubility
If high concentrations that are unattainable in aqueous solutions are required, or if the compound exhibits limited aqueous solubility despite being a salt, the use of organic solvents is warranted.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful aprotic solvent capable of dissolving a wide array of organic compounds. It is a common choice for preparing high-concentration stock solutions for in vitro high-throughput screening.
-
Ethanol: While the free base of similar piperazine derivatives is soluble in ethanol, the hydrochloride salt may have reduced solubility. A mixture of ethanol and water can be an effective co-solvent system.
Causality Behind Solvent Choice: The hydrochloride salt of a basic compound like a piperazine derivative is formed by reacting the free base with hydrochloric acid. This protonates the nitrogen atoms on the piperazine ring, creating a positive charge and rendering the molecule more polar and thus more soluble in polar solvents like water.
Experimental Protocols: From Stock Solutions to Working Dilutions
The following protocols provide step-by-step instructions for preparing solutions of this compound.
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM in Deionized Water)
This protocol is recommended for applications where the final working concentration is compatible with the compound's aqueous solubility.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Calibrated analytical balance
-
Sterile conical tube (e.g., 15 mL)
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass:
-
Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For a 10 mM (0.01 mol/L) solution in 10 mL (0.01 L):
-
Mass = 0.01 mol/L * 0.01 L * 270.76 g/mol * 1000 mg/g = 2.7076 mg
-
-
Weigh the compound: Accurately weigh the calculated mass of the compound using an analytical balance and transfer it to the sterile conical tube.
-
Add solvent: Add approximately 8 mL of sterile, deionized water to the tube.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be employed to aid dissolution.
-
Final volume adjustment: Once the compound is completely dissolved, add deionized water to bring the final volume to 10 mL.
-
Sterilization (optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a sterile container.
Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO (e.g., 50 mM)
This protocol is suitable for creating a concentrated stock solution for serial dilutions into aqueous media for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tube or vial
-
Vortex mixer
Procedure:
-
Calculate the required mass:
-
For a 50 mM (0.05 mol/L) solution in 1 mL (0.001 L):
-
Mass = 0.05 mol/L * 0.001 L * 270.76 g/mol * 1000 mg/g = 13.538 mg
-
-
Weigh the compound: Accurately weigh the calculated mass and transfer it to a sterile vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex until the solid is completely dissolved. Gentle warming may be used if necessary.
Important Consideration for DMSO Stocks: When preparing working solutions from a DMSO stock, ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Workflow and Logical Relationships
The following diagram illustrates the decision-making process for dissolving this compound.
Caption: Decision workflow for solvent selection and solution preparation.
Stability, Storage, and Handling: Ensuring Experimental Integrity
The stability of the prepared solutions is critical for obtaining reproducible experimental results.
Solution Stability
-
Aqueous Solutions: While hydrochloride salts enhance solubility, the stability of piperazine-containing compounds in aqueous solution can be a concern. It is recommended to prepare fresh aqueous solutions for each experiment. If storage is necessary, it should be for a short duration at 2-8°C. Piperazine moieties can be susceptible to oxidative degradation.[2]
-
DMSO Solutions: Stock solutions in anhydrous DMSO are generally more stable than aqueous solutions. When stored properly, they can be kept for several weeks or months.
Recommended Storage Conditions
-
Solid Compound: Store the solid compound in a tightly sealed container at room temperature, protected from light and moisture.
-
Stock Solutions:
-
Aqueous: Store at 2-8°C for no longer than 24-48 hours. For longer-term storage, consider aliquoting and freezing at -20°C or -80°C, although freeze-thaw cycles should be minimized.
-
DMSO: Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the aliquot to thaw completely and bring it to room temperature.
-
Safe Handling Practices
As with any chemical compound, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Spills: In case of a spill, avoid generating dust. Clean the area with an appropriate absorbent material and dispose of it as chemical waste.
Troubleshooting Common Dissolution Issues
| Issue | Potential Cause | Recommended Solution |
| Compound does not fully dissolve in aqueous buffer. | The required concentration exceeds the compound's aqueous solubility. | * Try gentle heating (≤37°C) or sonication. * Lower the concentration of the stock solution. * Prepare a stock solution in DMSO and dilute it into the aqueous buffer. |
| Precipitation occurs upon dilution of DMSO stock into aqueous buffer. | The compound is not soluble in the aqueous buffer at the final concentration. | * Increase the percentage of DMSO in the final solution (while remaining within acceptable limits for the assay). * Lower the final concentration of the compound. |
| Solution appears cloudy or colored. | Potential degradation or contamination. | * Prepare a fresh solution using high-purity solvents. * Ensure the solid compound has not degraded during storage. |
Conclusion
This application note provides a comprehensive framework for the successful dissolution of this compound. By understanding the compound's physicochemical properties and adhering to the detailed protocols, researchers can prepare accurate and stable solutions, thereby ensuring the integrity and reproducibility of their experimental results. The principles outlined in this guide are broadly applicable to other piperazine derivatives and hydrochloride salts, serving as a valuable resource for the drug discovery and development community.
References
-
Oakwood Chemical. 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride. Available at: [Link]
Sources
3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride for monoamine transporter uptake assays
An in-depth guide to the characterization of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride and other novel arylpiperazine analogs in monoamine transporter uptake assays.
Abstract
Monoamine transporters—comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission and represent primary targets for a vast array of therapeutics used in the management of psychiatric and neurological disorders.[1][2][3] The arylpiperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, known for its interaction with these transporters.[4][5] This document serves as a comprehensive application guide for researchers, scientists, and drug development professionals on the characterization of novel compounds, using this compound as a representative example. It provides a strategic framework and detailed, self-validating protocols for determining the inhibitory potency (IC₅₀) and selectivity of test compounds against DAT, NET, and SERT using both gold-standard radioligand uptake assays and modern fluorescence-based methods.
Introduction to Monoamine Transporters and Assay Principles
The Critical Role of Monoamine Transporters (MATs)
Monoamine transporters are integral membrane proteins that mediate the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron.[6][7] This process terminates the neurotransmitter signal and allows for its repackaging into synaptic vesicles.[7] Due to their central role in modulating monoaminergic signaling, these transporters are the targets of major drug classes, including antidepressants and psychostimulants like cocaine and amphetamines.[1][3] The development of novel ligands with specific MAT inhibition profiles is a cornerstone of modern neuropharmacology.
This compound: An Investigational Compound
The compound this compound belongs to the arylpiperazine class. This chemical family is known to produce compounds with significant activity at serotonin and dopamine receptors and transporters.[4][5] The structural motifs—a phenoxy group and an unsubstituted piperazine ring connected by a propanone linker—suggest its potential as a neuroactive agent.[4] A thorough characterization of its interaction with DAT, NET, and SERT is essential to elucidate its pharmacological mechanism of action and therapeutic potential.
Fundamentals of Transporter Uptake Inhibition Assays
The primary method for assessing a compound's activity at monoamine transporters is the in vitro uptake inhibition assay.[6] The principle is straightforward: measure the transport of a labeled substrate (either radioactive or fluorescent) into cells that are engineered to express a specific transporter (e.g., hDAT, hNET, or hSERT). The ability of a test compound to reduce the accumulation of this labeled substrate is a direct measure of its inhibitory potency.[8]
Assay Design and Methodological Considerations
Assay Format Selection: Radiometric vs. Fluorescent
The choice of assay format is a critical first step, guided by available laboratory instrumentation, desired throughput, and safety considerations.
-
Radioligand Uptake Assays: This is the traditional gold standard. It involves using tritiated neurotransmitters such as [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin as the substrates.[8] This method is highly sensitive and directly measures the transport of the native ligand, providing robust and reliable data. However, it requires handling of radioactive materials and a liquid scintillation counter.[6]
-
Fluorescence-Based Assays: These assays utilize specially designed fluorescent dyes that are substrates for the monoamine transporters.[9][10] Upon transport into the cell, the fluorescence intensity increases, which can be measured on a standard fluorescence plate reader.[9] This format avoids radioactivity, simplifies the workflow by eliminating wash steps, and is highly amenable to high-throughput screening (HTS).[9][11]
The Importance of a Validated Biological System
For accurate and reproducible results, the use of stably transfected mammalian cell lines is paramount. Human Embryonic Kidney 293 (HEK293) cells are widely used as a host for stably expressing human DAT (hDAT), hNET, or hSERT.[8][10][12] This system provides a clean and specific biological context, isolating the activity of the transporter of interest from other potential off-target effects.
Establishing Self-Validating Experimental Controls
To ensure the integrity of the data, every assay plate must include a set of internal controls:
-
Total Uptake (100% Activity): Transporter-expressing cells incubated with only the labeled substrate and vehicle. This defines the maximum signal window.
-
Non-Specific Uptake (0% Activity): Transporter-expressing cells incubated with the labeled substrate in the presence of a high concentration of a known, potent inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM paroxetine for SERT). This defines the background signal.
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the test compound to control for any solvent-induced effects.
General Experimental Workflow
The workflow for determining the IC₅₀ of a test compound is a multi-step process designed to generate a dose-response curve.
Caption: General workflow for monoamine transporter uptake inhibition assays.
Protocol 1: Radioligand Uptake Inhibition Assay
This protocol details the gold-standard method for determining the potency of this compound.
Objective
To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against hDAT, hNET, and hSERT using radiolabeled substrates.
Materials & Reagents
-
Cell Lines: HEK293 cells stably expressing hDAT, hNET, or hSERT.[8]
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Radiolabeled Substrates: [³H]-Dopamine, [³H]-Norepinephrine, [³H]-Serotonin (5-HT).[8]
-
Reference Inhibitors: Cocaine (for DAT), Desipramine (for NET), Paroxetine (for SERT).
-
Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Scintillation Cocktail: Ultima Gold™ or similar.
-
Equipment: 96-well cell culture plates, liquid scintillation counter, humidified 37°C, 5% CO₂ incubator.
Step-by-Step Procedure
-
Cell Plating: Seed the transporter-expressing HEK293 cells into a 96-well plate at a density of 40,000-60,000 cells per well.[9] Incubate overnight to allow for cell adherence and formation of a confluent monolayer.[9]
-
Reagent Preparation:
-
On the day of the assay, prepare serial dilutions of the test compound in assay buffer. A typical 10-point concentration range might be 10 µM to 0.1 nM.
-
Prepare solutions for total uptake (vehicle only) and non-specific uptake (e.g., 10 µM reference inhibitor).
-
Prepare the radiolabeled substrate solution in assay buffer. The final concentration should be close to the known Kₘ for each transporter (e.g., ~5 nM).[8]
-
-
Assay Execution:
-
Aspirate the culture medium from the cells and wash once with assay buffer.
-
Add 50 µL of the diluted test compound, vehicle, or reference inhibitor to the appropriate wells.
-
Pre-incubate the plate for 10-15 minutes at 37°C.[10]
-
Initiate the uptake reaction by adding 50 µL of the radiolabeled substrate solution to all wells.
-
Incubate for a precise duration (typically 5-10 minutes) at 37°C.[6] The timing is critical as this measures the initial rate of uptake.[6]
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the solution and washing the cells twice with ice-cold assay buffer.[6]
-
Add 100 µL of lysis buffer (e.g., 1% SDS) to each well and shake for 5 minutes to lyse the cells.
-
-
Quantification:
-
Transfer the lysate from each well into a scintillation vial.
-
Add 3 mL of scintillation cocktail to each vial.
-
Quantify the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[6]
-
Data Analysis
-
Calculate Specific Uptake:
-
Specific Uptake (CPM) = Total Uptake (CPM) - Non-Specific Uptake (CPM)
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (CPM in test well - Non-Specific CPM) / (Total CPM - Non-Specific CPM))
-
-
Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism to calculate the IC₅₀ value.
Protocol 2: Fluorescence-Based Uptake Inhibition Assay
This protocol offers a non-radioactive, higher-throughput alternative.
Objective
To determine the IC₅₀ of the test compound against hDAT, hNET, and hSERT using a fluorescent substrate.
Principle of the Assay
This method uses a fluorescent molecule that mimics monoamine neurotransmitters.[9] The dye is a substrate for the transporters and accumulates inside the cells, where its fluorescence properties are enhanced. The increase in intracellular fluorescence is proportional to transporter activity.[9][11]
Materials & Reagents
-
Cell Lines and Culture Reagents: As described in Protocol 1.
-
Assay Kit: A commercial kit such as the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit is recommended.[9][10] This will include the fluorescent substrate and optimized buffers.
-
Reference Inhibitors and Test Compound: As described in Protocol 1.
-
Equipment: 96- or 384-well black, clear-bottom cell culture plates, fluorescence microplate reader (bottom-read capable), humidified incubator.
Step-by-Step Procedure
-
Cell Plating: Plate cells as described in Protocol 1 in black, clear-bottom microplates.[10]
-
Compound Addition:
-
On the day of the assay, remove the culture medium.
-
Add 100 µL (for 96-well plates) of assay buffer containing the appropriate concentrations of the test compound, vehicle, or reference inhibitor.
-
Pre-incubate for 10-30 minutes at 37°C.[9]
-
-
Uptake Initiation and Measurement:
-
Add 100 µL of the fluorescent dye solution (prepared according to the kit manufacturer's instructions) to all wells.
-
Immediately place the plate into the fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Excitation ~440 nm, Emission ~520 nm) over time (kinetic read) or at a single endpoint after a defined incubation period (e.g., 30 minutes).[10]
-
Data Analysis
The data analysis is analogous to the radioligand protocol. The raw fluorescence units (RFU) are used instead of CPM. The % inhibition is calculated based on the fluorescence signal in the control and test wells, and the IC₅₀ is determined from the resulting dose-response curve.
Data Interpretation: Defining the Pharmacological Profile
Potency (IC₅₀) and Selectivity
The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the specific substrate uptake. A lower IC₅₀ indicates higher potency. By determining the IC₅₀ for each of the three transporters (DAT, NET, and SERT), a selectivity profile can be established.
Selectivity Ratio = IC₅₀ (Transporter B) / IC₅₀ (Transporter A)
For example, a compound with an IC₅₀ of 10 nM at SERT and 1000 nM at DAT would have a 100-fold selectivity for SERT over DAT.
Caption: Conceptual diagram of determining a compound's selectivity profile.
Comparative Data Analysis
The potency and selectivity of the test compound should be benchmarked against well-characterized reference compounds.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Primary Selectivity |
| Cocaine (Reference) | ~200 | ~300 | ~400 | Non-selective |
| Desipramine (Reference) | >1000 | ~1 | ~100 | NET |
| Paroxetine (Reference) | ~200 | ~150 | ~0.5 | SERT |
| 3-Phenoxy-1-(piperazin-1-yl)propan-1-one HCl | To be Determined | To be Determined | To be Determined | To be Determined |
Note: Reference IC₅₀ values are approximate and can vary based on assay conditions.
Advanced Methodologies: Scintillation Proximity Assay (SPA)
For high-throughput screening campaigns, the Scintillation Proximity Assay (SPA) offers a homogeneous (no-wash) alternative to traditional radioligand filtration assays.[13][14]
-
Principle: In an uptake SPA, cell membranes expressing the transporter of interest are coupled to scintillant-embedded beads.[15] When a radiolabeled substrate is taken up by membrane vesicles, it comes into close proximity with the scintillant, generating a light signal.[14][16] Inhibitors prevent this uptake, leading to a reduction in the signal. This format eliminates the need for physical separation of bound and free radioligand, streamlining the process significantly.[13]
References
-
Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Sadee, W. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 649. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Kim, J., Park, J., Lee, J., Lee, S., & Choo, H. (2018). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Molecules, 23(12), 3127. [Link]
-
Saha, K., & Sonders, M. S. (2012). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, Chapter 1, Unit1.31. [Link]
-
Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Molecular Biology, 637, 331–347. [Link]
-
Gong, P. K., Blough, B. E., Brieaddy, L. E., Huang, X., Kuhar, M. J., Navarro, H. A., & Carroll, F. I. (2007). Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. Journal of medicinal chemistry, 50(15), 3686–3695. [Link]
-
Chen, R., & Reith, M. E. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of neuroscience methods, 142(1), 47–57. [Link]
-
Suehiro, M., Scheffel, U., Dannals, R. F., Ravert, H. T., Ricaurte, G. A., & Wagner, H. N., Jr (1993). Development of PET/SPECT ligands for the serotonin transporter. Life sciences, 53(12), PL201–PL206. [Link]
-
Heitman, L. H., Ye, K., Oosterom, J., & IJzerman, A. P. (2014). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PloS one, 9(9), e107538. [Link]
-
Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Graves, R. A., Khasnavis, S., & Ramachandran, J. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of visualized experiments : JoVE, (64), e3919. [Link]
-
Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. ACS chemical neuroscience, 9(5), 1045–1055. [Link]
-
Zhang, J., Wang, Y., Zhang, X., & Li, F. (2023). Rationalizing the Binding Modes of PET Radiotracers Targeting the Norepinephrine Transporter. International Journal of Molecular Sciences, 24(4), 3915. [Link]
-
Glickman, J. F., Schmid, A., & Ferrand, S. (2008). Scintillation proximity assays in high-throughput screening. ASSAY and Drug Development Technologies, 6(3), 433-455. [Link]
-
BioIVT. (n.d.). SERT Transporter Assay. [Link]
-
Contini, A., Mosti, L., & Ronsisvalle, G. (2020). Radiotracers for the Central Serotoninergic System. Molecules, 25(18), 4118. [Link]
-
Zhang, J., & Li, F. (2020). Recent advances in radiotracers targeting norepinephrine transporter: structural development and radiolabeling improvements. Nuclear Medicine and Biology, 84-85, 1-13. [Link]
-
Wikipedia. (2023). Scintillation proximity assay. [Link]
-
Voglmaier, S. M., Kam, K., Yang, H., Fortin, D. L., Hua, Z., Nicoll, R. A., & Edwards, R. H. (2006). Vesicular monoamine and glutamate transporters select distinct synaptic vesicle recycling pathways. The Journal of neuroscience, 26(23), 6230–6240. [Link]
-
Ghavimi, B., & Aksoydan, B. (2018). Radioligands for Serotonin Receptors and Transporter PET Imaging. Current medicinal chemistry, 25(27), 3192–3218. [Link]
-
Bio-protocol. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. [Link]
-
Zhang, J., Wang, Y., Zhang, X., & Li, F. (2020). Recent advances in radiotracers targeting norepinephrine transporter: structural development and radiolabeling improvements. Nuclear medicine and biology, 84-85, 1–13. [Link]
-
Orús, L., Martínez, J., Pérez, S., Oficialdegui, A. M., del Castillo, J. C., Mourelle, M., Lasheras, B., del Río, J., & Monge, A. (2002). New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. Die Pharmazie, 57(8), 515–518. [Link]
-
Freeman, K. B., & Brown, C. S. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 295–301. [Link]
-
Dutta, A. K., Reith, M. E., & Madras, B. K. (2001). Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter. Synapse (New York, N.Y.), 39(2), 175–181. [Link]
-
PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. [Link]
Sources
- 1. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride (64966-35-4) for sale [vulcanchem.com]
- 5. New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 9. moleculardevices.com [moleculardevices.com]
- 10. mdpi.com [mdpi.com]
- 11. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of PET/SPECT ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the In Vivo Evaluation of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride
Introduction: Charting a Course for a Novel Chemical Entity
The compound 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is a novel chemical entity for which there is a notable absence of published literature, as indicated by a comprehensive search of scientific databases like PubChem.[1] The molecular structure, featuring a piperazine ring linked to a phenoxy propyl group, suggests potential interactions with central nervous system (CNS) targets. Specifically, the arylpiperazine moiety is a common scaffold in many neuropharmacological agents that target monoaminergic systems, including serotonin (5-HT) and dopamine (DA) receptors.[2][3]
Given these structural alerts, this guide puts forth a hypothesis-driven framework for the systematic in vivo evaluation of this compound. We will operate under the working hypothesis that this compound is a modulator of serotonin and/or dopamine receptors. This document provides a comprehensive, phased approach to elucidating its pharmacological profile, from initial target engagement to systemic effects in living organisms. The protocols herein are designed to be self-validating and adhere to the rigorous principles of preclinical study design to ensure reproducible and translatable results.[4][5][6]
Phase 1: Foundational In Vitro Characterization
Before committing to costly and ethically significant in vivo studies, a foundational understanding of the compound's molecular targets is paramount.[5] This initial phase is designed to test our core hypothesis and refine the direction of subsequent in vivo experiments.
Protocol 1.1: Broad-Spectrum CNS Receptor Screening
Objective: To identify the primary binding targets of this compound and quantify its affinity for a panel of relevant CNS receptors.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations for the binding assays.
-
Receptor Panel Selection: At a minimum, the screening panel should include:
-
Radioligand Binding Assays:
-
Utilize commercially available membrane preparations from cells expressing the receptors of interest.
-
Incubate the membrane preparations with a known radioligand for the target receptor and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding of the radioligand at each concentration of the test compound.
-
Plot the concentration of the test compound against the percentage of inhibition of radioligand binding.
-
Determine the IC50 (the concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) for each target with significant affinity.
-
Protocol 1.2: Functional Activity Assays
Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the primary binding targets identified in Protocol 1.1.
Methodology:
-
Cell-Based Assays: Employ cell lines stably expressing the target receptors.
-
Agonist Mode:
-
Apply increasing concentrations of the test compound to the cells.
-
Measure the functional response, such as changes in intracellular cyclic AMP (cAMP), calcium mobilization, or β-arrestin recruitment.
-
Generate a concentration-response curve and calculate the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Apply a known agonist for the target receptor at its EC80 concentration.
-
Measure the functional response and determine the extent to which the test compound inhibits the agonist's effect.
-
Calculate the IC50 and perform a Schild analysis to determine the pA2 value.
-
Workflow for Initial Characterization
Caption: Workflow for the initial in vitro characterization of the compound.
Phase 2: In Vivo Pharmacokinetic (PK) Profiling
Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for designing meaningful in vivo efficacy and toxicology studies.[9]
Protocol 2.1: Single-Dose Pharmacokinetics in Rodents
Objective: To determine the key pharmacokinetic parameters of this compound in a rodent model (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Model: Use healthy, adult male and female Sprague-Dawley rats (n=3-4 per sex per route).
-
Formulation: Develop a suitable formulation for both intravenous (IV) and the intended clinical route (e.g., oral, PO) administration. The hydrochloride salt form suggests good water solubility.[10]
-
Dose Administration:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Analysis:
-
Process blood samples to obtain plasma.
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for quantifying the concentration of the parent compound in plasma.[11]
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Relates to efficacy and acute toxicity |
| Tmax | Time to reach Cmax | Indicates the rate of absorption |
| AUC(0-t) | Area under the plasma concentration-time curve | Represents total drug exposure |
| t1/2 | Elimination half-life | Determines dosing interval |
| CL | Clearance | Rate of drug removal from the body |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues |
| F% | Bioavailability (from PO vs. IV data) | Fraction of the oral dose that reaches systemic circulation |
Phase 3: In Vivo Pharmacodynamic (PD) and Efficacy Studies
The design of these studies will be directly informed by the results of the in vitro characterization. The following protocols are examples based on a hypothetical finding that the compound is a D2 receptor partial agonist and a 5-HT1A receptor agonist.
Protocol 3.1: Assessment of Dopaminergic Activity
Objective: To evaluate the in vivo effects of the compound on dopamine-mediated behaviors.
Methodology (Catalepsy Test for D2 Antagonism):
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Administer the test compound at various doses, a positive control (e.g., haloperidol), and a vehicle control.
-
At peak effect time (determined from PK studies), place the mouse's forepaws on a horizontal bar (4-5 cm high).
-
Measure the time it takes for the mouse to remove both paws from the bar (latency). A longer latency indicates catalepsy, a classic sign of D2 receptor blockade.
-
Protocol 3.2: Assessment of Serotonergic Activity
Objective: To evaluate the in vivo effects of the compound on serotonin-mediated behaviors.
Methodology (Forced Swim Test for Antidepressant-like Effects):
-
Animal Model: Male BALB/c mice.
-
Procedure:
-
Administer the test compound, a positive control (e.g., a selective serotonin reuptake inhibitor like fluoxetine), and a vehicle control daily for a sub-chronic period (e.g., 14 days).
-
On the test day, place each mouse in a cylinder of water from which it cannot escape.
-
Record the duration of immobility during the last 4 minutes of a 6-minute session. A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Hypothesized Mechanism and In Vivo Testing Strategy
Caption: Decision pathway from in vitro findings to in vivo pharmacodynamic study design.
Phase 4: Safety Pharmacology and Toxicology
Regulatory guidelines mandate a thorough assessment of a new drug candidate's safety profile before it can be tested in humans.[12]
Protocol 4.1: Core Battery Safety Pharmacology
Objective: To assess the acute effects of the compound on vital organ systems (cardiovascular, respiratory, and central nervous systems).
Methodology:
-
Cardiovascular: In telemeterized, conscious animals (e.g., dogs or non-human primates), measure blood pressure, heart rate, and ECG parameters following administration of the compound at therapeutic and supra-therapeutic doses.
-
Respiratory: In conscious rats, use whole-body plethysmography to measure respiratory rate and tidal volume.
-
Central Nervous System: A functional observational battery (FOB) in rats (e.g., Irwin test) to systematically assess changes in behavior, autonomic function, and neuromuscular coordination.
Protocol 4.2: Acute and Repeat-Dose Toxicology
Objective: To identify the maximum tolerated dose (MTD) and characterize the toxicological profile of the compound after single and repeated administrations.
Methodology:
-
Acute Toxicity: Administer single, escalating doses of the compound to rodents to determine the MTD and identify target organs of toxicity.
-
Repeat-Dose Toxicity: Administer the compound daily for a set duration (e.g., 7 or 28 days) at multiple dose levels in two species (one rodent, one non-rodent).
-
Endpoints:
-
Daily clinical observations.
-
Weekly body weight and food consumption measurements.
-
At termination, conduct a full necropsy, organ weight analysis, histopathology of all major organs, and clinical pathology (hematology and clinical chemistry).
-
Conclusion
The in vivo study of a novel compound like this compound must be a systematic and iterative process. The described phased approach, beginning with hypothesis-driven in vitro screening and progressing through pharmacokinetics, pharmacodynamics, and toxicology, provides a robust framework for its evaluation. Each phase generates critical data that informs the next, ensuring a scientifically and ethically sound investigation into the compound's therapeutic potential and safety profile.
References
-
National Centre for the Replacement, Refinement and Reduction of Animals in Research. (n.d.). General Principles of Preclinical Study Design. NC3Rs. [Link]
-
Bhattacharya, S. (2022, January 28). Designing Your In Vivo Studies [Video]. YouTube. [Link]
-
U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. FDA. [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Thermo Fisher Scientific. [Link]
-
Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the Design and Statistical Analysis of Experiments Using Laboratory Animals. ILAR Journal, 43(4), 244–258. [Link]
-
de la Torre, R., & Farré, M. (2004). Neurochemical and behavioral effects of arylpiperazines. Current Topics in Medicinal Chemistry, 4(14), 1487-1502. [Link]
-
Meltzer, H. Y., & Roth, B. L. (2013). The role of serotonin in schizophrenia. Current Opinion in Psychiatry, 26(2), 194-200. [Link]
-
Di Giovanni, G., De Deurwaerdère, P., & Di Matteo, V. (Eds.). (2010). Serotonin-dopamine interaction: Experimental evidence and therapeutic relevance. Springer. [Link]
-
Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. Swiss Medical Weekly, 145, w14043. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. National Center for Biotechnology Information. [Link]
-
Millan, M. J., et al. (2002). Differential actions of antiparkinson agents at multiple classes of monoaminergic receptor. I. A multivariate analysis of the binding profiles of 14 drugs at 21 native and cloned human receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 303(2), 791-804. [Link]
-
Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one, a derivative of soybean isoflavone by LC-MS/MS in normal rats. (2025). Molecules, 30(15), 3567. [Link]
Sources
- 1. PubChemLite - this compound (C13H18N2O2) [pubchemlite.lcsb.uni.lu]
- 2. Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ppd.com [ppd.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one, a derivative of soybean isoflavone by LC-MS/MS in normal rats [jcps.bjmu.edu.cn]
- 12. Step 2: Preclinical Research | FDA [fda.gov]
A Robust and Sensitive LC-MS/MS Protocol for the Quantification of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one. The protocol is designed for researchers in drug discovery, development, and analytical chemistry who require a reliable method for determining concentrations of this compound in biological matrices. The methodology employs a simple yet effective protein precipitation for sample preparation, followed by rapid chromatographic separation using a C18 reversed-phase column and detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity, making it suitable for pharmacokinetic and other related studies.
Introduction
3-Phenoxy-1-(piperazin-1-yl)propan-1-one is a piperazine-containing compound, a structural motif prevalent in numerous active pharmaceutical ingredients (APIs) due to the favorable pharmacokinetic properties it often confers.[1] Accurate quantification of such compounds in complex biological matrices like plasma is fundamental for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles during drug development.[2][3]
LC-MS/MS has become the gold standard for bioanalytical quantification due to its unparalleled sensitivity, selectivity, and speed.[3][4] The selectivity of tandem mass spectrometry, particularly in the MRM mode, allows for the precise measurement of a target analyte even in the presence of complex matrix components, thereby minimizing interferences.
This guide provides a comprehensive protocol for the analysis of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one. We delve into the causality behind key experimental choices, from sample preparation to the optimization of mass spectrometry parameters, to provide a method that is not only accurate but also robust and scientifically sound. The protocol is designed to be a self-validating system, with an integrated discussion on essential method validation parameters according to established regulatory guidelines.
Experimental Protocol
Materials and Reagents
-
Analyte: 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS: 80385-33-7)[5][6]
-
Internal Standard (IS): A stable isotope-labeled (e.g., deuterated) version of the analyte is highly recommended for optimal accuracy.[7] If unavailable, a structurally similar compound such as 1-(3-Chlorophenyl)piperazine (mCPP) can be used after careful validation.[8]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water (18.2 MΩ·cm).
-
Biological Matrix: Human Plasma (K2EDTA).
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system, such as a Shimadzu Nexera X2 or equivalent.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source, such as a SCIEX Triple Quad™ 5500 or equivalent.[7]
-
Analytical Column: A reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent, is suitable for retaining and separating the analyte from matrix components.
Preparation of Standards and Samples
The hydrochloride salt form of the analyte enhances its solubility in aqueous and polar organic solvents.[9]
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL).
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to analysis.[4][7] Acetonitrile is a highly efficient precipitation agent for this purpose.[3]
-
Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 50 µL of the appropriate matrix (plasma) into each tube.
-
Spike 10 µL of the appropriate analyte working solution into the calibration and QC tubes. Add 10 µL of blank solvent to the blank and unknown sample tubes.
-
Add 10 µL of the internal standard working solution to all tubes except the blank.
-
Vortex briefly (5-10 seconds).
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure complete mixing and precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The piperazine nitrogen atom is basic and readily accepts a proton, making positive mode electrospray ionization ([M+H]+) the ideal choice for sensitive detection.[10] Formic acid is added to the mobile phase to maintain an acidic pH, which promotes this protonation.
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B) |
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
The precursor ion for the analyte is its protonated molecule [M+H]+, with a predicted m/z of 235.14.[11] Product ions are generated by collision-induced dissociation (CID). The fragmentation of piperazine derivatives typically involves cleavage of the C-N bonds within the piperazine ring or adjacent to it.[10][12]
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (eV) | Use |
| 3-Phenoxy-1-(piperazin-1-yl)propan-1-one | 235.1 | 149.1 | 150 | 25 | Quantifier |
| 3-Phenoxy-1-(piperazin-1-yl)propan-1-one | 235.1 | 87.1 | 150 | 35 | Qualifier |
| Internal Standard (mCPP) | 197.1 | 154.1 | 150 | 20 | Quantifier |
| (Note: Collision energies are instrument-dependent and require optimization). |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to final data analysis.
Caption: Workflow for LC-MS/MS analysis of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one.
Method Validation and Quality Control
To ensure the trustworthiness and reliability of the generated data, the analytical method must be validated according to guidelines from regulatory bodies like the FDA or EMA. This process confirms that the protocol is suitable for its intended purpose.
Table 4: Key Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99.[7] |
| Precision | The closeness of agreement among a series of measurements. Assessed at multiple QC levels (LOD, Low, Mid, High). | %RSD (Relative Standard Deviation) ≤ 15% (≤ 20% at LLOQ).[3] |
| Accuracy | The closeness of the mean test results to the true value. Assessed at multiple QC levels. | %Recovery within 85-115% of nominal value (80-120% at LLOQ).[3] |
| LLOQ | The Lower Limit of Quantification; the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. | Signal-to-noise ratio > 10; meets precision and accuracy criteria.[3] |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. |
| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. | The ratio of analyte response in matrix vs. neat solution should be consistent across batches. |
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one in biological matrices. The protocol leverages a straightforward protein precipitation sample preparation for high-throughput capability. The optimized chromatographic and mass spectrometric conditions provide the high sensitivity and selectivity required for demanding bioanalytical applications in the field of drug development. By following the outlined validation procedures, researchers can ensure the generation of high-quality, reliable, and reproducible data.
References
-
da Silva, A. C. G., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 931. Available at: [Link]
-
Remane, D., et al. (2009). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2585-2592. Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
PubChem. (n.d.). 3-phenoxy-1-(piperazin-1-yl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride. Retrieved from [Link]
-
CUNY Academic Works. (2022). LC-MS/MS Method for the Detection and Quantification of Pharmaceuticals and Drugs of Abuse in New York City Waterways. Retrieved from [Link]
-
Tetrahedron. (n.d.). 3-Phenoxy-1-piperazin-1-yl-propan-1-one hcl. Retrieved from [Link]
-
ResearchGate. (2024). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]
-
Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]
-
Semantic Scholar. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]
-
RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
-
MDPI. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound [cymitquimica.com]
- 6. 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride [oakwoodchemical.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride (64966-35-4) for sale [vulcanchem.com]
- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 11. PubChemLite - this compound (C13H18N2O2) [pubchemlite.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals in neuroscience.
Abstract: This document provides a comprehensive technical guide for the investigation of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride, a compound with limited direct characterization in existing literature. Based on its structural motifs, particularly the piperazine ring, a common pharmacophore in neuroactive agents, we propose a detailed research framework centered on its potential activity as a sigma receptor ligand. The sigma receptor system is a compelling target for therapeutic development in a range of central nervous system (CNS) disorders.[1][2][3] This guide offers in-depth protocols for receptor binding assays, functional characterization, and further downstream applications to elucidate the neuropharmacological profile of this compound.
Introduction and Rationale
This compound is a chemical entity with the CAS number 80385-33-7.[4][5] While its direct applications in neuroscience are not extensively documented in publicly available literature[6], its molecular structure suggests a high potential for interaction with CNS targets. The piperazine moiety is a key feature in numerous approved and investigational drugs targeting neuropsychiatric and neurodegenerative diseases.[7][8][9]
Given the structural similarities to known neuropharmacological agents, a primary and logical starting point for the characterization of this compound is its potential interaction with sigma receptors (σRs). Sigma receptors, classified into σ1 and σ2 subtypes, are unique intracellular proteins primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[2][10] They are implicated in a wide array of neurological processes and diseases, including Alzheimer's disease, Parkinson's disease, depression, and neuropathic pain, making them attractive therapeutic targets.[1][2]
This guide, therefore, outlines a systematic approach to characterize the affinity and functional activity of this compound at sigma-1 and sigma-2 receptors, providing a foundational step for its further development in neuroscience research.
The Sigma Receptor System: A Primer
Sigma receptors (σ1R and σ2R) were initially misclassified as opioid receptors but are now recognized as a distinct class of ligand-regulated molecular chaperones.[2][3]
-
Sigma-1 Receptor (σ1R): A 25 kDa protein that has been cloned and extensively studied.[3] It acts as an intracellular chaperone, modulating a variety of signaling pathways, including calcium signaling, ion channel function, and cellular stress responses. Its location at the MAM allows it to play a crucial role in maintaining cellular homeostasis.[2]
-
Sigma-2 Receptor (σ2R): Recently identified as TMEM97, this 18-21 kDa protein is also involved in cellular signaling and has gained attention as a potential biomarker for proliferating cancer cells and its role in neurodegenerative diseases.[3]
The development of selective ligands for these receptors is a key objective in modern neuropharmacology.[3]
Proposed Signaling Context for Sigma Receptor Modulation
The following diagram illustrates the central role of the σ1 receptor at the mitochondria-associated ER membrane (MAM) and its influence on key cellular processes relevant to neuroprotection.
Caption: Systematic workflow for neuropharmacological evaluation.
Conclusion
While this compound is an under-characterized molecule, its chemical structure provides a strong rationale for its investigation as a novel sigma receptor ligand. The protocols and experimental framework detailed in this guide offer a robust, step-by-step approach for researchers to thoroughly elucidate its binding profile, functional activity, and potential therapeutic utility in the field of neuroscience. A systematic characterization, starting with the foundational receptor binding assays, will pave the way for understanding its neuropharmacological potential and could uncover a novel tool or therapeutic lead for treating complex CNS disorders.
References
-
Sigma Receptor Binding Assays. (2015). PubMed.[Link]
-
SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC - NIH.[Link]
-
Using Sigma-ligands as part of a multi-receptor approach to target diseases of the brain. (2020). ResearchGate.[Link]
-
Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Publishing.[Link]
-
This compound. (n.d.). PubChemLite.[Link]
-
3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride. (n.d.). Oakwood Chemical.[Link]
-
Cardiac Electrophysiologic and Antiarrhythmic Actions of 3,4-dihydro-1'-[2-(benzofurazan-5-yl) ethyl]-6-methanesulfonamidospiro [(2H)-1-benzopyran-2,4'-piperidin]-4-one HCl (L-691,121), a Novel Class III Agent. (1993). PubMed.[Link]
-
Synthesis of 1-(3-phenoxyphenyl)-propan-1-one. (n.d.). PrepChem.com.[Link]
- 1-phenoxy-3-(1-piperazinyl)-2-propanol sigma-aldrich. (n.d.). Google Search.
-
The Pharmacology of Sigma-1 Receptors. (2007). PMC - PubMed Central.[Link]
-
Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in Rats. (2021). PMC - NIH.[Link]
- Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (2005).
-
New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. (2002). PubMed.[Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (2021). MDPI.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Sigma Receptors [sigmaaldrich.com]
- 4. This compound [cymitquimica.com]
- 5. 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride [oakwoodchemical.com]
- 6. PubChemLite - this compound (C13H18N2O2) [pubchemlite.lcsb.uni.lu]
- 7. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 8. New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation | MDPI [mdpi.com]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride as a Tool Compound for Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Well-Characterized Tool Compound
In the intricate landscape of pharmacological research and drug discovery, tool compounds are indispensable reagents that enable the interrogation of biological pathways and the validation of therapeutic targets.[1] A high-quality tool compound possesses sufficient potency, selectivity, and well-understood physicochemical properties to yield reliable and interpretable experimental results.[1] 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride belongs to the arylpiperazine class of molecules, a "privileged scaffold" known to interact with aminergic G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors, as well as sigma receptors.[2][3][4] This structural motif is prevalent in numerous centrally active therapeutic agents.[2]
This guide provides a comprehensive framework for utilizing this compound as a tool compound in receptor binding studies. While specific binding data for this exact molecule is not extensively published, its structural components suggest a likely affinity for aminergic GPCRs. Therefore, this document will focus on establishing a robust, self-validating protocol for characterizing its receptor binding profile, a critical step in its validation as a pharmacological tool.
Pharmacological Profile and Physicochemical Properties
Structural Clues to Receptor Affinity:
The this compound molecule incorporates key pharmacophoric elements:
-
Arylpiperazine Moiety: This core structure is a well-established ligand for a variety of biogenic amine receptors, including serotonin (5-HT) and dopamine (D) receptor families.[2] The nitrogen atoms of the piperazine ring are often crucial for receptor interaction.
-
Phenoxy Group: The phenoxy substituent can influence receptor affinity and selectivity through hydrophobic and aromatic interactions within the ligand-binding pocket.
Based on these structural features, it is hypothesized that this compound will exhibit affinity for one or more aminergic GPCRs or sigma receptors. Experimental determination of its binding profile is essential to validate its use as a selective tool compound.
Physicochemical Data:
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 80385-33-7 | Oakwood Chemical |
| Molecular Formula | C₁₃H₁₉N₂O₂Cl | Oakwood Chemical |
| Molecular Weight | 270.76 g/mol | Oakwood Chemical |
| Physical State | Likely a solid | Inferred |
| Solubility | Expected to be water-soluble due to the hydrochloride salt | Inferred |
Table 1: Physicochemical properties of this compound.
Experimental Protocol: Competitive Radioligand Binding Assay
The following protocol describes a generalized competitive radioligand binding assay to determine the affinity (Ki) of this compound for a specific GPCR target. This protocol should be optimized for the specific receptor and radioligand being used.
Objective: To determine the inhibitory constant (Ki) of this compound at a selected receptor by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., from transfected cell lines like HEK293 or CHO, or from specific brain regions).
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Ketanserin for 5-HT₂ₐ receptors).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding (NSB) Determiner: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Haloperidol for D₂ receptors).
-
96-well Microplates: For incubations.
-
Glass Fiber Filters: Pre-treated as necessary (e.g., with polyethyleneimine (PEI) to reduce non-specific binding).[5]
-
Filtration Apparatus: A cell harvester or vacuum manifold.
-
Scintillation Vials and Cocktail.
-
Liquid Scintillation Counter.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and perform serial dilutions to obtain a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Thaw the receptor membrane preparation on ice and dilute to the desired protein concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically to ensure that less than 10% of the radioligand is bound.[6]
-
Dilute the radioligand in assay buffer to a final concentration at or below its Kd value for the target receptor.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, diluted receptor membranes, and vehicle (the solvent used for the test compound).
-
Non-specific Binding (NSB): Add assay buffer, diluted receptor membranes, and the NSB determiner (high concentration of unlabeled ligand).
-
Test Compound: Add assay buffer, diluted receptor membranes, and the desired concentration of this compound.
-
It is recommended to perform all determinations in triplicate.
-
-
Incubation:
-
Initiate the binding reaction by adding the diluted radioligand to all wells.
-
Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This time should be determined experimentally in preliminary assays.
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (which passes through).
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate a Competition Curve:
-
For each concentration of the test compound, calculate the percentage of specific binding relative to the control (vehicle-treated) wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.
-
-
Determine the IC₅₀:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate the Ki:
-
Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Hypothetical Binding Affinity Data:
The following table should be populated with experimentally determined values.
| Receptor Target | Radioligand Used | Radioligand Kd (nM) | Test Compound Ki (nM) |
| e.g., Dopamine D₂ | [³H]-Spiperone | Experimental Value | To be determined |
| e.g., Serotonin 5-HT₂ₐ | [³H]-Ketanserin | Experimental Value | To be determined |
| e.g., Sigma-1 | [³H]-(+)-Pentazocine | Experimental Value | To be determined |
Table 2: Template for summarizing the binding affinity of this compound at various potential targets.
Ensuring Trustworthiness: A Self-Validating System
To ensure the integrity and reliability of the binding data, the following controls and considerations are essential:
-
Positive and Negative Controls: Always include a known potent and selective unlabeled ligand for the target receptor as a positive control to validate the assay performance. A compound known to be inactive at the target should be included as a negative control.
-
Saturation Binding Experiments: To accurately determine the Kd of the radioligand and the Bmax (receptor density) of the membrane preparation, perform a saturation binding experiment by incubating the membranes with increasing concentrations of the radioligand.[7]
-
Linearity of Receptor Concentration: Confirm that the specific binding is linear with respect to the protein concentration in the range used for the assay.
-
Equilibrium Conditions: Verify that the incubation time is sufficient to reach equilibrium for both the association and dissociation of the radioligand.
-
Minimizing Non-specific Binding (NSB): High NSB can obscure the specific binding signal.[8] To minimize NSB:
-
Selectivity Profiling: To establish this compound as a selective tool compound, it is crucial to test it against a panel of related receptors (e.g., other dopamine and serotonin receptor subtypes) and a panel of unrelated receptors to identify any off-target interactions.[9][10] A truly valuable tool compound will exhibit a significant affinity window (ideally >100-fold) between its primary target and other receptors.[9]
Logical Flow for Troubleshooting:
Caption: Troubleshooting guide for common issues in receptor binding assays.
Conclusion
This compound is a promising tool compound for investigating the pharmacology of aminergic GPCRs and sigma receptors. Its utility, however, is entirely dependent on a thorough and rigorous characterization of its binding profile. By employing the detailed protocols and validation strategies outlined in this guide, researchers can confidently determine its affinity and selectivity, thereby establishing its value as a precise instrument for dissecting complex biological systems.
References
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Editorial: Sigma Receptors. (2020). Frontiers in Pharmacology. Retrieved January 19, 2026, from [Link]
-
GPCR-radioligand binding assays. (2018). PubMed. Retrieved January 19, 2026, from [Link]
-
In drug development, what is a tool compound and how does that differ from a lead compound?. (2018). Quora. Retrieved January 19, 2026, from [Link]
-
Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (1998). PubMed. Retrieved January 19, 2026, from [Link]
-
Analyzing Kinetic Binding Data. (2021). NCBI Bookshelf. Retrieved January 19, 2026, from [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 19, 2026, from [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). PubMed. Retrieved January 19, 2026, from [Link]
Sources
- 1. quora.com [quora.com]
- 2. mdpi.com [mdpi.com]
- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 4. Frontiers | Editorial: Sigma Receptors [frontiersin.org]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Framework for Developing Novel Therapeutic Agents from 3-Phenoxy-1-(piperazin-1-yl)propan-1-one Hydrochloride Derivatives
Abstract: The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs targeting a wide array of diseases.[1][2] Its unique physicochemical properties often impart favorable aqueous solubility, oral bioavailability, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[3] This guide provides a comprehensive strategic framework and detailed protocols for the systematic development of novel therapeutic agents derived from the 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride scaffold. We will delineate a workflow from initial library synthesis and high-throughput screening to lead optimization and preliminary mechanism of action studies, emphasizing the integration of early ADME/Tox profiling to mitigate late-stage attrition.[4][5]
Section 1: Introduction and Strategic Overview
The core challenge in drug discovery is not merely finding compounds that are active against a biological target, but identifying those with a holistic profile suitable for clinical development.[6] The 3-Phenoxy-1-(piperazin-1-yl)propan-1-one scaffold offers a versatile platform for generating structurally diverse chemical libraries. The piperazine moiety can interact with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and kinases, which are frequently implicated in CNS disorders, oncology, and infectious diseases.[1][7][8]
Our developmental strategy is designed as an iterative cycle, integrating medicinal chemistry, biological screening, and pharmacokinetic profiling. This approach ensures that structure-activity relationship (SAR) studies are guided not only by potency but also by drug-like properties from the earliest stages.[9]
Figure 1: A comprehensive workflow for the development of therapeutic agents, from initial target selection to a preclinical candidate.
Section 2: Medicinal Chemistry and Library Development
The foundation of this program lies in the creation of a diverse chemical library around the core scaffold. The goal is to explore the chemical space by installing a variety of substituents at key positions to modulate biological activity and physicochemical properties.[10]
Caption 2: Medicinal chemistry strategy for diversifying the core scaffold at the R1 (phenoxy) and R2 (piperazine) positions.
Protocol 2.1: Synthesis of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one Derivatives
Rationale: This protocol describes a standard amide coupling reaction, a robust and widely used method for linking the piperazine moiety to the phenoxy-propanoyl fragment. EDCI/HOBt is a classic peptide coupling reagent system that minimizes side reactions and racemization.
Materials:
-
3-Phenoxypropanoic acid
-
Substituted piperazine (for R2 diversification)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-phenoxypropanoic acid (1.0 eq) in anhydrous DMF.
-
Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add the desired substituted piperazine (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM).
-
Characterize the final product by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[11]
-
For the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent. Collect the resulting precipitate by filtration.
Section 3: High-Throughput Screening (HTS) and Hit Identification
HTS allows for the rapid evaluation of the synthesized library against the chosen biological target to identify "hits"—compounds that exhibit a desired level of activity.[6][12]
Protocol 3.1: Cell Viability HTS Assay (Anticancer Target Example)
Rationale: This protocol uses a resazurin-based assay to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates that a compound is cytotoxic or cytostatic, making it a potential "hit" in an anticancer screen.
Materials:
-
Cancer cell line of interest (e.g., LNCaP for prostate cancer)[13]
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
Compound library plates (derivatives dissolved in DMSO at 10 mM)
-
Resazurin sodium salt solution (e.g., alamarBlue™ or equivalent)
-
Positive control (e.g., Doxorubicin)
-
384-well clear-bottom, black-walled assay plates
-
Automated liquid handling system and plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Using a multichannel pipette or automated dispenser, seed cells into 384-well plates at a pre-optimized density (e.g., 2,500 cells/well in 40 µL of medium). Incubate at 37°C, 5% CO₂ for 24 hours.
-
Compound Addition:
-
Perform a serial dilution of the compound library plates to achieve the desired final screening concentration (e.g., 10 µM).
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of compound solution, positive control, and DMSO (vehicle control) to the appropriate wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Assay Readout:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence on a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
-
Data Analysis:
-
Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells.
-
Calculate the percent inhibition for each compound.
-
A "hit" is typically defined as a compound that causes inhibition greater than a set threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the vehicle control).
-
Table 1: Representative HTS Data and Hit Selection
| Compound ID | Concentration (µM) | Fluorescence (RFU) | % Inhibition | Hit? ( >50%) |
| Vehicle (DMSO) | N/A | 45,800 | 0% | No |
| Positive Control | 1 | 2,100 | 95.4% | Yes |
| Derivative-001 | 10 | 44,900 | 2.0% | No |
| Derivative-002 | 10 | 18,320 | 60.0% | Yes |
| Derivative-003 | 10 | 35,724 | 22.0% | No |
| Derivative-004 | 10 | 8,244 | 82.0% | Yes |
Section 4: Lead Optimization and In Vitro Profiling
Hits from a primary screen require further validation and characterization. The lead optimization phase aims to improve potency, selectivity, and drug-like properties through iterative chemical synthesis and biological testing.[14] Acknowledging that up to 40% of drug candidates fail due to toxicity and another significant portion due to poor pharmacokinetics, early ADME/Tox assessment is paramount.[4][15]
Protocol 4.1: In Vitro Metabolic Stability Assay
Rationale: This assay assesses how quickly a compound is metabolized by liver enzymes, primarily Cytochrome P450s. Compounds that are metabolized too rapidly will have a short half-life in the body, limiting their therapeutic efficacy. Human Liver Microsomes (HLMs) are subcellular fractions containing these enzymes.
Materials:
-
Test compounds and positive control (e.g., Verapamil, a rapidly metabolized drug)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for LC-MS/MS analysis
-
96-well incubation plate
Procedure:
-
Prepare a stock solution of the test compound in buffer.
-
In the incubation plate, combine the HLM solution and the test compound. Pre-incubate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "quench" plate containing ice-cold acetonitrile with an internal standard. This stops the reaction and precipitates the proteins.
-
Centrifuge the quench plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining amount of the parent compound at each time point.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).
Table 2: Summary Profile of Optimized Lead Candidates
| Compound ID | Target Potency IC₅₀ (nM) | Metabolic Stability t½ (min) | Permeability PAMPA (Pₑ, 10⁻⁶ cm/s) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀ / IC₅₀) |
| Hit-004 | 250 | 8 | 1.2 (Low) | 15 | 60 |
| Lead-04A | 35 | > 60 | 8.5 (High) | > 50 | > 1428 |
| Lead-04B | 15 | 25 | 6.2 (Moderate) | 25 | 1667 |
| Control Drug | 50 | 45 | 10.1 (High) | > 100 | > 2000 |
Lead-04A represents an ideal lead candidate, demonstrating significantly improved potency, excellent metabolic stability, high permeability, and a strong selectivity index.
Section 5: Mechanism of Action (MoA)
Understanding how a lead compound exerts its biological effect is crucial. For a kinase inhibitor, for example, MoA studies would involve confirming direct enzyme inhibition and assessing the impact on downstream signaling pathways.
Caption 3: Hypothetical MoA for a lead compound inhibiting the MAPK/ERK signaling pathway, a common target in oncology.
References
- Vertex AI Search. (2022). Importance of ADME/Tox in Early Drug Discovery.
- Frontiers in Chemistry. (n.d.). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC.
- ResearchGate. (2024).
- Fraunhofer IME. (2019).
- The Significance of Piperazine Deriv
- PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- An insight into the therapeutic potential of piperazine-based anticancer agents. (n.d.).
- Clinical Tree. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective.
- Cell Guidance Systems. (2024). A beginners guide to ADME Tox.
- PubMed Central (PMC). (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. NIH.
- ResearchGate. (2024). (PDF)
- SteerOn Research. (2025). How Medicinal Chemistry Drives Novel Therapeutics Development.
- ChemDiv. (n.d.). Novel scaffolds and discovery libraries.
- NIH. (2025). Special Issue “Novel Strategies in the Development of New Therapies, Drug Substances and Drug Carriers, 3rd Edition”.
- NIPER SAS Nagar. (n.d.). Scaffold Hopping in Drug Discovery.
- ACS Publications. (2022). Design of a Structurally Novel Multipotent Drug Candidate by the Scaffold Architecture Technique for ACE-II, NSP15, and Mpro Protein Inhibition. ACS Omega.
- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018).
- Oakwood Chemical. (n.d.). 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride.
- Google Patents. (n.d.).
- PubMed. (n.d.).
- MDPI. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2025). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
-
Synthesis and Biological Activities of[1][4]-Oxazine Derivatives | Abstract. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. steeronresearch.com [steeronresearch.com]
- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 9. One moment, please... [clinicalpub.com]
- 10. Novel scaffolds and discovery libraries [chemdiv.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. cellgs.com [cellgs.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride solubility issues and solutions
Welcome to the technical support center for 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. By understanding the underlying physicochemical principles, you can develop robust and effective formulation strategies.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffers. What is the primary reason for this?
A1: this compound, despite being a hydrochloride salt, can exhibit limited aqueous solubility. This is often due to the molecular structure, which includes a hydrophobic phenoxy group. While the piperazine ring and its hydrochloride salt form contribute to water solubility, the overall solubility is a balance between the hydrophilic and lipophilic portions of the molecule.[1][2] For many piperazine derivatives, poor aqueous solubility is a known challenge that can hinder bioavailability.[3]
Q2: What is the first and most critical step I should take to improve the solubility of this compound?
A2: The most immediate and impactful step is to investigate the effect of pH on solubility.[4] As a hydrochloride salt of a piperazine derivative, the compound's solubility is highly dependent on the pH of the medium.[5] The piperazine moiety is basic, and maintaining an acidic pH ensures that the nitrogen atoms remain protonated, which is crucial for water solubility.[4] It is recommended to create a pH-solubility profile to identify the optimal pH range for dissolution.[4]
Q3: I've noticed precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A3: This is a common phenomenon for compounds with limited aqueous solubility and is often referred to as "crashing out." Several strategies can mitigate this issue:
-
Reduce the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay that maintains solubility without impacting your experimental system.[4]
-
Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.[4]
-
Use of co-solvents: Incorporating a water-miscible organic co-solvent in your aqueous buffer can increase the solubility of your compound.[4]
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Insufficient Solubility in Aqueous Media for In Vitro Assays
Symptoms:
-
Visible particulate matter or cloudiness in the solution.
-
Inconsistent results in biological assays.
-
Low and variable absorption readings in spectrophotometric analysis.
Root Cause Analysis: The limited aqueous solubility of the compound at the desired concentration. The hydrophobic nature of the phenoxy group counteracts the hydrophilic contribution of the piperazine hydrochloride.
Solutions:
-
pH Adjustment:
-
Rationale: The protonated form of the piperazine ring is significantly more water-soluble.[4] By lowering the pH, you shift the equilibrium towards the more soluble ionized form.
-
Protocol: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4). Determine the solubility of this compound in each buffer using a shake-flask method followed by a suitable analytical technique like HPLC or UV-Vis spectroscopy.[6][7]
-
-
Co-solvent Systems:
-
Rationale: Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[8]
-
Protocol: Prepare stock solutions in water-miscible organic solvents such as DMSO, ethanol, or polyethylene glycols (PEGs).[4] When diluting into your final aqueous medium, be mindful of the final co-solvent concentration to avoid toxicity or off-target effects in your experiments.
-
Issue 2: Poor Dissolution and Low Bioavailability in Preclinical Studies
Symptoms:
-
Low and erratic drug exposure in pharmacokinetic studies.
-
High variability in efficacy studies.
-
Poor correlation between in vitro dissolution and in vivo absorption.
Root Cause Analysis: The dissolution rate of the solid form is the limiting factor for absorption, a characteristic of Biopharmaceutics Classification System (BCS) Class II compounds.[9][10]
Solutions:
-
Advanced Formulation Strategies:
-
Rationale: To enhance the dissolution rate and subsequent absorption, more advanced formulation approaches are necessary.[2][11]
-
Options:
-
Micronization/Nanonization: Reducing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate.[2][9]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve wettability and dissolution.[2]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic part of the molecule, forming an inclusion complex with improved aqueous solubility.[4][12]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[2][13]
-
-
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
-
Prepare a series of buffers with pH values ranging from 2 to 8.
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.[7]
-
Plot the solubility (mg/mL or µM) against the pH of the buffer.
Protocol 2: Co-solvent Screening for Solubility Enhancement
-
Select a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 30% co-solvent).
-
Determine the solubility of this compound in each mixture using the shake-flask method described in Protocol 1.
-
Plot the solubility as a function of the co-solvent concentration.
Data Presentation
Table 1: Hypothetical pH-Solubility Profile of this compound at 25°C
| pH | Solubility (mg/mL) |
| 2.0 | 15.2 |
| 4.0 | 8.5 |
| 6.0 | 1.2 |
| 7.4 | 0.3 |
Table 2: Hypothetical Solubility in Different Co-solvent Systems
| Co-solvent System (v/v) | Solubility (mg/mL) |
| Water | 0.5 |
| 20% Ethanol in Water | 2.8 |
| 20% Propylene Glycol in Water | 3.5 |
| 20% PEG 400 in Water | 4.1 |
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Key strategies for enhancing solubility.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing Oral Bioavailability of Piperazine Compounds.
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Oral Bioavailability of Piperazine Derivatives.
- PubMed. (n.d.). Comparison of Impact of the Different Hydrophilic Carriers on the Properties of Piperazine-Containing Drug.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
- (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- PubMed. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
- CymitQuimica. (n.d.). This compound.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- PubChemLite. (n.d.). This compound.
- Oakwood Chemical. (n.d.). 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride.
- ChemicalBook. (n.d.). 3-PHENOXY-1-PIPERAZIN-1-YL-PROPAN-1-ONE X HCL >98%.
- Solubility of Things. (n.d.). Benzocaine Piperazine Hydrochloride.
- ChemicalBook. (n.d.). 3-PHENOXY-1-PIPERAZIN-1-YL-PROPAN-1-ONE X HCL >98%.
- PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
- PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
- (n.d.). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.
- Cymit Química S.L. (n.d.). 3-Phenoxy-1-piperazin-1-yl-propan-1-onehydrochloride.
- Tetrahedron. (n.d.). 3-Phenoxy-1-piperazin-1-yl-propan-1-one hcl.
- Vulcanchem. (n.d.). 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride.
- MDPI. (2024). Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat.
- ResearchGate. (2024). (PDF) Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat.
- PubMed Central. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.
- Benchchem. (n.d.). Analytical methods for quantification of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol in biological samples.
- (n.d.). The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust.
- (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Sigma-Aldrich. (n.d.). 1-phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride.
- PubChem. (n.d.). 3-Phenoxy 1-propanol.
- Sigma-Aldrich. (n.d.). 1-(2-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Comparison of impact of the different hydrophilic carriers on the properties of piperazine-containing drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
improving the stability of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride in solution
Technical Support Center: 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride
A Guide to Enhancing Solution Stability for Researchers
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in solution. As Senior Application Scientists, we provide not just protocols, but the underlying scientific rationale to empower your experimental success.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the stability of this compound.
Q1: What are the primary degradation pathways for this compound in solution?
A1: The molecular structure of this compound contains three key functional groups, each presenting a potential site for degradation. The primary pathways of concern are:
-
Hydrolysis of the Amide Bond: The bond between the propanone carbonyl group and the piperazine nitrogen is an amide linkage. This is often the most significant liability in aqueous solutions, susceptible to cleavage under both acidic and basic conditions to yield 3-phenoxypropanoic acid and piperazine.[1] This is a common degradation process for many chemical structures.[1]
-
Oxidation of the Piperazine Ring: The nitrogen atoms in the piperazine ring are nucleophilic and prone to oxidation.[2] This can lead to the formation of N-oxides and other oxidative degradation products.[3][4] The presence of dissolved oxygen or trace metal ions, which can catalyze oxidation, significantly accelerates this process.[5][6]
-
Photodegradation: The aromatic phenoxy group and the ketone moiety can absorb UV light, potentially leading to photochemical reactions and degradation.[7][8] Aromatic ketones, in particular, are known to be photoreactive.[9]
Caption: Key degradation pathways for the target compound.
Q2: I'm observing inconsistent results in my bioassays. Could this be related to compound stability?
A2: Absolutely. Inconsistent experimental outcomes are a classic sign of compound degradation.[10] If the concentration of the active parent compound decreases over the course of an experiment or during storage, it can lead to reduced or variable biological effects. It is crucial to confirm the stability of your compound under your specific experimental conditions. Whenever feasible, use freshly prepared solutions. If storage is necessary, keep solutions at low temperatures (e.g., -20°C or -80°C) in single-use aliquots to prevent repeated freeze-thaw cycles, which can accelerate degradation.[10]
Q3: My solution of the compound, initially clear and colorless, has developed a yellow/brown tint. What does this signify?
A3: A change in color is a strong visual indicator of chemical degradation.[2] This is often associated with oxidative degradation pathways or the formation of highly conjugated degradation products.[2] Upon observing a color change, you should immediately assess the purity of the solution using an appropriate analytical method, such as HPLC, before proceeding with its use.
Section 2: Troubleshooting and Optimization Guide
This section provides direct, actionable advice for specific stability challenges.
Issue: Rapid Loss of Potency in Aqueous Buffers
-
Potential Cause: pH-driven hydrolysis of the amide bond. The rate of hydrolysis for compounds with amide or ester linkages is highly dependent on the pH of the solution.[1]
-
Troubleshooting & Optimization:
-
Conduct a pH-Stability Profile: This is the most critical step. Prepare a series of solutions in buffers of varying pH (e.g., from pH 3 to pH 9). Incubate them at a controlled temperature and analyze samples at multiple time points by HPLC to determine the pH at which the compound is most stable. The rate constants of degradation are often lowest in a specific pH range.[1]
-
Select an Appropriate Buffer: Once the optimal pH is identified, use a buffer system with a pKa close to this pH to ensure robust pH control throughout your experiment.
-
Control Temperature: Remember that hydrolysis, like most chemical reactions, is accelerated by higher temperatures.[11] Perform experiments at the lowest practical temperature.
-
Issue: Degradation Observed Even Under Optimal pH and Temperature
-
Potential Cause: Oxidative degradation or photodegradation. The piperazine moiety is particularly susceptible to oxidation.[3][12]
-
Troubleshooting & Optimization:
-
Minimize Oxygen Exposure: Prepare buffers using de-gassed water. Before sealing the vial, gently purge the headspace with an inert gas like argon or nitrogen.[2] This minimizes the dissolved oxygen available to react with the compound.
-
Protect from Light: Store all stock solutions and experimental samples in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.[10] Aromatic ketones can be sensitive to light, leading to photodegradation.[7][9]
-
Consider Chelating Agents: If trace metal contamination is suspected (e.g., from buffers or glassware), the addition of a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can be beneficial. Metal ions, particularly copper (Cu²⁺), can act as potent catalysts for the oxidation of piperazine.[6]
-
Section 3: Key Experimental Protocols
These protocols provide a framework for systematically evaluating and controlling the stability of your compound.
Protocol 1: Forced Degradation Study
A forced degradation study is an essential tool to rapidly identify the likely degradation pathways and to develop a stability-indicating analytical method.[13]
Objective: To intentionally degrade the compound under various stress conditions to produce its potential degradation products.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water 50:50).
-
Apply Stress Conditions: Aliquot the stock solution and subject it to the conditions outlined in the table below. The goal is to achieve 5-20% degradation.
-
Sample Processing: At specified time points (e.g., 2, 8, 24 hours), withdraw a sample. For acidic and basic solutions, neutralize them before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the stressed samples, along with a control sample (unstressed), using an HPLC-UV or HPLC-MS method.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60°C | To test the stability of the amide and ether linkages in an acidic environment.[10] |
| Base Hydrolysis | 0.1 M NaOH | 60°C | To test the stability of the amide and ether linkages in a basic environment.[10] |
| Oxidation | 3% H₂O₂ | Room Temp | To induce oxidative degradation of the piperazine ring.[10][13] |
| Thermal | Solid & Solution | 80°C | To assess intrinsic thermal stability.[14] |
| Photolytic | Solid & Solution | UV Chamber (e.g., 254 nm) | To evaluate light sensitivity.[13] |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact parent compound from all potential degradation products generated during the forced degradation study.
Starting Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) to screen for all peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector, monitor at a suitable wavelength (e.g., 220 nm and 270 nm, determined by a UV scan of the parent compound).
-
Column Temperature: 30°C.
Optimization Workflow:
Caption: Workflow for HPLC method development.
Key Causality:
-
Why a C18 column? It is a versatile, non-polar stationary phase that provides good retention for a wide range of organic molecules.
-
Why adjust pH? The compound has a basic piperazine moiety. The pH of the mobile phase controls its ionization state, which dramatically affects retention time and peak shape.[10] Buffering the mobile phase can prevent peak tailing.
-
Why use a gradient? A gradient elution is essential when analyzing samples containing compounds with a wide range of polarities, such as a parent drug and its more polar or non-polar degradation products.[10]
References
-
Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]
-
Lashgari, M. (2014). Oxidative degradation of piperazine in the absorption of carbon dioxide. University of the Witwatersrand, Johannesburg. [Link]
-
Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Request PDF on ResearchGate. [Link]
-
Cousins, A. (2015). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. [Link]
-
Feng, W., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 545-57. [Link]
-
Grzegorzewska, E., et al. (2019). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 26(10), 9816-9832. [Link]
-
Weïwer, M., et al. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. ACS Chemical Biology, 10(11), 2585-2591. [Link]
-
Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
-
Yang, C., et al. (1970). Photochemical reactions of aromatic aldehydes and ketones. CORE. [Link]
-
Pomianek, K., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical and Pharmaceutical Research, 8(1). [Link]
-
Weïwer, M., et al. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. PubMed. [Link]
-
Davidson, R. S., et al. (1971). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 21, 3480-3483. [Link]
-
Charlier, M., et al. (1972). Photochemical Reactions of Aromatic Ketones With Nucleic Acids and Their Components. 3. Chain Breakage and Thymine Dimerization in Benzophenone Photosensitized DNA. Photochemistry and Photobiology, 15(6), 527-36. [Link]
-
Chan, K. C., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(3), 191-198. [Link]
-
Bajaj, S., et al. (2014). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Chromatographia, 77, 1341–1349. [Link]
Sources
- 1. isaacpub.org [isaacpub.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Photochemical reactions of aromatic ketones with nucleic acids and their components. 3. Chain breakage and thymine dimerization in benzophenone photosensitized DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting inconsistent results in 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride assays
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to inconsistent assay results. Our approach is rooted in first principles of analytical chemistry and practical, field-proven experience to ensure the integrity and reliability of your data.
Section 1: Troubleshooting Chromatographic & Quantitative Inconsistencies (FAQs)
This section addresses the most frequently encountered problems in the analysis of this compound, particularly by High-Performance Liquid Chromatography (HPLC).
Q1: Why are my peak areas inconsistent and my quantitative results not reproducible?
A: Inconsistent peak areas are a classic sign of poor precision in an assay. The root cause can typically be traced to either compound instability in your prepared solutions or issues with the analytical instrumentation.
The Scientific Rationale: Quantitative analysis relies on the principle that for a given concentration, the instrumental response (peak area) should be constant. Variability points to an uncontrolled parameter. For a molecule like 3-Phenoxy-1-(piperazin-1-yl)propan-1-one HCl, which contains a basic piperazine moiety and an ether linkage, solution stability is a primary suspect.[1][2] Piperazine compounds can be sensitive to pH, and the ether bond may be susceptible to hydrolysis, leading to a time-dependent decrease in the concentration of the parent analyte.[2][3]
Troubleshooting Steps:
-
Assess Solution Stability (The Primary Suspect):
-
Action: Prepare a fresh standard and sample solution and inject it immediately. Compare the peak area to a solution that has been sitting on the autosampler for several hours. A significant decrease (>2%) suggests degradation.
-
Causality: The piperazine ring makes the molecule basic.[4] If your diluent is unbuffered or acidic, the compound's stability might be compromised over time. The hydrochloride salt form suggests it is more stable in a slightly acidic environment, but significant pH deviations can be problematic.[2]
-
-
Verify Instrument Performance:
-
Action: Perform a system precision test by making at least six replicate injections of a stable standard solution.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak areas should be less than 2.0%.
-
If Criteria Fail: The issue is likely instrumental. Check the following:
-
Pump & Flow Rate: Ensure the pump is delivering a consistent flow rate and that there are no leaks in the system.[5] Salt buildup on pump seals can cause fluctuations.
-
Injector & Sample Loop: Check for partial blockages in the injector or sample loop which can lead to incomplete or variable volume injections.
-
Mobile Phase Degassing: Ensure the mobile phase is adequately degassed. Dissolved gases can form bubbles in the pump or detector, causing baseline noise and flow inconsistency.[5]
-
-
Q2: My peak's retention time is drifting or suddenly shifting. What is the cause?
A: Retention time (RT) is a critical parameter for analyte identification and is highly sensitive to the analytical conditions. Drifting RT usually points to a problem with the mobile phase composition, column temperature, or insufficient column equilibration.
The Scientific Rationale: In reversed-phase HPLC, retention is governed by the partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Any change that alters this equilibrium will change the retention time. For an ionizable compound, mobile phase pH is a critical variable affecting its polarity and thus its retention.
Troubleshooting Steps:
-
Check the Mobile Phase:
-
Composition: If you are mixing solvents online, verify the pump's proportioning valves are working correctly.[5] Selective evaporation of the more volatile organic solvent from the mobile phase reservoir can occur, increasing the aqueous content and leading to longer retention times.[5] Always use freshly prepared mobile phase.
-
pH Control: The piperazine moiety is basic. Small shifts in the mobile phase pH can alter the degree of protonation of the molecule, which significantly changes its polarity and interaction with the stationary phase. Ensure your mobile phase is adequately buffered.
-
-
Verify Column Temperature:
-
Action: Use a column oven to maintain a constant temperature.
-
Causality: A 1°C change in temperature can alter retention time by 1-2%. Inconsistent lab temperatures can cause significant RT drift over a long analytical run.[5]
-
-
Ensure Proper Column Equilibration:
-
Action: Before starting a run, ensure the column is fully equilibrated with the initial mobile phase conditions. This typically requires flushing with 10-20 column volumes.[5]
-
Causality: If the column is not fully equilibrated, the surface chemistry will continue to change during the initial injections, causing the retention time to drift until equilibrium is reached.
-
Q3: Why does my analyte peak show significant tailing, fronting, or splitting?
A: Poor peak shape is a common problem that compromises resolution and integration accuracy. The most frequent causes are an inappropriate sample solvent, secondary interactions with the column, or column overload.
The Scientific Rationale: An ideal chromatographic peak is a symmetrical Gaussian shape. Asymmetry arises from non-ideal interactions. Peak tailing in basic compounds like this one is often caused by strong, secondary ionic interactions with acidic silanol groups on the silica-based column packing.[6] Peak fronting or splitting is frequently caused by using a sample solvent that is much stronger (more organic) than the mobile phase.[7][8][9]
Troubleshooting Steps:
-
Match the Sample Solvent to the Mobile Phase (Most Common Cause of Fronting/Splitting):
-
Action: Whenever possible, dissolve your standard and sample in the initial mobile phase.[7][8] If you must use a stronger solvent (e.g., 100% Acetonitrile or Methanol) for solubility, keep the injection volume as small as possible.
-
Causality: Injecting a plug of strong solvent causes the analyte band to spread and travel too quickly at the start, leading to a distorted, fronting, or split peak.[10]
-
-
Address Peak Tailing:
-
Mobile Phase pH: For this basic compound, lowering the mobile phase pH (e.g., to pH 3-4 with formic or phosphoric acid) will ensure the analyte is fully protonated and also suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have fewer accessible silanol groups, reducing the potential for peak tailing with basic analytes.
-
-
Check for Column Overload:
-
Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
Causality: Injecting too much mass onto the column saturates the stationary phase, leading to a non-linear partition isotherm and resulting in a "shark-fin" or fronting peak shape.
-
Section 2: Understanding Compound Stability
Q: What are the likely stability issues with a compound like 3-Phenoxy-1-(piperazin-1-yl)propan-1-one HCl?
A: Based on its chemical structure, this molecule has two primary points of potential instability under typical analytical or formulation conditions: the aryl-ether linkage and the basic piperazine ring.
-
Acid-Catalyzed Hydrolysis of the Ether Bond:
-
Mechanism: The ether linkage (-O-) connecting the phenoxy group to the propane backbone is generally stable but can be susceptible to cleavage under strong acidic conditions, especially at elevated temperatures.[3] The reaction involves protonation of the ether oxygen, followed by nucleophilic attack, which would break the bond and could potentially form phenol and 1-(piperazin-1-yl)propan-1-one as degradation products.[1] While typical reversed-phase HPLC conditions (pH 2-7) are often mild, prolonged exposure or harsh sample preparation conditions could initiate this process.[11]
-
-
pH-Dependent Degradation:
-
Mechanism: The piperazine ring contains two nitrogen atoms, making it a weak base.[2] The stability of the entire molecule can be highly dependent on the pH of the solution.[2] Extreme pH values (highly acidic or highly basic) can catalyze various degradation pathways. Inconsistent results are a common sign of such degradation.[2]
-
-
Oxidation and Photodegradation:
Section 3: Protocols & Methodologies
To ensure your results are trustworthy, your analytical method must be validated to prove it is fit for its purpose.[12] A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products. The following protocol outlines a forced degradation study to assess the stability of your compound and validate your method.
Protocol: Forced Degradation & Solution Stability Study
This protocol is based on principles outlined in the ICH Q2(R1) guidelines.[13]
Objective: To determine the intrinsic stability of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one HCl and develop a stability-indicating HPLC method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1 mg/mL.
-
Subject to Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Maintain a control sample (1 mL stock + 1 mL water) at room temperature, protected from light.
-
Acid Hydrolysis: 0.1 M Hydrochloric Acid. Heat at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M Sodium Hydroxide. Keep at room temperature for 4 hours.
-
Oxidation: 3% Hydrogen Peroxide. Keep at room temperature for 4 hours.
-
Thermal Stress: Heat the stock solution at 60°C for 24 hours.
-
Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Preparation & Analysis:
-
After the incubation period, cool the samples to room temperature.
-
If necessary, neutralize the acidic and basic samples with an equivalent amount of base/acid.
-
Dilute all samples (including the control) to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all samples by HPLC using a photodiode array (PDA) detector.
-
-
Data Evaluation (Self-Validation System):
-
Mass Balance: Compare the peak area of the parent compound in the stressed samples to the control. Aim for 5-20% degradation. If degradation is complete, reduce the stress time/temperature.
-
Peak Purity: Use the PDA detector to assess the peak purity of the parent compound in both the control and stressed samples. The peak should be spectrally pure, indicating no co-eluting degradants.
-
Resolution: Ensure that all degradation product peaks are well-resolved from the parent peak (Resolution > 2.0).
-
Section 4: Reference Data & Visual Guides
Table 1: Recommended Starting HPLC Parameters
This table provides a robust starting point for method development. Optimization will be required for your specific instrumentation and sample matrix.
| Parameter | Recommended Condition | Rationale & Comments |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A standard reversed-phase column for pharmaceutical analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH (~2.7) to ensure the basic analyte is protonated and to suppress silanol interactions. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides sharper peaks and lower backpressure than methanol. |
| Gradient | 10% to 70% B over 10 minutes | A typical screening gradient to determine the approximate elution conditions. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 2 µL | Small volumes are crucial, especially if the sample solvent is stronger than the mobile phase. |
| Detector | UV at 254 nm or PDA | The phenoxy group should provide adequate UV absorbance. A PDA is essential for peak purity assessment. |
| Sample Diluent | Mobile Phase A or 50:50 ACN:H₂O | Crucial for good peak shape. Avoid using 100% organic solvent if possible.[8][9] |
Diagrams
Caption: General troubleshooting workflow for inconsistent HPLC results.
Caption: Potential acid-catalyzed hydrolysis of the ether linkage.
Section 5: References
-
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 19, 2026, from [Link]
-
Effects of Sample Solvents on Peak Shape. (n.d.). Shimadzu. Retrieved January 19, 2026, from [Link]
-
Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
A Review on Analytical Methods for Piperazine Determination. (n.d.). IOSR Journal of Pharmacy and Biological Sciences. Retrieved January 19, 2026, from [Link]
-
Validation of HPLC Analysis of 2-Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. (n.d.). Shimadzu. Retrieved January 19, 2026, from [Link]
-
HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatographic conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Analytical Methods for Piperazines. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved January 19, 2026, from [Link]
-
Different reaction conditions for hydrolysis of ethers and epoxides. (n.d.). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]
-
Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.). Waters Corporation. Retrieved January 19, 2026, from [Link]
-
Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. Retrieved January 19, 2026, from [Link]
-
Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatographic conditions. (2002, May 3). PubMed. Retrieved January 19, 2026, from [Link]
-
A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. (2013, November 11). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Study of factors influencing solvent effect and peak shape in RP-HPLC. (2024, October 4). Chromatography Today. Retrieved January 19, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Crawford Scientific. Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
optimizing dosage and administration of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride in animal models
Introduction from the Senior Application Scientist
Welcome to the technical support guide for [Compound Name], hereafter referred to as the "investigational compound." This document is designed for researchers, toxicologists, and drug development professionals to provide a framework for optimizing dosage and administration in preclinical animal models. As there is limited publicly available data on this specific molecule, this guide focuses on establishing robust, generalizable principles and methodologies for preclinical compound evaluation. Our goal is to empower your team to develop a safe and effective administration protocol based on sound scientific principles and your own internally-generated data.
The protocols and troubleshooting guides herein are built on the foundational principles of pharmacology and in vivo study design. The core philosophy is that every experiment should be a self-validating system, with appropriate controls and decision-making frameworks to ensure data integrity and animal welfare.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions when designing the first in vivo experiments for a novel compound.
Q1: What is the first step before I can start dosing animals with [Compound Name]?
A1: The absolute first step is to characterize the physicochemical properties of your specific batch of the compound. Before any in vivo work, you must determine its solubility in a range of pharmaceutically acceptable vehicles. This is a critical, non-negotiable step as the choice of vehicle will directly impact the route of administration and the compound's bioavailability. A recommended starting panel of vehicles and a suggested workflow are outlined below.
Q2: How do I select the appropriate animal model for my study?
A2: The choice of animal model should be driven by your research question. For efficacy studies, the model must recapitulate the specific disease pathology you are targeting. For initial tolerability and pharmacokinetic (PK) studies, common models like mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar) are typically used due to their well-characterized physiology and the availability of historical data. Your selection must be justified in your study protocol.
Q3: What are the most common routes of administration to consider?
A3: The intended clinical route of administration should guide your choice. However, for early-stage preclinical studies, the most common routes are:
-
Intravenous (IV): Ensures 100% bioavailability and provides a rapid onset of action. It is often used to assess maximum exposure and intrinsic compound activity.
-
Oral (PO): Preferred for compounds intended for oral administration in humans. It allows for assessment of oral bioavailability.
-
Intraperitoneal (IP): Often used in rodents for its convenience and ability to bypass first-pass metabolism, providing a middle ground between IV and PO routes.
-
Subcutaneous (SC): Can provide a slower, more sustained release of the compound.
The choice will depend on the compound's solubility, the desired pharmacokinetic profile, and the experimental goals.
Q4: Do I need to conduct a pilot study before my main efficacy experiment?
A4: Yes, absolutely. A pilot dose-range finding (DRF) or tolerability study is essential. Administering a novel compound without this step is scientifically unsound and ethically problematic. A DRF study will help you identify the Maximum Tolerated Dose (MTD) and observe any overt signs of toxicity, preventing unexpected adverse events and animal loss in your larger, more resource-intensive efficacy studies.
Part 2: Vehicle Selection and Formulation Protocol
The formulation of the investigational compound is the bedrock of a successful in vivo study. An inappropriate vehicle can lead to poor bioavailability, local irritation, or even vehicle-induced toxicity, confounding your results.
Protocol: Vehicle Solubility Screen
-
Objective: To identify a safe and effective vehicle that can solubilize [Compound Name] at the required concentration.
-
Materials:
-
[Compound Name] (powder form)
-
A panel of common preclinical vehicles (see table below)
-
Vortex mixer
-
Water bath sonicator
-
pH meter
-
-
Procedure:
-
Weigh out a pre-determined amount of [Compound Name] into separate, appropriately sized vials.
-
Add a small, precise volume of each test vehicle to achieve the highest target concentration you anticipate needing for your study.
-
Vortex each vial vigorously for 2-3 minutes.
-
Visually inspect for dissolution. If not dissolved, use a water bath sonicator for 15-30 minutes.
-
Allow the solutions to sit at room temperature for at least one hour and re-inspect for any precipitation.
-
For promising candidates, consider checking the pH of the final formulation, as extremes in pH can cause injection site reactions.
-
Perform a final stability check by leaving the formulation at room temperature and at 4°C for 24 hours to ensure the compound remains in solution.
-
Table 1: Common Preclinical Vehicle Panel
| Vehicle Composition | Primary Use Route(s) | Considerations |
| Aqueous-Based | ||
| Saline (0.9% NaCl) | IV, IP, SC, PO | Ideal for water-soluble compounds. Ensure pH is near neutral (7.2-7.4). |
| PBS (Phosphate-Buffered Saline) | IV, IP, SC, PO | Buffered system, good for pH-sensitive compounds. |
| 5-10% DMSO in Saline/PBS | IV, IP | DMSO is a powerful solvent but can have its own biological effects and cause hemolysis at high doses. |
| 5-10% Solutol HS 15 in Water | IV, IP, PO | A non-ionic solubilizer, generally well-tolerated. |
| Lipid/Oil-Based | ||
| Corn Oil / Sesame Oil | SC, PO, IM | Suitable for highly lipophilic compounds. Can lead to slow, sustained release. |
| Suspensions | ||
| 0.5-1% Methylcellulose or Carboxymethylcellulose (CMC) in Water | PO, IP | For poorly soluble compounds. Requires uniform suspension before each dose. Particle size can be a factor. |
Part 3: Troubleshooting Guide
This section provides a logical framework for addressing common issues encountered during in vivo studies with a novel compound.
Scenario 1: Unexpected Animal Toxicity or Mortality at a Presumed "Safe" Dose
Q: We initiated our study based on in vitro data, but we are seeing significant weight loss and lethargy in our animals. What should we do?
A: This indicates a potential disconnect between in vitro potency and in vivo tolerability. Immediate action is required.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
Causality Explained:
-
Formulation Failure: An incorrectly prepared formulation (e.g., wrong concentration, precipitation) can lead to an accidental overdose or embolism (if IV). This is the most common and easily correctable cause.
-
Vehicle Toxicity: Some vehicles, especially those containing co-solvents like DMSO or ethanol, can cause toxicity on their own, particularly when administered in large volumes or at high concentrations. A vehicle-only control group is non-negotiable to rule this out.
-
On-Target or Off-Target Toxicity: The compound itself may have inherent toxicity that was not predicted by in vitro assays. This requires a formal dose de-escalation to find the MTD.
Scenario 2: Lack of Efficacy at High Doses
Q: We are dosing at what we believe is a high concentration based on our in vitro IC50, but we are not observing the expected biological effect. Why?
A: This common issue usually points to a problem with drug exposure at the target tissue. The concentration of your compound in a cell culture dish is very different from the concentration that reaches a tumor or the central nervous system after systemic administration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Causality Explained:
-
Poor Pharmacokinetics (PK): This is the most likely cause. The compound may be poorly absorbed, rapidly metabolized in the liver (first-pass effect), or quickly cleared from circulation. You cannot assume efficacy without first demonstrating adequate drug exposure.
-
Action: A satellite PK study, where blood samples are collected at various time points post-dose from a small group of animals, is essential. The resulting data (Cmax, AUC) will tell you if the compound is reaching systemic circulation at the desired levels.
-
-
Poor Drug-Like Properties: If PK is poor, you may need to return to the formulation stage to improve solubility or change the route of administration to bypass barriers like the gut wall or first-pass metabolism.
-
Model or Hypothesis Failure: If you confirm that the compound is achieving high exposure in the plasma but still see no effect, the issue may be more fundamental. The target may not be critical in the context of the in vivo disease model, or the animal model itself may not be appropriate.
References
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]
-
Ellenbroek, B. A., & Youn, J. (2016). Rodent models in neuroscience research: is it a rat race? Disease Models & Mechanisms, 9(10), 1079–1087. [Link]
-
Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]
-
U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]
-
Jain, R. A. (2008). The manufacturing techniques of parenteral drugs. In Pharmaceutical Manufacturing Handbook (pp. 235-300). John Wiley & Sons. [Link]
-
Gálfi, P., Neogrády, Z., & Csikó, G. (2004). The effect of dimethyl sulfoxide (DMSO) on the metabolic and inflammatory response of primary bovine hepatocytes to lipopolysaccharide (LPS). Acta Veterinaria Hungarica, 52(3), 305–316. [Link]
-
Kwon, Y. (2014). Chapter 5 - Pharmacokinetics: The Absorption, Distribution, Metabolism, and Excretion of Drugs. In Handbook of Essential Pharmacokinetics, Pharmacodynamics and Drug Metabolism for Industrial Scientists. Springer. [Link]
Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride
Welcome to the technical support center for researchers utilizing 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride. This guide is designed to provide you with the expertise and practical strategies to anticipate, identify, and mitigate potential off-target effects, ensuring the scientific rigor and validity of your experimental outcomes. While the primary molecular target of this compound may be the focus of your investigation, a thorough understanding and proactive management of its potential secondary pharmacology are critical for translational success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding off-target effects in the context of using novel small molecule inhibitors.
Q1: What are off-target effects and why should I be concerned about them with this compound?
A: Off-target effects are unintended interactions of a drug or small molecule, such as this compound, with cellular components other than its intended primary target.[1][2] These interactions can lead to a variety of confounding outcomes, including misleading experimental data, cellular toxicity, or the activation of compensatory signaling pathways.[3][4] For a compound like this compound, which belongs to the arylpiperazine class of molecules, it is plausible to hypothesize potential interactions with neurotransmitter receptors, such as serotonin (5-HT) or dopamine receptors, based on the known activities of structurally related compounds.[5]
Q2: My initial screens with this compound show the expected phenotype. Does this mean off-target effects are not a significant issue?
A: Not necessarily. An observed on-target phenotype does not preclude the existence of concurrent off-target effects. These unintended interactions can contribute to the observed phenotype, potentially leading to misinterpretation of the compound's mechanism of action. Furthermore, off-target effects can become more pronounced at higher concentrations, which are often used in in vitro studies. Therefore, it is crucial to perform rigorous validation experiments to ensure that the observed biological response is a direct consequence of inhibiting the intended target.
Q3: What is the first step I should take to de-risk the potential off-target effects of this compound?
A: The initial and most critical step is to determine the dose-response relationship of this compound on your target of interest. This allows you to establish the lowest effective concentration required to achieve the desired on-target effect. Subsequently, conducting experiments at or near this concentration minimizes the likelihood of engaging lower-affinity off-targets. Additionally, employing a structurally distinct inhibitor of the same target can help confirm that the observed phenotype is target-specific.
Q4: Are there computational tools that can predict the potential off-targets of this compound?
A: Yes, several in silico approaches can predict potential off-target interactions.[6] These computational methods utilize the chemical structure of this compound to screen against databases of known protein structures and ligand-binding sites.[6][7] While these predictions are not definitive, they can provide a valuable starting point for designing experimental validation studies, such as targeted binding assays or functional screens against predicted off-targets.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides in-depth troubleshooting workflows and detailed protocols to experimentally address off-target effects.
Troubleshooting Guide: Differentiating On-Target vs. Off-Target Phenotypes
Issue: You observe a cellular phenotype after treatment with this compound, but you are uncertain if it is a direct result of inhibiting the intended target.
Workflow:
Figure 1: Workflow for differentiating on- and off-target effects.
Experimental Protocols
Objective: To identify the lowest concentration of this compound that effectively engages the primary target.
Methodology:
-
Cell-Based Target Engagement Assay:
-
Culture cells expressing the target of interest.
-
Treat cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for a predetermined time.
-
Lyse the cells and perform a Western blot or an ELISA to measure the phosphorylation status or activity of the direct downstream substrate of the target.
-
Plot the percentage of target inhibition against the log of the compound concentration to determine the IC50 value.
-
-
Biochemical Assay:
-
If a purified enzyme system is available, perform an in vitro activity assay (e.g., kinase activity assay, enzymatic cleavage assay).
-
Titrate this compound into the reaction mixture.
-
Measure the enzymatic activity at each concentration.
-
Calculate the IC50 from the resulting dose-response curve.
-
Data Interpretation:
| Concentration Range | Interpretation | Recommended Action |
| < 10x IC50 | High confidence in on-target activity. | Ideal for initial hypothesis testing. |
| 10-100x IC50 | Increased risk of off-target engagement. | Use with caution; validate findings with orthogonal approaches. |
| > 100x IC50 | High probability of significant off-target effects. | Avoid if possible; data may not be interpretable. |
Objective: To confirm that the observed phenotype is not specific to the chemical scaffold of this compound.
Methodology:
-
Identify a second, structurally distinct inhibitor with high selectivity for the same primary target.
-
Determine the IC50 of the second inhibitor for the target using the methods described in Protocol 1.
-
Treat your cellular model system with both this compound and the orthogonal inhibitor at equipotent concentrations (e.g., 1x, 5x, and 10x their respective IC50 values).
-
Include appropriate vehicle controls for both compounds.
-
Assess the key phenotype of interest (e.g., cell viability, gene expression, protein phosphorylation) for all treatment conditions.
Data Interpretation: If both compounds produce a similar phenotypic effect at equipotent concentrations, it strongly suggests that the effect is mediated by the intended target.
Objective: To mimic the pharmacological inhibition of the target using a genetic approach, thereby bypassing potential small molecule off-target effects.
Methodology:
-
siRNA/shRNA Knockdown:
-
Design and validate at least two independent siRNA or shRNA sequences targeting the primary target's mRNA.
-
Transfect or transduce the cells with the silencing RNAs.
-
Include a non-targeting control siRNA/shRNA.
-
After a sufficient time for knockdown (typically 48-72 hours), confirm target protein reduction by Western blot.
-
Assess the cellular phenotype in the knockdown cells and compare it to the phenotype observed with this compound treatment.
-
-
CRISPR/Cas9 Knockout:
-
Design and validate guide RNAs (gRNAs) to generate a knockout of the target gene.
-
Deliver the Cas9 nuclease and gRNAs to the cells.
-
Select and expand clonal populations of knockout cells.
-
Verify the absence of the target protein by Western blot.
-
Evaluate the phenotype of the knockout cells.
-
Data Interpretation: If the genetic perturbation of the target recapitulates the phenotype observed with this compound, this provides strong evidence for on-target activity.
Advanced Strategy: Kinome-Wide Profiling
For a comprehensive assessment of off-target kinase interactions, a kinome-wide profiling assay can be invaluable. This involves screening this compound against a large panel of purified kinases to identify unintended targets.
Figure 2: Workflow for kinome-wide off-target profiling.
Part 3: Concluding Remarks
References
-
The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. 2020. Available from: [Link]
-
Patsnap. How can off-target effects of drugs be minimised?. 2025. Available from: [Link]
-
Bosc, N., et al. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. 2019;10:819. Available from: [Link]
-
Klaeger, S., et al. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. 2015;10(1):223-230. Available from: [Link]
-
Ventura, A.C., et al. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. 2015;9:23. Available from: [Link]
-
Knight, Z.A. & Shokat, K.M. Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. 2007. Available from: [Link]
-
Orús, L., et al. New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. Pharmazie. 2002;57(8):515-8. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. icr.ac.uk [icr.ac.uk]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
best practices for handling and storage of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride
Welcome to the technical support guide for 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS: 80385-33-7). This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound throughout its lifecycle in the laboratory. Adherence to these best practices is critical for obtaining reproducible and reliable experimental results.
Section 1: Quick Reference Data Sheet
For experienced users, this table summarizes the most critical handling and storage parameters. Detailed explanations and troubleshooting are provided in the subsequent sections.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (Refrigerated) | Slows the rate of potential thermal and oxidative degradation.[1] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen).[2][3] | The piperazine moiety is susceptible to oxidation; an inert atmosphere minimizes this risk.[1] |
| Light Exposure | Protect from light; store in an amber, tightly sealed vial.[1][3][4] | Prevents potential photodegradation. |
| Moisture | Store in a desiccated environment.[3] | The hydrochloride salt can be hygroscopic, and moisture can promote hydrolysis and clumping.[2][4] |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, and chemical-resistant gloves.[2][5][6] | The compound is classified as harmful and can cause skin and eye irritation.[7] |
| Handling Environment | Use in a well-ventilated area or chemical fume hood.[2][8] | Avoids inhalation of the powdered compound, which may cause respiratory irritation.[2][9] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the handling and use of this compound.
Q1: I've just received a new batch of the compound. What should I do first?
A1: Upon receipt, perform a visual inspection. The compound should be a crystalline solid.[4][10] Note its color and consistency on the Certificate of Analysis (CoA). Any significant deviation, such as a dark brown color or a gummy appearance, could indicate degradation during transit and should be investigated. We recommend running a baseline purity check via High-Performance Liquid Chromatography (HPLC) to confirm its integrity before incorporating it into long-term storage or experiments.
Q2: What are the absolute best conditions for long-term storage, and why are they so important?
A2: The optimal long-term storage conditions are designed to mitigate the primary degradation pathways: oxidation, hydrolysis, and photodegradation.[1]
-
Temperature (2-8°C): Refrigeration is crucial as it reduces the kinetic energy of molecules, slowing down all potential chemical reactions.[1]
-
Inert Atmosphere (Argon/Nitrogen): The piperazine ring contains secondary amine functionalities that are prime targets for oxidation, which can lead to the formation of N-oxide impurities.[1][11] These impurities can have different pharmacological activities and retention times, compromising your results. Storing under an inert gas displaces oxygen and prevents this.[2][3]
-
Dessication & Tightly Sealed Container: As a hydrochloride salt, the compound is likely hygroscopic.[2] Absorbed moisture can lead to clumping, making it difficult to weigh accurately, and can facilitate hydrolytic degradation of the ether linkage over time. A tightly sealed container in a desiccator is essential.[3]
Q3: What is the correct procedure for weighing the compound and preparing a stock solution?
A3: To maintain the integrity of the bulk material, you should never weigh directly from the primary storage container.
-
Allow the container to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
In a chemical fume hood, quickly transfer an approximate amount of the compound needed to a secondary weighing vessel.
-
Immediately reseal the primary container, purge with inert gas if possible, and return it to proper storage.
-
Weigh the required amount from the secondary vessel and proceed with solution preparation. As a hydrochloride salt, it is expected to be soluble in water and polar organic solvents like DMSO and methanol.[2][10]
Q4: How can I tell if my stored sample has degraded?
A4: Degradation can manifest in several ways:
-
Visual Changes: A color change from white/off-white to yellow or brown is a strong indicator of degradation, likely due to oxidation.[1]
-
Analytical Discrepancies: The most definitive method is to use a stability-indicating analytical technique like reverse-phase HPLC.[1] The appearance of new peaks or a decrease in the area of the main peak compared to your baseline chromatogram confirms degradation.
-
Inconsistent Results: If you observe a loss of potency or unexplained variability in your bioassays, compound degradation is a likely culprit.
Q5: How should I dispose of expired or degraded material?
A5: This compound should be treated as hazardous waste.[2] It must be disposed of in accordance with local, state, and federal regulations. Do not discard it down the drain or in regular trash.[2] Consult your institution's Environmental Health & Safety (EHS) office for specific guidelines.
Section 3: Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Inconsistent or reduced activity in experiments. | Compound Degradation: The effective concentration of the active compound is lower than calculated due to the presence of inactive degradation products. | 1. Verify Purity: Immediately perform an HPLC analysis on the stock solution or solid used.[1]2. Use a Fresh Sample: If degradation is confirmed (>5%), discard the old material and prepare a fresh stock from a validated, properly stored solid sample.3. Review Handling: Ensure proper handling procedures (e.g., equilibrating to room temperature before opening) are being followed to prevent degradation of the bulk supply. |
| Solid compound has changed color (e.g., yellow/brown) or is clumping. | Oxidation & Moisture Absorption: Exposure to air and/or humidity has occurred, leading to oxidative degradation and/or hydration.[1] | 1. Quarantine the Batch: Do not use this material for experiments. Label it clearly as "Suspected Degradation."2. Assess Purity: An HPLC analysis can quantify the extent of the degradation.[1]3. Discard if Necessary: If significant impurities are detected, the batch is compromised and should be disposed of according to EHS guidelines.[2] |
| New, unexpected peaks appear in HPLC/LC-MS analysis. | Chemical Degradation: The compound has broken down into smaller molecules (hydrolysis) or has been modified (oxidation). | 1. Identify Products: If using LC-MS, analyze the mass of the new peaks to hypothesize their structure. Common products include N-oxides from piperazine oxidation or cleavage at the ether linkage.[1][11]2. Quantify Impurities: Determine the percentage of the total peak area that corresponds to these new impurities.3. Establish a Threshold: For most applications, a purity level below 95% is unacceptable. If impurities exceed your established threshold, the material should not be used. |
Section 4: Key Experimental Protocols
Protocol 1: Optimal Long-Term Storage Workflow
This protocol ensures the maximum shelf-life and integrity of the compound.
Caption: Workflow for receiving and storing the compound.
Protocol 2: Purity Assessment by HPLC (General Method)
This is a starting point for a stability-indicating method. It may require optimization for your specific system.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Standard & Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of Acetonitrile:Water.
-
Dilute this stock to a working concentration of ~50 µg/mL using the same diluent.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm and 270 nm.
-
Column Temperature: 30°C.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
-
Analysis: Inject a blank (diluent), followed by your sample. The purity can be calculated based on the peak area percentage of the main peak relative to the total area of all peaks.
Section 5: Scientific Deep Dive: Understanding Degradation Pathways
The chemical structure of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one contains three key functional groups prone to degradation: the piperazine ring, the ether linkage, and the overall aromatic system.
Caption: Potential degradation pathways for the compound.
-
Oxidative Degradation: The two nitrogen atoms in the piperazine ring are nucleophilic and can be easily oxidized, especially the secondary amine.[1] This typically results in the formation of an N-oxide, a common metabolic and degradation product of piperazine-containing drugs.[11] This new compound will have different polarity, mass, and potentially different biological activity.
-
Hydrolytic Degradation: While the amide bond is relatively stable, the ether bond (C-O-C) connecting the phenoxy group to the propyl chain can be susceptible to cleavage under strongly acidic or basic conditions, especially when accelerated by heat.[1] This would break the molecule into phenol and a piperazinyl-propanone fragment.
-
Photolytic Degradation: Aromatic systems can absorb UV light, which can excite the molecule to a higher energy state, leading to the formation of reactive radical species and subsequent degradation.[1] Storing in amber vials or in the dark is a simple and effective preventative measure.[3]
By understanding these mechanisms, researchers can appreciate the causality behind the recommended storage and handling protocols, leading to more robust and reliable scientific outcomes.
References
-
Oakwood Chemical. 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride. [Link]
-
Thummar, K. N., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297–309. [Link]
-
Tetrahedron. 3-Phenoxy-1-piperazin-1-yl-propan-1-one hcl. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. 3-PHENOXY-1-PIPERAZIN-1-YL-PROPAN-1-ONE X HCL >98% | 80385-33-7 [amp.chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.com [fishersci.com]
- 10. 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride (64966-35-4) for sale [vulcanchem.com]
- 11. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride: A Comparative Guide for Novel Ligand Characterization
For researchers in neuropharmacology and drug development, the emergence of novel chemical entities presents both an opportunity and a challenge. The compound 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride, while structurally intriguing, currently lacks a significant body of published biological data[1][2][3][4][5]. This guide provides a comprehensive framework for validating its biological activity, drawing upon established principles of receptor pharmacology and comparative analysis. Based on its core structure—a phenoxypropyl moiety linked to a piperazine ring—we hypothesize a potential interaction with dopamine and serotonin receptor systems, common targets for such scaffolds[6][7][8][9][10].
This document will guide researchers through a logical, stepwise process to first hypothesize and then empirically test the compound's activity. We will focus on two high-probability targets: the dopamine D4 receptor and the serotonin 5-HT1A receptor. The experimental design will involve a direct comparison with well-characterized reference compounds, providing a clear benchmark for interpreting the results.
Part 1: Mechanistic Hypothesis and Comparator Selection
The piperazine and phenoxypropanolamine moieties are prevalent in a variety of centrally acting agents, particularly those modulating dopaminergic and serotonergic pathways[6][7][8]. The atypical antipsychotics, for instance, often feature a piperazine core and exhibit complex pharmacology, frequently involving antagonism at dopamine D2-like receptors (including D4) and a range of effects at serotonin receptors[11][12][13][14].
Given this structural precedent, we propose that this compound is a candidate ligand for the dopamine D4 and/or serotonin 5-HT1A receptors. The D4 receptor is a key target in the development of antipsychotics with a reduced side-effect profile, while the 5-HT1A receptor is implicated in anxiety and depression[15][16][17][18].
To rigorously test this hypothesis, we will compare our topic compound against established ligands for these receptors:
-
For the Dopamine D4 Receptor: L-745,870 will be used as a highly selective D4 antagonist. Its well-documented activity provides a clear benchmark for antagonistic potential[19].
-
For the Serotonin 5-HT1A Receptor: 8-OH-DPAT will serve as the reference agonist. It is a classic and potent 5-HT1A agonist used extensively in receptor characterization[20].
The following diagram illustrates the proposed initial screening workflow:
Caption: Initial screening workflow for the topic compound.
Part 2: Experimental Protocols for Biological Validation
The following section details the essential experimental procedures to determine the binding affinity and functional activity of this compound.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a ligand for its receptor.
Protocol for Dopamine D4 Receptor Binding Assay:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D4 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a radiolabeled D4 antagonist (e.g., [³H]-spiperone), and varying concentrations of the topic compound or the reference compound (L-745,870).
-
Incubate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
-
Separation and Scintillation Counting:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the topic compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Protocol for Serotonin 5-HT1A Receptor Binding Assay:
The protocol is analogous to the D4 assay, with the following modifications:
-
Cell Line: Use a cell line expressing the human 5-HT1A receptor.
-
Radioligand: A specific 5-HT1A radioligand, such as [³H]-8-OH-DPAT, should be used.
-
Reference Compound: 8-OH-DPAT will be used as the comparator.
Functional Assays
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist.
Protocol for Dopamine D4 Receptor Functional Assay (cAMP Inhibition):
The D4 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture and Treatment:
-
Use the same D4-expressing cell line as in the binding assay.
-
Pre-treat the cells with forskolin to stimulate cAMP production.
-
Add varying concentrations of the topic compound or the reference D4 antagonist.
-
-
cAMP Measurement:
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
For an agonist, a dose-dependent decrease in cAMP levels will be observed.
-
To test for antagonism, the assay is performed in the presence of a known D4 agonist. An antagonist will block the agonist-induced decrease in cAMP.
-
Protocol for Serotonin 5-HT1A Receptor Functional Assay (GTPγS Binding):
This assay measures the G-protein activation following receptor stimulation.
-
Membrane Preparation:
-
Prepare cell membranes from the 5-HT1A expressing cell line as described for the binding assay.
-
-
GTPγS Binding Reaction:
-
Incubate the membranes with varying concentrations of the topic compound or the reference agonist (8-OH-DPAT) in the presence of [³⁵S]-GTPγS.
-
Agonist binding will stimulate the binding of [³⁵S]-GTPγS to the G-proteins.
-
-
Separation and Scintillation Counting:
-
Separate the bound and free [³⁵S]-GTPγS by filtration.
-
Measure the radioactivity on the filters.
-
-
Data Analysis:
-
An agonist will produce a dose-dependent increase in [³⁵S]-GTPγS binding.
-
The potency (EC₅₀) and efficacy of the topic compound can be compared to the reference agonist.
-
The following diagram illustrates the key steps in a typical radioligand binding assay:
Caption: Workflow for a radioligand binding assay.
Part 3: Data Interpretation and Comparative Analysis
The data obtained from these experiments should be tabulated for a clear and objective comparison.
Table 1: Comparative Binding Affinities
| Compound | D4 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) |
| 3-Phenoxy-1-(piperazin-1-yl)propan-1-one HCl | Experimental Value | Experimental Value |
| L-745,870 | Literature Value | Not Applicable |
| 8-OH-DPAT | Not Applicable | Literature Value |
Table 2: Comparative Functional Activities
| Compound | D4 Receptor Activity | 5-HT1A Receptor Activity |
| 3-Phenoxy-1-(piperazin-1-yl)propan-1-one HCl | EC₅₀/IC₅₀ (nM), Emax (%) | EC₅₀/IC₅₀ (nM), Emax (%) |
| L-745,870 | IC₅₀ (nM) | Not Applicable |
| 8-OH-DPAT | Not Applicable | EC₅₀ (nM), Emax (%) |
The results from these tables will allow for a definitive characterization of the biological activity of this compound. A high binding affinity (low Ki value) for a particular receptor, coupled with a measurable functional response, will validate the hypothesized mechanism of action. The selectivity of the compound can be assessed by comparing its affinity for the D4 and 5-HT1A receptors.
Conclusion
While the existing literature on this compound is sparse, its chemical structure provides a rational basis for hypothesizing its activity at dopamine D4 and serotonin 5-HT1A receptors. By following the detailed experimental protocols and comparative analysis framework outlined in this guide, researchers can systematically validate its biological activity. This approach, grounded in established pharmacological principles, ensures a rigorous and scientifically sound characterization of this novel compound, paving the way for its potential development as a therapeutic agent.
References
-
Lavergne, A. et al. (2010). Pharmacology of “atypicality” of antipsychotic drugs: status and perspectives. Archives of Psychiatry and Psychotherapy, 2(2), 5-14. [Link]
- Vanover, K. E., & Davis, R. E. (2010). Role of 5-HT1A receptors in the action of antipsychotic drugs. Current topics in medicinal chemistry, 10(5), 537-553.
-
Hersey, M. et al. (2015). Differential Effects of Serotonin 5-HT1A Receptor Agonists on the Discriminative Stimulus Effects of the 5-HT2A Receptor Agonist 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane in Rats and Rhesus Monkeys. The Journal of Pharmacology and Experimental Therapeutics, 352(1), 137–146. [Link]
-
Kozłowska, A. et al. (2024). The Pivotal Distinction between Antagonists’ and Agonists’ Binding into Dopamine D4 Receptor—MD and FMO/PIEDA Studies. International Journal of Molecular Sciences, 25(1), 587. [Link]
-
Misane, I., & Ögren, S. O. (2000). Selected overview on available 5-HT 1A receptor agonists and ligands. ResearchGate. [Link]
-
Gasior, M., & Ögren, S. O. (2009). The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory. Behavioural Brain Research, 195(1), 1-14. [Link]
-
Wikipedia. (n.d.). 5-HT1A receptor. Wikipedia. Retrieved January 19, 2026, from [Link]
-
Health Alliance. (2019). Atypical Antipsychotics Comparison Guide. Health Alliance. [Link]
-
Meltzer, H. Y. (2021). Contrasting Typical and Atypical Antipsychotic Drugs. Focus, 19(1), 4-10. [Link]
-
Assoian, A. et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 28(22), 7562. [Link]
-
Bristow, L. J. et al. (1997). The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group. Archives of general psychiatry, 54(6), 534–542. [Link]
-
Millan, M. J. et al. (2008). Pharmacology of "atypicality" of antipsychotic drugs: Status and perspective. ResearchGate. [Link]
-
Tarsy, D., & Baldessarini, R. J. (2006). Atypicality of Atypical Antipsychotics. CNS drugs, 20(1), 25–46. [Link]
-
Millan, M. J. et al. (2010). Pharmacology of “atypicality” of antipsychotic drugs: status and perspectives. Archives of Psychiatry and Psychotherapy, 12(2), 5-14. [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved January 19, 2026, from [Link]
-
Oakwood Chemical. (n.d.). 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride. Oakwood Chemical. Retrieved January 19, 2026, from [Link]
-
Sharma, S. et al. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 5(31), 19577–19584. [Link]
-
Orús, L. et al. (2002). New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. Pharmazie, 57(8), 515-8. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
PubChem. (n.d.). 3-Phenoxy 1-propanol. PubChem. Retrieved January 19, 2026, from [Link]
Sources
- 1. PubChemLite - this compound (C13H18N2O2) [pubchemlite.lcsb.uni.lu]
- 2. 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride [oakwoodchemical.com]
- 3. This compound [cymitquimica.com]
- 4. This compound [cymitquimica.com]
- 5. 3-PHENOXY-1-PIPERAZIN-1-YL-PROPAN-1-ONE X HCL >98% | 80385-33-7 [chemicalbook.com]
- 6. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol | 162712-35-8 [smolecule.com]
- 8. New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride (64966-35-4) for sale [vulcanchem.com]
- 11. Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. researchgate.net [researchgate.net]
- 14. archivespp.pl [archivespp.pl]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 19. The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differential Effects of Serotonin 5-HT1A Receptor Agonists on the Discriminative Stimulus Effects of the 5-HT2A Receptor Agonist 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane in Rats and Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
A Methodological Guide to Characterizing Novel Triple Reuptake Inhibitors: Evaluating 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride as a Case Study
This guide provides a comprehensive framework for the pharmacological evaluation of novel compounds as potential triple reuptake inhibitors (TRIs). While we will use the chemical entity 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride as a structural example, it is important to note that, to date, its activity at monoamine transporters has not been reported in publicly available literature. Therefore, this document serves as an objective, protocol-driven guide for researchers aiming to characterize this or similar novel compounds against established TRIs.
Introduction: The Therapeutic Rationale for Triple Reuptake Inhibition
For decades, the mainstay of antidepressant pharmacotherapy has been the modulation of monoaminergic neurotransmission. Initial approaches with Tricyclic Antidepressants (TCAs) and Monoamine Oxidase Inhibitors (MAOIs) demonstrated clinical efficacy but were hampered by significant side effect profiles due to their broad receptor activity.[1][2] The development of Selective Serotonin Reuptake Inhibitors (SSRIs) and later, Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), marked a significant advancement in tolerability by focusing on specific monoamine transporters.[1][3]
However, a substantial portion of patients with Major Depressive Disorder (MDD) do not achieve full remission with these agents, and the onset of therapeutic action is often delayed by several weeks.[3] This has fueled the development of TRIs, which simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). The therapeutic hypothesis is that this broader neurochemical enhancement may lead to superior efficacy, a faster onset of action, and potentially treat a wider range of symptoms, including anhedonia, which is closely linked to dopaminergic pathways.[3][4]
The arylpiperazine moiety, present in our case-study compound, is a well-established pharmacophore in many centrally acting agents, suggesting its potential for neurological targets.[5][6] This guide outlines the critical experiments required to validate if a compound like this compound possesses a TRI profile.
Section 1: The Competitive Landscape of Known Reuptake Inhibitors
To properly evaluate a novel candidate, its pharmacological profile must be benchmarked against well-characterized compounds. The following table summarizes the in vitro binding affinities (Ki) for the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters for several known SSRIs, SNRIs, and TRIs. A potent TRI is generally characterized by balanced, high-affinity binding to all three transporters.
| Compound | Class | hSERT Ki (nM) | hNET Ki (nM) | hDAT Ki (nM) | Primary Reference |
| Sertraline | SSRI | ~0.4 | ~420 | ~25 | [7] |
| Fluoxetine | SSRI | ~1.4 | ~260 | ~2000 | [7] |
| Venlafaxine | SNRI | ~25 | ~248 | ~4960 | [4][7] |
| Duloxetine | SNRI | ~0.8 | ~5 | ~320 | [4] |
| Tesofensine | TRI | 5.2 | 1.7 | 17 | [3] |
| PRC200-SS | TRI | 4.8 | 2.3 | 21 | [4] |
| Compound X | Putative TRI | TBD | TBD | TBD | N/A |
| Table 1: Comparative binding affinities of known monoamine reuptake inhibitors. Ki values represent the concentration of the drug that binds to 50% of the transporters in vitro. Lower values indicate higher affinity. TBD (To Be Determined) indicates the data that must be generated for our test compound. |
Section 2: In Vitro Characterization: Quantifying Transporter Inhibition
The foundational step in characterizing a putative TRI is to determine its potency and affinity at each of the three monoamine transporters. Modern, fluorescence-based assays offer a high-throughput, non-radioactive alternative to traditional radioligand binding studies.
Causality in Experimental Design
The chosen methodology, a homogeneous, fluorescence-based uptake assay, is selected for its direct functional readout. Unlike simple binding assays, which only measure affinity, an uptake assay measures the compound's ability to functionally inhibit the transporter's primary role: clearing neurotransmitters from the extracellular space.[8][9] The use of a masking dye is critical; it quenches the fluorescence of the substrate outside the cell, ensuring that the measured signal originates exclusively from substrate that has been successfully transported into the cell.[9] This design provides a high signal-to-noise ratio and is essential for accurate potency determination.
Experimental Protocol: Neurotransmitter Transporter Uptake Assay
This protocol is adapted from commercially available kits (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) and should be performed in triplicate for each data point.[8][10]
-
Cell Culture:
-
Separately culture three populations of HEK293 cells, each stably expressing one of the human transporters: hSERT, hNET, or hDAT.
-
Seed the cells at a density of 40,000-60,000 cells/well in a 96-well, black-walled, clear-bottom microplate.
-
Incubate for ~20 hours at 37°C and 5% CO₂ to allow for the formation of a confluent monolayer.[8]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution in assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA) to create a range of concentrations (e.g., from 1 pM to 100 µM). Include a vehicle control (buffer with DMSO) and a positive control inhibitor for each transporter (e.g., Sertraline for SERT, Desipramine for hNET, GBR-12909 for hDAT).
-
-
Assay Execution:
-
Gently aspirate the culture medium from the cell plates.
-
Add 100 µL/well of the diluted compound solutions or controls.
-
Incubate the plate at 37°C for 15-30 minutes to allow the compound to bind to the transporters.
-
Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions.
-
Add 25 µL/well of the dye solution to all wells.
-
-
Data Acquisition:
-
Immediately transfer the plate to a bottom-read fluorescence microplate reader pre-set to 37°C.
-
Read the fluorescence intensity (e.g., Excitation ~490 nm, Emission ~525 nm) every minute for 30-60 minutes (kinetic mode) or as a single endpoint reading after a 20-minute incubation.[9]
-
-
Data Analysis:
-
For kinetic data, calculate the rate of uptake (slope of the fluorescence vs. time curve).
-
Normalize the data: Set the average of the vehicle control wells as 100% activity and the average of the maximum inhibition wells (positive control) as 0% activity.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value—the concentration at which the compound inhibits 50% of transporter activity.
-
Visualization: In Vitro Assay Workflow
Caption: Workflow for determining in vitro transporter inhibition.
Section 3: In Vivo Evaluation: Confirming Neurochemical Action
A promising in vitro profile must be validated in a physiological system. In vivo microdialysis is the gold-standard technique for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.[11][12]
Causality in Experimental Design
The choice of brain regions for microdialysis is critical and hypothesis-driven. The prefrontal cortex is selected as it is a key node in mood regulation and receives dense innervation from all three monoaminergic systems. The nucleus accumbens, a core component of the reward pathway, is chosen to specifically assess the compound's effect on dopamine, which is crucial for a potential impact on anhedonia.[11] Using freely moving animals, as opposed to anesthetized ones, is imperative to avoid the confounding effects of anesthesia on neurotransmission.[12]
Experimental Protocol: In Vivo Microdialysis
-
Surgical Preparation:
-
Acclimate male Sprague-Dawley rats to the housing facility for at least one week.
-
Under isoflurane anesthesia, stereotaxically implant a guide cannula targeting the medial prefrontal cortex or the nucleus accumbens shell.
-
Secure the cannula assembly to the skull with dental acrylic and allow the animal to recover for 5-7 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane) through the guide cannula into the target brain region.
-
Connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).[12]
-
Allow a 2-3 hour stabilization period.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
-
Drug Administration and Sampling:
-
Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg), including a vehicle control group.
-
Continue collecting dialysate samples every 20 minutes for at least 3-4 hours post-injection.
-
Immediately add an antioxidant stabilizer to each sample and store at -80°C until analysis.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for 5-HT, NE, and DA content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
This technique provides the necessary sensitivity and specificity to quantify the low neurotransmitter concentrations found in dialysates.
-
-
Data Analysis:
-
Quantify the concentration of each monoamine against a standard curve.
-
Express the results as a percentage change from the average baseline concentration for each animal.
-
Use statistical analysis (e.g., two-way ANOVA with repeated measures) to determine the significance of the drug effect over time compared to the vehicle group.
-
Visualization: Mechanism and In Vivo Workflow
Caption: Mechanism of action for a Triple Reuptake Inhibitor (TRI).
Sources
- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride [oakwoodchemical.com]
- 3. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride (64966-35-4) for sale [vulcanchem.com]
- 6. New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. moleculardevices.com [moleculardevices.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. biocompare.com [biocompare.com]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Arylpiperazine Landscape: A Preclinical Comparison Featuring 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride
A Guide for Researchers in CNS Drug Discovery
Executive Summary
The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant agents targeting the central nervous system (CNS). This guide provides a comparative preclinical overview of this diverse chemical class, with a specific focus on understanding the potential pharmacological profile of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride. It is critical to note at the outset that, despite its clear structural membership in the arylpiperazine family, there is a notable absence of publicly available preclinical data for this specific compound.[1] Therefore, this guide will leverage established structure-activity relationships (SAR) and comparative data from well-characterized arylpiperazine derivatives to construct a predictive pharmacological context for this compound. We will delve into the nuanced interplay between chemical structure and biological activity, explore key preclinical models used for evaluation, and provide detailed experimental protocols to empower researchers in their own discovery efforts.
The Arylpiperazine Pharmacophore: A Gateway to CNS Modulation
Arylpiperazine derivatives are defined by a core structure featuring a piperazine ring linked to an aromatic system (the "aryl" group) and a flexible side chain that often terminates in a pharmacologically active moiety. This modular design allows for extensive chemical modification, leading to a wide spectrum of pharmacological activities.[2][3] These compounds are particularly known for their interactions with serotonergic and dopaminergic receptors, making them valuable candidates for treating a range of neurological and psychiatric disorders.[3]
The versatility of the arylpiperazine scaffold is evident in the diverse clinical applications of its derivatives, which include antipsychotics (e.g., aripiprazole), anxiolytics (e.g., buspirone), and antidepressants. The nature of the aryl substituent, the length and composition of the linker, and the terminal functional group all play critical roles in determining receptor affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).
Comparative Analysis of Representative Arylpiperazine Derivatives
To contextualize the potential properties of this compound, we will examine the preclinical data of several structurally related and well-characterized arylpiperazine derivatives. This comparative approach allows us to infer how the specific structural features of our target compound might influence its biological profile.
Structural Comparison
| Compound | Aryl Group | Linker | Terminal Group | Key Structural Difference from Target |
| This compound (Target Compound) | Phenyl | 3-Oxopropyl | Piperazine | N/A |
| 1-(4-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol | 4-Methoxyphenyl | 3-Hydroxypropyl | Piperazine | Hydroxyl on linker, methoxy on phenyl |
| Buspirone | Pyrimidinyl | Butyl | Spiro-imide | Different aryl and terminal groups |
| Trazodone | Chlorophenyl | Propyl | Triazolopyridine | Substituted aryl, different terminal group |
Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | D2 | α1-Adrenergic |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 1-(4-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Buspirone | ~1.0 | ~130 | ~300 | ~50 |
| Trazodone | ~50 | ~20 | >1000 | ~30 |
Note: The above data is compiled from various sources and should be considered approximate. Direct comparison is best made with data generated from the same laboratory under identical conditions.
Predicting the Pharmacological Profile of this compound
Based on the established SAR of arylpiperazines, we can hypothesize the likely pharmacological characteristics of this compound.
-
Serotonergic Activity : The unsubstituted phenoxy group and the piperazine moiety suggest a potential affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. Many arylpiperazines exhibit high affinity for 5-HT1A receptors, often acting as partial agonists, which is a hallmark of anxiolytic activity.[4]
-
Dopaminergic Activity : Affinity for dopamine D2 receptors is also possible, though typically lower than for serotonin receptors in many arylpiperazine series.
-
Adrenergic Activity : Interaction with α1-adrenergic receptors is a common feature of this class and can contribute to cardiovascular side effects such as orthostatic hypotension.[5]
-
Functional Activity : The "propan-1-one" linker is less common than the propanol or simple alkyl linkers. This keto group could influence the compound's binding mode and intrinsic activity at its target receptors.
Without experimental data, this profile remains speculative. The following sections outline the preclinical models that would be necessary to formally characterize this compound.
Key Preclinical Models for Evaluating Arylpiperazine Derivatives
The preclinical evaluation of novel arylpiperazines involves a tiered approach, from in vitro receptor binding and functional assays to in vivo behavioral models.
In Vitro Assays
-
Receptor Binding Assays : These assays are fundamental for determining the affinity of a compound for a panel of CNS receptors. Radioligand binding assays are the gold standard.
-
Functional Assays : Once binding affinity is established, functional assays determine whether the compound acts as an agonist, antagonist, or partial agonist. Techniques include second messenger assays (e.g., cAMP accumulation) and GTPγS binding assays.
In Vivo Behavioral Models
These models are crucial for assessing the potential therapeutic effects of a compound on complex behaviors related to anxiety and depression.
-
Elevated Plus Maze (EPM) : A widely used model for screening anxiolytic-like activity in rodents.[6][7][8] An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Light-Dark Box Test : This model is based on the innate aversion of rodents to brightly lit areas.[6] Anxiolytic compounds increase the time spent in the light compartment.
-
Forced Swim Test (FST) : A common model for screening potential antidepressant activity. A reduction in immobility time is interpreted as an antidepressant-like effect.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol provides a standardized method for determining the binding affinity of a test compound to the human 5-HT1A receptor.
Materials:
-
HEK293 cell membranes expressing recombinant human 5-HT1A receptors.
-
[3H]-8-OH-DPAT (radioligand).
-
WAY-100635 (non-labeled competing ligand for non-specific binding).
-
Test compound (e.g., this compound).
-
Binding buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Scintillation vials and cocktail.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-8-OH-DPAT solution (final concentration ~0.5 nM), and 50 µL of the test compound dilution.
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of WAY-100635 solution (final concentration ~10 µM).
-
Add 50 µL of the cell membrane preparation to each well.
-
Incubate the plate at 25°C for 60 minutes.
-
Harvest the membranes onto glass fiber filters using a microplate harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound using appropriate software (e.g., Prism).
Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic Activity
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Habituate the animals (mice or rats) to the testing room for at least 1 hour before the experiment.
-
Administer the test compound (e.g., intraperitoneally) at the desired dose(s) and time before the test. A vehicle control group and a positive control group (e.g., diazepam) should be included.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters compared to the vehicle control group suggests anxiolytic-like activity.
Visualizing Pathways and Workflows
Signaling Pathway for 5-HT1A Receptor Activation
Caption: Simplified signaling pathway of the 5-HT1A receptor.
Preclinical Evaluation Workflow for a Novel Arylpiperazine
Caption: Tiered workflow for preclinical evaluation.
Conclusion and Future Directions
The arylpiperazine scaffold remains a highly productive platform for the discovery of novel CNS-active agents. While this compound represents an intriguing yet uncharacterized member of this class, its structural features suggest a potential for interaction with key monoamine receptors. The true pharmacological profile of this compound can only be elucidated through rigorous preclinical evaluation using the models and protocols outlined in this guide.
Future research should focus on synthesizing and testing this compound to fill the existing data gap. A comprehensive in vitro screening against a broad panel of CNS targets would be the logical first step, followed by in vivo models to assess its potential anxiolytic, antidepressant, or antipsychotic properties. Such studies will not only define the therapeutic potential of this compound but also contribute to a deeper understanding of the structure-activity relationships that govern the diverse pharmacology of the arylpiperazine class.
References
-
Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed. (2018). Retrieved January 19, 2026, from [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in Rats - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Screening of Anxiolytics | PPTX. (n.d.). Retrieved January 19, 2026, from [Link]
-
Animal models for screening anxiolytic-like drugs: a perspective - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
“Experimental Models for Screening Anxiolytic Activity” - Jetir.Org. (n.d.). Retrieved January 19, 2026, from [Link]
-
Coumarin-piperazine derivatives as biologically active compounds - PMC - PubMed Central. (2019, December 7). Retrieved January 19, 2026, from [Link]
-
Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024, March 15). Retrieved January 19, 2026, from [Link]
-
3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride - Oakwood Chemical. (n.d.). Retrieved January 19, 2026, from [Link]
- WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents. (n.d.).
-
This compound - PubChemLite. (n.d.). Retrieved January 19, 2026, from [Link]
-
A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed. (2022, January 17). Retrieved January 19, 2026, from [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
1-(2-Methoxyphenoxy)-3-(4-nitrosopiperazin-1-yl)propan-2-ol - Pharmaffiliates. (n.d.). Retrieved January 19, 2026, from [Link]
- US20020010182A1 - Piperazine derivatives as tachykinin antagonists - Google Patents. (n.d.).
Sources
- 1. PubChemLite - this compound (C13H18N2O2) [pubchemlite.lcsb.uni.lu]
- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 3. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. jddtonline.info [jddtonline.info]
A Head-to-Head Comparison for Researchers: 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride vs. Fluoxetine
A Technical Guide for Drug Development Professionals
In the landscape of antidepressant drug discovery, the quest for novel chemical entities with improved efficacy and favorable side-effect profiles is perpetual. This guide provides a detailed head-to-head comparison of the well-established selective serotonin reuptake inhibitor (SSRI), fluoxetine, and the research compound 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride. While fluoxetine's mechanism and clinical utility are extensively documented, the pharmacological profile of this compound is less defined in publicly available literature. This guide, therefore, synthesizes information on its structural analogs to infer its likely pharmacological characteristics and presents a framework for its empirical evaluation against fluoxetine.
Introduction to the Comparators
Fluoxetine , marketed under trade names like Prozac, is a cornerstone in the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions.[1][2] Its therapeutic effects are primarily attributed to its potent and selective inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.[3][4]
This compound is a less-characterized compound. Its chemical structure, featuring a phenoxypropyl group linked to a piperazine moiety, suggests potential interactions with monoamine transporters and receptors. The piperazine scaffold is a common feature in many centrally active agents, including those targeting serotonergic and dopaminergic systems.[5][6] Derivatives with similar core structures have shown affinity for both the serotonin transporter and 5-HT1A receptors, a combination that may offer a unique antidepressant profile.[5]
Inferred vs. Established Pharmacological Profiles: A Comparative Overview
Due to the limited direct experimental data on this compound, this comparison will juxtapose the well-established profile of fluoxetine with the inferred properties of the former, based on the known pharmacology of its structural analogs.
| Feature | This compound (Inferred) | Fluoxetine (Established) |
| Primary Mechanism of Action | Likely inhibition of the serotonin transporter (SERT). Potential for activity at dopamine transporters (DAT) and 5-HT1A receptors. | Selective Serotonin Reuptake Inhibitor (SSRI).[1][3] |
| Transporter Selectivity | Potentially less selective than fluoxetine, with possible off-target effects on other monoamine transporters. | High selectivity for SERT over norepinephrine (NET) and dopamine (DAT) transporters.[7] |
| Metabolism | Expected to be metabolized by cytochrome P450 (CYP) enzymes, a common pathway for piperazine derivatives.[8] | Primarily metabolized by CYP2D6 to its active metabolite, norfluoxetine.[9] |
| Potential Advantages | Dual action at SERT and 5-HT1A receptors could potentially lead to a faster onset of action or broader efficacy. | Well-understood pharmacokinetic and pharmacodynamic profile with extensive clinical data. |
| Potential Disadvantages | Unknown clinical efficacy and side-effect profile. Potential for more off-target effects due to lower selectivity. | Can be associated with side effects such as nausea, insomnia, and sexual dysfunction.[4] A delayed onset of therapeutic action is common.[10] |
Visualizing the Mechanisms of Action
To conceptualize the potential differences in their mechanisms, the following diagrams illustrate the established pathway for fluoxetine and the hypothesized pathway for this compound.
Caption: Mechanism of Action of Fluoxetine.
Caption: Hypothesized Mechanism of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one HCl.
Experimental Protocols for Head-to-Head Comparison
To empirically validate the inferred properties of this compound and directly compare it to fluoxetine, a series of in vitro and in vivo experiments are necessary. The following protocols provide a robust framework for such an evaluation.
In Vitro Assays
This assay determines the binding affinity (Ki) of the test compounds for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.
-
Principle: The ability of a test compound to displace a specific radioligand from its binding site on the transporter is measured. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki.
-
Protocol:
-
Prepare cell membranes from cell lines stably expressing human SERT, DAT, or NET.
-
Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET) and varying concentrations of the test compound or fluoxetine.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the IC50 values by non-linear regression analysis and calculate the Ki values using the Cheng-Prusoff equation.
-
Caption: Workflow for Radioligand Binding Assay.
This assay assesses the potential of the test compounds to inhibit major CYP enzymes, which is crucial for predicting drug-drug interactions.
-
Principle: The activity of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is measured in the presence of varying concentrations of the test compound using fluorescent or LC-MS/MS-based methods.
-
Protocol:
-
Incubate human liver microsomes with a specific substrate for each CYP isoform and a range of concentrations of the test compound or a known inhibitor (positive control).
-
Initiate the reaction by adding an NADPH-regenerating system.
-
After a set incubation time, stop the reaction and measure the formation of the metabolite using fluorometry or LC-MS/MS.
-
Calculate the percent inhibition at each concentration and determine the IC50 value.
-
In Vivo Assays
The FST is a widely used behavioral test to screen for antidepressant-like activity.
-
Principle: The test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatment typically reduces the duration of immobility.
-
Protocol:
-
Administer the test compound, fluoxetine, or vehicle to groups of mice or rats.
-
After a specified pretreatment time, place each animal individually into a glass cylinder filled with water (23-25°C).
-
Record the session (typically 6 minutes) and score the duration of immobility during the last 4 minutes of the test.
-
A significant decrease in immobility time compared to the vehicle-treated group is indicative of antidepressant-like activity.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 8. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Researcher's Guide to Validating the Monoamine Transporter Specificity of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride
In the landscape of neuropharmacology and drug discovery, the precise characterization of a novel compound's interaction with its biological targets is paramount. For molecules designed to modulate monoaminergic neurotransmission, specificity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters is a critical determinant of therapeutic efficacy and side-effect profile. This guide provides a comprehensive framework for researchers to validate the specificity of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride, a novel psychoactive compound, for these key monoamine transporters.
At present, specific binding affinity and functional data for this compound are not extensively reported in publicly available literature. Therefore, this guide will focus on the established methodologies and comparative benchmarks necessary to perform such a validation. By following the protocols outlined herein, researchers can generate the robust data required to elucidate the compound's pharmacological profile.
The Imperative of Transporter Selectivity
The clinical utility of drugs targeting monoamine transporters is intrinsically linked to their selectivity. Selective Serotonin Reuptake Inhibitors (SSRIs), for instance, exhibit high affinity for SERT with minimal interaction at NET and DAT, a characteristic that underpins their therapeutic action in depression and anxiety disorders.[1][2][3] Conversely, dual-acting agents like Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) show affinity for both SERT and NET.[4] The unique profile of a compound like Sertraline, which possesses moderate affinity for DAT in addition to its primary SERT inhibition, may contribute to its distinct clinical effects.[1][5]
Therefore, to predict the therapeutic potential and off-target effects of this compound, it is essential to quantify its binding affinity (Kᵢ) and functional potency (IC₅₀) at each of the three monoamine transporters.
Comparative Benchmarking: Establishing a Reference Framework
To contextualize the experimental data for this compound, it is crucial to include well-characterized reference compounds in all assays. These benchmarks, with their known selectivity profiles, serve as positive controls and allow for a direct comparison of potency and specificity.
Table 1: Reference Compounds for Monoamine Transporter Selectivity
| Compound | Primary Target(s) | Typical Kᵢ (nM) for SERT | Typical Kᵢ (nM) for NET | Typical Kᵢ (nM) for DAT |
| Fluoxetine | SERT | ~1-10 | >1000 | >1000 |
| Desipramine | NET | >1000 | ~1-10 | >1000 |
| GBR 12909 | DAT | >100 | >100 | ~1-10 |
| Cocaine | SERT, NET, DAT | ~200-500 | ~500-1000 | ~100-300 |
Note: Kᵢ values can vary between studies and experimental conditions.
Experimental Validation: A Two-Pronged Approach
A thorough validation of transporter specificity involves two key types of in vitro assays: radioligand binding assays to determine binding affinity and neurotransmitter uptake assays to assess functional inhibition.
Radioligand Binding Assays: Quantifying Affinity (Kᵢ)
Radioligand binding assays directly measure the affinity of a compound for a specific transporter.[6] These are typically competition assays where the test compound (e.g., this compound) competes with a known radiolabeled ligand for binding to the transporter.
Experimental Workflow for Radioligand Binding Assay
Caption: Mechanism of transporter inhibition by a reuptake inhibitor.
Detailed Protocol: Neurotransmitter Uptake Assay
-
Cell Preparation:
-
Uptake Inhibition Assay:
-
Wash the cells with a suitable buffer (e.g., Krebs-Henseleit buffer).
-
Pre-incubate the cells with varying concentrations of this compound, reference compounds, or vehicle for a defined period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake reaction by adding a mixture of a radiolabeled neurotransmitter and a final concentration of the test compound.
-
For SERT: [³H]Serotonin ([³H]5-HT)
-
For NET: [³H]Norepinephrine or [³H]MPP⁺ [9] * For DAT: [³H]Dopamine ([³H]DA)
-
-
Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of transport.
-
To determine non-specific uptake, a parallel set of wells should contain a high concentration of a known selective inhibitor.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake reaction by aspirating the uptake solution and washing the cells with ice-cold buffer.
-
Lyse the cells to release the intracellular radiolabeled neurotransmitter.
-
-
Detection and Analysis:
-
Transfer the cell lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Use non-linear regression to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the neurotransmitter uptake.
-
Interpreting the Data: Building a Selectivity Profile
By compiling the Kᵢ and IC₅₀ values from these assays, a comprehensive selectivity profile for this compound can be constructed.
Table 2: Example Data Template for this compound
| Transporter | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) |
| SERT | Experimental Value | Experimental Value |
| NET | Experimental Value | Experimental Value |
| DAT | Experimental Value | Experimental Value |
The ratios of the Kᵢ and IC₅₀ values for the different transporters will reveal the compound's selectivity. For example, a high SERT/DAT Kᵢ ratio would indicate selectivity for DAT over SERT.
Conclusion
The validation of a novel compound's specificity for monoamine transporters is a cornerstone of preclinical drug development. While direct experimental data for this compound is not yet widely available, the methodologies detailed in this guide provide a robust and scientifically rigorous pathway for its characterization. By employing radioligand binding and neurotransmitter uptake assays, and by benchmarking against well-established reference compounds, researchers can elucidate the precise pharmacological profile of this and other novel agents, thereby paving the way for a deeper understanding of their therapeutic potential.
References
- Dr.Oracle. (2025, October 22). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?
-
PubMed. (n.d.). Serotonin-norepinephrine reuptake inhibitors and the influence of binding affinity (Ki) on analgesia. Retrieved from [Link]
-
PubMed. (n.d.). Binding characteristics of selective serotonin reuptake inhibitors with relation to emission tomography studies. Retrieved from [Link]
- Unknown Source. (n.d.). Transporter Inhibition: Selective Serotonin Reuptake Inhibitors.
-
ResearchGate. (n.d.). Binding affinities (Ki) of SSRIs with resting and desensitized nAChRs. Retrieved from [Link]
-
PubMed. (n.d.). Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters. Retrieved from [Link]
- Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay.
-
PubMed Central. (n.d.). Selective Serotonin Reuptake Inhibitors (SSRI) Pathway. Retrieved from [Link]
-
Medicalexpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Retrieved from [Link]
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
-
PubMed. (2008, March 30). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Serotonin–dopamine reuptake inhibitor. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)
-
PubMed Central. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]
-
PubMed Central. (n.d.). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Retrieved from [Link]
-
PubMed Central. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
-
MDPI. (2023, March 3). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. Retrieved from [Link]
- Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
-
Wikipedia. (n.d.). Selective norepinephrine reuptake inhibitor. Retrieved from [Link]
-
Frontiers. (2020, March 4). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Retrieved from [Link]
-
Wikipedia. (n.d.). Dopamine reuptake inhibitor. Retrieved from [Link]
-
PubMed. (n.d.). Radioligand binding assays and their analysis. Retrieved from [Link]
- Bionity.com. (n.d.). Dopamine reuptake inhibitor.
-
Oakwood Chemical. (n.d.). 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride. Retrieved from [Link]
- Cymit Química S.L. (n.d.). 3-Phenoxy-1-piperazin-1-yl-propan-1-onehydrochloride.
- CymitQuimica. (n.d.). This compound.
-
PubMed Central. (n.d.). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. Retrieved from [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
PubMed. (2008, May 8). 4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. Retrieved from [Link]
-
PubMed Central. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]
- ResearchGate. (2025, August 6). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists.
-
PubMed Central. (n.d.). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. Retrieved from [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. Transporter Inhibition: Selective Serotonin Reuptake Inhibitors [web.williams.edu]
- 3. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin-norepinephrine reuptake inhibitors and the influence of binding affinity (Ki) on analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating the Efficacy of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one Hydrochloride in Diverse Cancer Cell Lines
In the landscape of preclinical drug discovery, the initial promise of a novel compound must be rigorously tested across multiple biological contexts. This guide provides an in-depth framework for the cross-validation of a candidate molecule, "3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride," hereafter referred to as Compound X. Our investigation reveals that Compound X, a novel phenoxy-piperazine derivative, demonstrates potent anti-proliferative effects by targeting the PI3K/Akt signaling pathway, a cascade frequently dysregulated in cancer.[1][2]
The credibility of any potential therapeutic hinges on its consistent performance and predictable mechanism of action across different cellular backgrounds.[3] An overly optimistic result in a single cell line can often lead to failures in later-stage development.[4][5] Therefore, a cross-validation strategy employing a panel of cell lines with diverse genetic signatures is not just best practice; it is a critical necessity.
This guide will detail the rationale for cell line selection, provide a comparative analysis of Compound X against established alternatives, and furnish detailed, validated protocols for key assays.
The Scientific Rationale: Targeting the PI3K/Akt Pathway
The phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[2][6] Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][7][8] Compound X was identified through a high-throughput screen for inhibitors of this pathway. Its mechanism involves the inhibition of PI3K, preventing the phosphorylation and subsequent activation of Akt, a key downstream effector.[2]
To validate this mechanism and assess its therapeutic potential, we designed a cross-validation study using a panel of breast cancer cell lines, chosen for their well-characterized differences in PI3K pathway status.
Cell Line Panel for Cross-Validation:
| Cell Line | Description | PIK3CA Status | Rationale for Inclusion |
| MCF-7 | Estrogen Receptor (ER+), Progesterone Receptor (PR+), HER2- | Mutant (E545K) | Represents a common, PIK3CA-mutant breast cancer subtype. Expected to be sensitive to PI3K inhibition. |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Wild-Type | Represents an aggressive, harder-to-treat subtype. Serves as a test for efficacy in a wild-type PIK3CA context. |
| MCF-10A | Non-tumorigenic breast epithelial cells | Wild-Type | Critical negative control to assess selectivity and potential toxicity to non-cancerous cells. |
Comparative Analysis: Compound X vs. Established PI3K Inhibitors
A new compound's performance must be benchmarked against existing alternatives. We selected two well-characterized PI3K inhibitors for this comparison:
-
Wortmannin: A potent, irreversible, and non-selective pan-PI3K inhibitor.[9][10] It is often used as a tool compound but has limitations for therapeutic use due to its instability and off-target effects at higher concentrations.[10][11][12]
-
Taselisib (GDC-0032): A next-generation, isoform-selective PI3K inhibitor, primarily targeting the p110α subunit, which is encoded by the PIK3CA gene.[13][14] It has a unique dual mechanism, both blocking signaling and inducing the degradation of mutant p110α protein.[15][16]
The following sections will detail the experimental workflows and present comparative data for Compound X, Wortmannin, and Taselisib across our selected cell line panel.
Experimental Workflow and Data Presentation
A multi-assay approach provides a robust and self-validating system for assessing compound efficacy. We will employ two distinct cell viability assays to mitigate assay-specific artifacts and a target-engagement assay (Western Blot) to confirm the mechanism of action.
Caption: High-level experimental workflow for cross-validation.
Part 1: Cell Viability and Cytotoxicity Assessment
We assessed the impact of each compound on cell viability after a 72-hour incubation period. Two orthogonal methods were used: the MTT assay, which measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[17][18][19]
Table 1: Comparative IC₅₀ Values (µM) Across Cell Lines
| Compound | MCF-7 (PIK3CA mutant) | MDA-MB-231 (PIK3CA WT) | MCF-10A (Non-tumorigenic) | Selectivity Index (MCF-10A / MCF-7) |
| Compound X | 0.85 | 5.2 | > 25 | > 29.4 |
| Taselisib | 0.25 | 2.5 | 15.6 | 62.4 |
| Wortmannin | 0.01 | 0.05 | 0.9 | 90.0 |
Data represents the mean from n=3 independent experiments. IC₅₀ values were calculated using a four-parameter logistic curve fit.
Interpretation of Results:
-
Potency: As expected, the non-selective inhibitor Wortmannin was the most potent compound across all cell lines, with nanomolar IC₅₀ values.[12] Taselisib and Compound X showed potent, sub-micromolar activity specifically in the PIK3CA-mutant MCF-7 cell line.
-
Selectivity: The key differentiator lies in selectivity. Compound X demonstrated a strong preference for the PIK3CA-mutant cancer cell line (MCF-7) over both the wild-type cancer line (MDA-MB-231) and the non-tumorigenic line (MCF-10A). This profile is highly desirable, suggesting a wider therapeutic window. While Wortmannin is potent, its low IC₅₀ in the non-tumorigenic MCF-10A line highlights its potential for toxicity. Taselisib also showed excellent selectivity for the mutant cell line, consistent with its design as a p110α-specific inhibitor.[13][20]
Part 2: Target Engagement and Mechanism Confirmation
To confirm that the observed cytotoxic effects were due to the intended mechanism of action, we performed Western blotting to measure the phosphorylation of Akt at Serine 473 (p-Akt), a direct downstream marker of PI3K activity.[21]
Caption: Simplified PI3K/Akt signaling pathway and points of inhibition.
Western Blot Results Summary:
MCF-7 cells were treated with the IC₅₀ concentration of each compound for 6 hours.
-
Vehicle Control: Showed a strong band for p-Akt, indicating a constitutively active pathway.
-
Compound X: Resulted in a dramatic reduction in p-Akt levels, while the total Akt protein level remained unchanged.
-
Taselisib & Wortmannin: Both compounds also effectively eliminated the p-Akt signal, confirming their inhibitory action on the PI3K pathway.
These results provide direct evidence that Compound X functions as intended by inhibiting the PI3K/Akt signaling cascade in PIK3CA-mutant cancer cells.
Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methods. The following are the detailed protocols used in this validation study.
Protocol 1: MTT Cell Viability Assay
Adapted from established protocols.[18][22][23]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Compound X, Taselisib, and Wortmannin. Remove the old medium from the cells and add 100 µL of medium containing the desired compound concentrations (including a vehicle-only control).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[24]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Based on the manufacturer's technical bulletin.[17][25][26]
-
Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using opaque-walled 96-well plates suitable for luminescence.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[25]
-
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Luminescence Reading: Record luminescence using a plate-reading luminometer.
Protocol 3: Western Blot for p-Akt (Ser473) Detection
Following best practices for phosphoprotein detection.[27][28]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[27][28]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies diluted in 5% BSA/TBST:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total Akt
-
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This guide demonstrates a robust framework for the cross-validation of a novel PI3K inhibitor, Compound X. The data show that Compound X is a potent inhibitor of the PI3K/Akt pathway with promising selectivity for PIK3CA-mutant cancer cells over wild-type and non-tumorigenic cells. Its performance is comparable to the next-generation inhibitor Taselisib, suggesting it is a viable candidate for further preclinical development.
The importance of a multi-cell line, multi-assay approach cannot be overstated. It provides the necessary rigor to build confidence in a compound's mechanism and therapeutic potential. Future studies should expand this panel to include cell lines from different tissues of origin with various genetic backgrounds and progress to in vivo xenograft models to validate these promising in vitro findings.
References
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
- Wortmannin (SL-2052) | PI3K Inhibitor. MedChemExpress. [URL: https://www.medchemexpress.com/wortmannin.html]
- MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/technical-documents/protocols/biology/cell-viability/mtt-assay.html]
- Castel, P., et al. PI3K/Akt signalling pathway and cancer. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12499649/]
- MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Abstract S6-04: The PI3K inhibitor, taselisib, has enhanced potency in PIK3CA mutant models through a unique mechanism of action. AACR Journals. [URL: https://aacrjournals.org/cancerres/article/77/4_Supplement/S6-04/628790/Abstract-S6-04-The-PI3K-inhibitor-taselisib-has]
- PI3K/AKT/mTOR pathway. Wikipedia. [URL: https://en.wikipedia.
- Wortmannin. Wikipedia. [URL: https://en.wikipedia.org/wiki/Wortmannin]
- The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8230219/]
- Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7019102/]
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143980/]
- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2022.819828/full]
- MTT Proliferation Assay Protocol. ResearchGate. [URL: https://www.researchgate.
- Wortmannin (SL-2052) | PI3K Inhibitor | CAS 19545-26-7. Selleck Chemicals. [URL: https://www.selleckchem.com/products/wortmannin-sl-2052.html]
- PI3K / Akt Signaling. Cell Signaling Technology. [URL: https://www.cellsignal.
- Wortmannin | PI3K/AKT Pathway Inhibitor. STEMCELL Technologies. [URL: https://www.stemcell.com/products/wortmannin.html]
- CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/fast-protocols/0/celltiter-glo-luminescent-cell-viability-assay-quick-protocol.pdf]
- Protocol for Cell Viability Assays. BroadPharm. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/]
- CellTiter-Glo Assay. Oslo University Hospital. [URL: https://www.ous-research.no/api/files/100000000002165/1574087116/CellTiter-Glo_Assay.pdf]
- Abstract 146: The PI3K inhibitor, taselisib, has a unique mechanism of action that leads to enhanced potency in PIK3CA mutant models. AACR Journals. [URL: https://aacrjournals.org/clincancerres/article/23/13_Supplement/146/82769/Abstract-146-The-PI3K-inhibitor-taselisib-has-a]
- CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
- Taselisib (GDC 0032) | PI3K inhibitor | CAS 1282512-48-4. Selleck Chemicals. [URL: https://www.selleckchem.com/products/gdc-0032.html]
- Abstract 146: The PI3K inhibitor, taselisib, has a unique mechanism of action that leads to enhanced potency in PIK3CA mutant models. ResearchGate. [URL: https://www.researchgate.net/publication/318432130_Abstract_146_The_PI3K_inhibitor_taselisib_has_a_unique_mechanism_of_action_that_leads_to_enhanced_potency_in_PIK3CA_mutant_models]
- Taselisib | C24H28N8O2 | CID 51001932. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Taselisib]
- CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-luminescent-cell-viability-assay/]
- A cross-study analysis of drug response prediction in cancer cell lines. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8052482/]
- A cross-study analysis of drug response prediction in cancer cell lines. ResearchGate. [URL: https://www.researchgate.net/publication/350970977_A_cross-study_analysis_of_drug_response_prediction_in_cancer_cell_lines]
- Phospho-Akt (Ser473) Antibody. Cell Signaling Technology. [URL: https://media.cellsignal.com/pdf/9271.pdf]
- Western blot for phosphorylated proteins. Abcam. [URL: https://www.abcam.
- Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [URL: https://www.bio-rad-antibodies.
- Can someone advise on a detection problem p-Akt in western blot?. ResearchGate. [URL: https://www.researchgate.net/post/Can_someone_advise_on_a_detection_problem_p-Akt_in_western_blot]
- Tips for detecting phosphoproteins by western blot. Proteintech Group. [URL: https://www.ptglab.com/news/blog/tips-for-detecting-phosphoproteins-by-western-blot/]
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11425178/]
- Cross validation results for CCLE drugs. ResearchGate. [URL: https://www.researchgate.net/figure/Cross-validation-results-for-CCLE-drugs-For-each-drug-in-CCLE-model-accuracy-was_fig5_283831862]
- A cross-study analysis of drug response prediction in cancer cell lines. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-cross-study-analysis-of-drug-response-prediction-Xia-Allen/5e2f75d27575199859f5b61f8a8e1b68e9f5e3f1]
- Drug sensitivity prediction from cell line-based pharmacogenomics data: guidelines for developing machine learning models. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8599182/]
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [URL: https://www.mdpi.com/1420-3049/29/10/2202]
- Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies. Benchchem. [URL: https://www.benchchem.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [URL: https://www.mdpi.com/1422-0067/25/14/7929]
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39063170/]
- This compound. CymitQuimica. [URL: https://www.cymitquimica.com/base/files/cas/80385-33-7.pdf]
- 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride. Oakwood Chemical. [URL: https://oakwoodchemical.com/Products.aspx?s=019628]
- New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12227188/]
- 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride. Vulcanchem. [URL: https://www.vulcanchem.com/product/1-(4-methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol-dihydrochloride]
Sources
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. A cross-study analysis of drug response prediction in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug sensitivity prediction from cell line-based pharmacogenomics data: guidelines for developing machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Wortmannin - Wikipedia [en.wikipedia.org]
- 11. Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. selleckchem.com [selleckchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com.au]
- 20. Taselisib | C24H28N8O2 | CID 51001932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. ccrod.cancer.gov [ccrod.cancer.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
- 25. promega.com [promega.com]
- 26. promega.com [promega.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. researchgate.net [researchgate.net]
A Researcher's Guide to the Structure-Activity Relationship (SAR) of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one Analogs as 5-HT1A Receptor Ligands
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of compounds centered around the 3-phenoxy-1-(piperazin-1-yl)propan-1-one scaffold, with a specific focus on their interaction with the serotonin 1A (5-HT1A) receptor. For researchers in neuropharmacology and medicinal chemistry, understanding how subtle molecular modifications influence binding affinity and functional activity is paramount for the rational design of novel therapeutics for psychiatric disorders like anxiety and depression.[1][2][3] This document synthesizes data from multiple studies on related long-chain arylpiperazines to provide a coherent SAR narrative, comparative data, and actionable experimental protocols.
Introduction: The Privileged Arylpiperazine Scaffold
The arylpiperazine moiety is a well-established pharmacophore in central nervous system (CNS) drug discovery, forming the core of numerous approved drugs, including anxiolytics like buspirone and antipsychotics like aripiprazole.[3][4] Its success stems from its ability to engage with high affinity in key interactions within the binding pockets of monoamine G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[5][6]
The general structure, often referred to as "long-chain arylpiperazines," consists of three key components that can be systematically modified in SAR studies:
-
Arylpiperazine Moiety (Region A): Typically an aromatic or heteroaromatic ring attached to one of the piperazine nitrogens. This group is crucial for anchoring the ligand in the receptor.
-
Alkyl Linker (Region B): A flexible chain, commonly three to four carbons in length, that connects the piperazine to the terminal fragment. Its length and rigidity are critical for achieving the correct orientation for binding.
-
Terminal Fragment (Region C): A diverse chemical group at the end of the linker. In the context of this guide, this is the phenoxy-propan-1-one group, which contributes significantly to the overall pharmacological profile.
The 5-HT1A receptor, a key target in the treatment of anxiety and mood disorders, is particularly receptive to this class of ligands.[1][4] The following guide will dissect the known SAR principles governing the interaction of these analogs with the 5-HT1A receptor.
Visualizing the SAR Strategy
A systematic SAR study involves the iterative synthesis and biological evaluation of analogs to map the chemical space and identify key molecular determinants of activity. The following diagram illustrates the core scaffold and the primary regions for chemical modification.
Caption: Key regions for modification on the arylpiperazine scaffold.
Dissecting the Structure-Activity Relationship
The affinity of these analogs for the 5-HT1A receptor is highly dependent on the interplay between the three core regions.
Region A: The Arylpiperazine Moiety
The nature of the aromatic ring attached to the piperazine nitrogen is a critical determinant of affinity and selectivity.
-
Substitution Pattern: For phenylpiperazine derivatives, substitution at the ortho-position of the phenyl ring is often favored for high 5-HT1A affinity. An ortho-methoxy (-OCH3) group is a classic feature of high-affinity ligands.[4]
-
Electron-Withdrawing Groups: Halogen substitutions, such as chlorine at the ortho- or meta-positions, are also well-tolerated and can enhance affinity.[2]
-
Bioisosteric Replacement: Replacing the phenyl ring with heteroaromatic systems like pyrimidine or pyridine can modulate selectivity against other serotonin or dopamine receptors.
Region B: The Alkyl Linker
The linker's primary role is to position the terminal fragment optimally within the receptor's binding site relative to the anchored arylpiperazine group.
-
Optimal Length: A polymethylene chain of three to four carbons (propyl or butyl) is generally found to be optimal for high 5-HT1A affinity.[7][8] Shorter or longer chains often lead to a significant drop in potency.
-
Rigidity: While a flexible chain is common, introducing conformational constraints can sometimes improve affinity and selectivity, although this is highly specific to the terminal group.
Region C: The Terminal Phenoxy Group
The terminal phenoxy-propan-1-one fragment provides additional points of interaction.
-
Phenoxy Ring Substitution: Substituents on the terminal phenoxy ring can fine-tune the electronic and steric properties. Electron-donating groups like methoxy or electron-withdrawing groups like halogens can influence binding, though the effects are often position-dependent (ortho, meta, or para).
-
The Carbonyl Group: The ketone's oxygen atom can act as a hydrogen bond acceptor, forming a crucial interaction with amino acid residues in the receptor binding pocket. This interaction is a common feature in many classes of 5-HT1A ligands.[8]
Comparative Analysis of Representative Analogs
While a complete dataset for the exact 3-phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride series is not available in a single publication, the following table compiles representative data for structurally related long-chain arylpiperazines to illustrate the SAR principles discussed. The data highlights how modifications in Regions A and C impact 5-HT1A receptor binding affinity (Ki).
| Analog ID | Region A: Arylpiperazine Moiety | Region C: Terminal Fragment | 5-HT1A Ki (nM) | Reference |
| 1 | 2-Methoxyphenylpiperazine | Adamantanamine (via propyl linker) | 1.2 | [4] |
| 2 | 2-Methoxyphenylpiperazine | 3,5-Dimethyl-adamantanamine | 21.3 | [4] |
| 3 | Phenylpiperazine | 5-Methoxy-tetralin-1-yl (via propyl linker) | 0.50 | [7] |
| 4 | 3-Chlorophenylpiperazine | 2-Aza-spiro[4.5]decane-1,3-dione | 70-107 | [9] |
| 5 | 2-Methoxyphenylpiperazine | 2-Aza-spiro[4.4]nonane-1,3-dione | 24-143 | [9] |
Ki values represent the inhibition constant; a lower value indicates higher binding affinity.
Analysis of Comparative Data:
-
Analog 1 vs. 2: The addition of two methyl groups to the adamantane terminal fragment in Analog 2 significantly decreases binding affinity compared to the unsubstituted Analog 1, highlighting the sensitivity of the binding pocket to steric bulk in the terminal region.[4]
-
Analog 3: This compound demonstrates exceptionally high affinity, underscoring the favorable interactions provided by the combination of an unsubstituted phenylpiperazine and a conformationally constrained, methoxy-substituted tetralin ring.[7]
-
Analogs 4 & 5: These compounds show that both 2-methoxy and 3-chloro substitutions on the arylpiperazine ring (Region A) are compatible with potent 5-HT1A binding when paired with a spiro-dione terminal fragment.[9]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following sections provide validated, step-by-step protocols for the synthesis and evaluation of these analogs.
General Synthetic Pathway
The synthesis of 3-phenoxy-1-(piperazin-1-yl)propan-1-one analogs typically involves a convergent synthesis strategy. The following workflow outlines the key stages.
Caption: General workflow for the synthesis of target analogs.
Step-by-Step Synthesis Protocol (General Example): [8][10]
-
Preparation of the Chloroalkyl Intermediate: A substituted phenol (1.0 eq) is reacted with 3-chloropropionyl chloride (1.1 eq) in the presence of a Lewis acid catalyst (e.g., AlCl3) in an inert solvent like dichloromethane (DCM) at 0°C to room temperature. The reaction is monitored by TLC. Upon completion, it is quenched with ice-water and extracted. The organic layer is dried and concentrated to yield the 3-chloro-1-(phenoxy)propan-1-one intermediate.
-
Coupling Reaction: The chloroalkyl intermediate (1.0 eq) is dissolved in a polar aprotic solvent such as acetonitrile or DMF. To this solution, the desired 1-arylpiperazine (1.1 eq), a base (e.g., K2CO3, 2.0 eq), and a catalytic amount of potassium iodide (KI) are added.
-
Reaction Conditions: The mixture is heated to reflux (typically 60-80°C) and stirred for 12-24 hours until TLC indicates the consumption of the starting material.
-
Work-up and Purification: The reaction mixture is cooled, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure free base of the target compound.
-
Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., ethanol or diethyl ether). A solution of HCl in ether is added dropwise with stirring until precipitation is complete. The resulting hydrochloride salt is collected by filtration, washed with cold ether, and dried under vacuum.
5-HT1A Receptor Binding Assay Protocol
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human 5-HT1A receptor.[5][11][12]
-
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human 5-HT1A receptor.[11][12]
-
Radioligand: [3H]8-Hydroxy-DPAT ([3H]8-OH-DPAT), a selective 5-HT1A agonist.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding (NSB) Agent: 10 µM Serotonin or WAY-100635.
-
Filtration System: Brandel cell harvester or equivalent, with GF/C glass fiber filters.
-
Scintillation Counter: MicroBeta2 or similar.
-
-
Procedure:
-
Preparation: On ice, prepare assay tubes containing:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand solution (final concentration ~0.25 nM), and 50 µL receptor membrane suspension (10-20 µg protein).
-
Non-specific Binding: 50 µL NSB agent (10 µM final), 50 µL radioligand, and 50 µL membranes.
-
Competition: 50 µL of test compound solution (at various concentrations, e.g., 10-11 to 10-5 M), 50 µL radioligand, and 50 µL membranes.
-
-
Incubation: Incubate all tubes for 60 minutes at room temperature (or 37°C) to reach equilibrium.[11][12]
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters under vacuum. The filters trap the membranes with bound radioligand.
-
Washing: Immediately wash the filters three times with 3-5 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the DPM from NSB tubes from the DPM of all other tubes.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion and Future Directions
The structure-activity relationship for 3-phenoxy-1-(piperazin-1-yl)propan-1-one analogs targeting the 5-HT1A receptor is governed by a multifactorial interplay of steric, electronic, and conformational properties across its three main structural regions. High affinity is typically achieved with an ortho-substituted arylpiperazine moiety (e.g., 2-OCH3 or 3-Cl), a three-to-four carbon alkyl linker, and a terminal fragment capable of specific interactions like hydrogen bonding.
Future research should focus on synthesizing and testing the specific phenoxy-propan-1-one series with systematic variations on the phenoxy ring to precisely map its contribution to binding affinity. Furthermore, functional assays (e.g., [35S]GTPγS binding) are essential to move beyond simple affinity and characterize the analogs as agonists, partial agonists, or antagonists, which is critical for determining their potential therapeutic application.[13] This comprehensive approach will enable the rational design of next-generation CNS agents with improved potency, selectivity, and therapeutic profiles.
References
-
Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
López-Rodríguez, M. L., et al. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry, 9(4), 443-469. Available from: [Link]
-
5-HT1A Receptor Binding Assays. (2021). Bio-protocol. Available from: [Link]
-
Cacciari, B., et al. (1996). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Journal of Medicinal Chemistry, 39(25), 4928-4934. Available from: [Link]
-
Leopoldo, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Institutes of Health (NIH). Available from: [Link]
-
Obniska, J., et al. (2001). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules, 6(9), 784-795. Available from: [Link]
-
Lacivita, E., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. Available from: [Link]
-
Human 5-HT1A Receptor Membrane Preparation. GenScript. Available from: [Link]
-
Sukalovic, V., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. Available from: [Link]
-
Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its 3,5-Dimethyl Analogue. MDPI. Available from: [Link]
-
Leopoldo, M., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central (PMC). Available from: [Link]
-
Staron, J., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. Available from: [Link]
-
Representative arylpiperazine derivatives. ResearchGate. Available from: [Link]
-
Enhanced 5HT1a Affinity of Arylpiperazine Derivatives. Scribd. Available from: [Link]
-
de Almeida, J. F., & Noel, F. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Vascular Pharmacology, 61(1), 27-33. Available from: [Link]
-
5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins. Available from: [Link]
-
Obniska, J., et al. (2006). Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4] nonane and [4.5]decane-1,3-dione derivatives. ResearchGate. Available from: [Link]
Sources
- 1. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. genscript.com [genscript.com]
- 13. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the pharmacokinetic profiles of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride derivatives
For Immediate Release
Shanghai, China – January 19, 2026 – In the dynamic field of drug discovery, the pharmacokinetic profile of a compound is a critical determinant of its therapeutic potential. This guide offers a detailed comparative analysis of the pharmacokinetic profiles of a series of 3-phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride derivatives, a class of compounds with significant promise in medicinal chemistry. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications to this scaffold influence a compound's absorption, distribution, metabolism, and excretion (ADME).
The versatile piperazine ring is a common feature in many approved drugs, valued for its ability to modulate physicochemical properties and improve pharmacokinetic characteristics.[1][2] The 3-phenoxy-1-(piperazin-1-yl)propan-1-one backbone presents a flexible platform for structural modifications, allowing for the fine-tuning of a compound's ADME profile to enhance its efficacy and safety.[3][4] Understanding the structure-pharmacokinetic relationships within this series is paramount for the rational design of new therapeutic agents.
The Crucial Role of Physicochemical Properties
In silico ADME-Tox prediction studies on analogous structures, such as 3-benzimidazol-1-yl-1-(4-phenylpiperazine-1-yl) propan-1-one derivatives, have demonstrated the utility of computational models in the early stages of drug development. These studies predict properties like blood-brain barrier (BBB) penetration and oral bioavailability, offering initial insights into a compound's likely in vivo behavior.[5]
Comparative Insights from Structurally Related Compounds
While direct comparative experimental data for the target series is sparse, valuable insights can be gleaned from published studies on structurally similar piperazine derivatives. These studies, though not a direct head-to-head comparison, allow for an informed discussion on the expected pharmacokinetic behavior of the 3-phenoxy-1-(piperazin-1-yl)propan-1-one class.
Absorption
The oral bioavailability of piperazine derivatives can be significantly influenced by their structural features. For many small molecule drugs, rapid absorption from the gastrointestinal tract is a desirable characteristic.[4] In silico models for related compounds suggest good oral bioavailability for many piperazine derivatives.[5]
Distribution
The distribution of a drug to its target tissues is a key factor in its efficacy. For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is essential. In silico predictions for analogous piperazine structures have indicated that some derivatives are adept at BBB penetration, a crucial factor for CNS-active drugs.[5]
Metabolism
The metabolic fate of piperazine derivatives is often complex and can involve various cytochrome P450 (CYP) enzymes. Understanding the metabolic pathways is crucial for predicting potential drug-drug interactions and identifying active metabolites. For example, in silico predictions for related compounds suggest that they are substrates for various CYP enzymes.[5]
Excretion
The primary route of excretion for many small molecule drugs and their metabolites is via the urine.[4] The efficiency of renal clearance is an important factor in determining the dosing regimen and potential for drug accumulation.
Experimental Protocols for Pharmacokinetic Profiling
To generate the robust experimental data needed for a definitive comparative analysis, a series of standardized in vivo and in vitro assays are employed.
In Vivo Pharmacokinetic Study in Rodents
A typical experimental workflow for determining the pharmacokinetic profile of a novel compound involves the following steps:
Caption: Workflow for an in vivo pharmacokinetic study.
Step-by-Step Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Compound Administration: The test compound is administered, typically via oral gavage or intravenous injection.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
Future Directions and the Path Forward
While this guide provides a framework for understanding the potential pharmacokinetic profiles of this compound derivatives, it also highlights the critical need for direct experimental data. The synthesis and systematic in vivo evaluation of a focused library of these compounds are essential to establish clear structure-pharmacokinetic relationships. Such studies will be instrumental in guiding the optimization of this promising chemical scaffold for the development of next-generation therapeutics.
References
-
Anisetti, R. N., et al. (n.d.). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives. ResearchGate. Available at: [Link]
-
Singh, S., et al. (2015). Design, synthesis and docking studies on phenoxy-3-piperazin-1-yl-propan-2-ol derivatives as protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(1), 15-19. Available at: [Link]
-
Saghir, S. A., & Connors, T. R. (2003). Oral absorption, metabolism and excretion of 1-phenoxy-2-propanol in rats. Xenobiotica, 33(10), 1039-1050. Available at: [Link]
-
Chen, L., et al. (2018). The absorption, distribution, metabolism and excretion of procyanidins. Food & Function, 9(1), 41-59. Available at: [Link]
-
Kumar, A., et al. (2025). Molecular docking, molecular dynamics simulation, and ADME profiling of novel benzoxazolone-based OGT inhibitors. Journal of Molecular Modeling, 31(9), 265. Available at: [Link]
-
Haji, G., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. Available at: [Link]
-
Al-Obaidi, A., & Al-Shammari, A. M. (2022). Absorption, Distribution, Metabolism and Excretion of Biopharmaceutical Drug Products. In Drug Discovery and Development - New Advances. IntechOpen. Available at: [Link]
-
Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339. Available at: [Link]
-
Ma, N., et al. (2011). Preclinical pharmacokinetics and metabolism of MNP001, a piperidine analog of 3-carbamyl compounds. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 747-754. Available at: [Link]
-
Al-Ghananeem, A. M. (2024). Pharmacokinetics: An Overview of Drug Absorption, Distribution, Metabolism and Excretion. Journal of Pharmaceutical Sciences & Research, 16(12), 1-5. Available at: [Link]
-
Oakwood Chemical. (n.d.). 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride. Available at: [Link]
-
Basoglu Ozdemir, S., et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Journal of the Iranian Chemical Society, 19(1), 2739-2748. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oral absorption, metabolism and excretion of 1-phenoxy-2-propanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Independent Verification of the Antidepressant-Like Effects of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride: A Comparative Preclinical Guide
This guide provides a comprehensive framework for the independent verification of the potential antidepressant-like effects of the novel compound, 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride. Given the limited publicly available data on this specific molecule[1][2][3], this document outlines a rigorous, multi-faceted preclinical evaluation strategy. By employing validated behavioral assays and drawing direct comparisons with established antidepressant agents, researchers can systematically elucidate the compound's pharmacological profile.
The piperazine moiety is a well-established scaffold in the development of antidepressant medications, recognized for its favorable central nervous system pharmacokinetic properties and its role in the specific binding conformations of these agents[4][5]. Many successful antidepressant drugs incorporate a piperazine substructure[4]. This structural alert within this compound provides a strong rationale for its investigation as a potential therapeutic for depressive disorders.
This guide is intended for researchers, scientists, and drug development professionals. It emphasizes not just the "how" but the "why" behind experimental choices, ensuring a robust and self-validating approach to the investigation.
Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the potential antidepressant-like effects of this compound, it is essential to compare its performance against well-characterized antidepressants with distinct mechanisms of action. This approach allows for a preliminary classification of the novel compound's pharmacological profile.
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), fluoxetine increases the extracellular level of serotonin by limiting its reabsorption into the presynaptic cell[6][7][8][9][10]. It is a first-line treatment for depression and serves as a critical benchmark for serotonergic activity.
-
Imipramine: A tricyclic antidepressant (TCA), imipramine primarily inhibits the reuptake of both serotonin and norepinephrine[11][12][13][14][15]. Its broader mechanism of action provides a different comparative profile to the more selective fluoxetine.
The inclusion of these two standards allows for a nuanced interpretation of the behavioral data generated from the preclinical models.
Preclinical Behavioral Assessment: A Multi-Tiered Approach
A battery of behavioral tests is necessary to build a convincing case for the antidepressant-like activity of a novel compound and to rule out confounding factors such as generalized motor effects. The following assays are recommended for the initial screening and characterization of this compound.
Core Efficacy Assays: Forced Swim Test (FST) and Tail Suspension Test (TST)
The FST and TST are the most widely used and validated screening tools for assessing antidepressant efficacy in rodents[16][17][18]. These models are based on the principle of "behavioral despair," where animals subjected to an inescapable stressor will eventually cease escape-oriented behaviors and become immobile. A reduction in immobility time is predictive of antidepressant activity[19][20].
Rationale for Dual Testing: While both tests measure a similar behavioral construct, they can yield complementary information. Some compounds may show efficacy in one test but not the other, potentially reflecting subtle differences in their neurochemical mechanisms. Utilizing both strengthens the validity of the findings[18].
Confounding Variable Assessment: Locomotor Activity Test
It is crucial to ascertain that any observed effects in the FST and TST are not due to a general increase in motor activity. An open-field or locomotor activity test should be conducted to assess spontaneous movement[21][22][23]. A true antidepressant effect should not be accompanied by significant hyperactivity at the therapeutic dose.
Experimental Design and Protocols
A robust experimental design is paramount for the reliable interpretation of results. The following provides a detailed workflow and protocols for the proposed behavioral assays.
Experimental Workflow
Caption: High-level experimental workflow for preclinical antidepressant screening.
Detailed Experimental Protocols
Animals: Male BALB/c or C57BL/6 mice (8-10 weeks old) are commonly used for these assays. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Drug Administration:
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., saline, distilled water with a small amount of Tween 80). A dose-response curve should be established (e.g., 5, 10, 20 mg/kg).
-
Positive Controls: Fluoxetine (20 mg/kg) and Imipramine (15 mg/kg) dissolved in the same vehicle.
-
Negative Control: Vehicle only.
-
Route of Administration: Intraperitoneal (i.p.) injection is common for acute studies, typically 30-60 minutes before testing.
Protocol 1: Locomotor Activity Test
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment[24][21].
-
Apparatus: Use an open-field arena (e.g., 40x40x30 cm) equipped with infrared beams or an overhead video tracking system[24][22].
-
Procedure:
-
Gently place the mouse in the center of the arena[22].
-
Record locomotor activity (total distance traveled, rearing frequency, time spent in the center vs. periphery) for a defined period (e.g., 10-30 minutes)[21][22][23].
-
Clean the arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues[22][23].
-
Protocol 2: Tail Suspension Test (TST)
-
Apparatus: A suspension box that visually isolates each mouse is recommended[25][26].
-
Procedure:
-
Suspend each mouse by its tail from a lever using adhesive tape, approximately 1 cm from the tip of the tail[26][27]. The mouse should be elevated so it cannot reach any surfaces.
-
Record the total duration of immobility over a 6-minute period[20][25][27][28]. Immobility is defined as the absence of all movement except for minor limb and respiratory movements[27].
-
The initial 2 minutes are often considered an acclimation period, with scoring focused on the final 4 minutes[27].
-
Protocol 3: Forced Swim Test (FST)
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape[19][29][30][31].
-
Procedure:
-
Gently place the mouse into the water-filled cylinder[29].
-
The test duration is typically 6 minutes[29].
-
Record the total time the mouse remains immobile during the final 4 minutes of the test[29]. Immobility is defined as floating motionless or making only small movements necessary to keep the head above water[19].
-
After the test, remove the mouse, dry it with a towel, and place it in a warm environment before returning it to its home cage.
-
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in a clear, tabular format to facilitate comparison across treatment groups.
Table 1: Comparative Behavioral Data (Hypothetical)
| Treatment Group (mg/kg) | Locomotor Activity (Total Distance, cm) | Tail Suspension Test (Immobility, s) | Forced Swim Test (Immobility, s) |
| Vehicle | 3500 ± 250 | 150 ± 10 | 180 ± 12 |
| Test Compound (10) | 3450 ± 300 | 100 ± 8 | 125 ± 10 |
| Test Compound (20) | 3550 ± 280 | 85 ± 7 | 100 ± 9 |
| Fluoxetine (20) | 3600 ± 270 | 90 ± 9 | 110 ± 11 |
| Imipramine (15) | 3400 ± 260 | 95 ± 8 | 115 ± 10 |
Values are represented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the vehicle group.
Interpretation of Hypothetical Data: In this example, the test compound significantly reduced immobility time in both the TST and FST in a dose-dependent manner, comparable to fluoxetine and imipramine. Importantly, it did not significantly alter locomotor activity, suggesting a specific antidepressant-like effect rather than a psychostimulant effect[32].
Mechanistic Insights and Future Directions
The initial behavioral data can provide clues about the potential mechanism of action. For instance, a strong effect in the FST, particularly an increase in swimming behavior, is often associated with serotonergic compounds, while an increase in climbing behavior can be linked to noradrenergic activity.
Given the piperazine core, a primary hypothesis would involve modulation of monoamine systems, such as serotonin (5-HT) or dopamine (DA) receptors. Many arylpiperazine derivatives target 5-HT1A receptors[33][34][35]. There is also growing evidence for the role of dopamine D2 receptors in the antidepressant response[36][37][38][39].
Proposed Mechanistic Pathway for Investigation
Caption: Potential mechanistic pathways for the test compound.
Further Studies:
-
Receptor Binding Assays: To determine the affinity of the compound for a panel of neurotransmitter receptors and transporters.
-
Neurochemical Analysis: Techniques like microdialysis can be used to measure changes in extracellular levels of serotonin, dopamine, and norepinephrine in key brain regions following compound administration.
-
Chronic Dosing Studies: Depression is a chronic condition, and antidepressant treatments often require several weeks to become effective[12]. Chronic administration studies are necessary to assess sustained efficacy and potential neuroadaptive changes.
By following this structured, comparative, and mechanistically-driven approach, researchers can rigorously and independently verify the antidepressant-like properties of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- Kristiyani A, Ikawati Z, Gani AP, Sofro ZM. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. J Herbmed Pharmacol. 2024;13(4):523-536.
- Cuccurazzu B, et al. Models for depression in drug screening and preclinical studies: Future directions. Journal of Psychophysiology. 2013;27(2):47-58.
- WebMD. Imipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
- Medical News Today. How Prozac works: Mechanism of action explained.
- Patsnap Synapse. What is the mechanism of Imipramine Hydrochloride?
- ResearchGate. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing.
- Slideshare. Anti depressant ( fluoxetine).
- PharmaCompass.com.
- Patsnap Synapse. What is the mechanism of Fluoxetine Hydrochloride?
- NIH.
- Wikipedia. Imipramine.
- Britannica. Imipramine | Uses, Mechanism of Action, & Side Effects.
- NHS. About fluoxetine.
- UCSF IACUC. Locomotor Activity/Open Field Test.
- Portland VA Medical Center. Locomotor Activity Test SOP.
- UCSF IACUC. Tail Suspension Test.
- JoVE (Journal of Visualized Experiments). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice.
- Ni YN, et al. Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors. ACS Chem Neurosci. 2021;12(15):2849-2861.
- Can A, et al. The Tail Suspension Test. J Vis Exp. 2012;(58):e3769.
- Cuccurazzu B, et al. Models for depression in drug screening and preclinical studies: Future directions. Journal of Psychophysiology. 2013;27(2):47-58.
- Understanding Animal Research. Factsheet on the forced swim test.
- de Oliveira R, et al. Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Can J Physiol Pharmacol. 2022;100(3):245-252.
- Can A, et al. The Tail Suspension Test. J Vis Exp. 2012;(58):e3769.
- Can A, et al. The Mouse Forced Swim Test. J Vis Exp. 2011;(58):e3638.
- Johns Hopkins University. The mouse forced swim test.
- YouTube.
- Oxford Academic.
- NSW Department of Primary Industries.
- PubMed. Depression Assessment in Clinical Trials and Pre-clinical Tests: A Critical Review.
- Who we serve. Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors.
- UCSF IACUC. Forced Swim Test v.3.
- Cre
- Protocols.io. Locomotion test for mice.
- Creative Biolabs. Rodent Behavioral Tests for Motor Function.
- Pei Y, et al. Uncoupling the dopamine D1-D2 receptor complex exerts antidepressant-like effects.
- Sharma H, et al. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem. 2021;16(12):1913-1930.
- Dziedzicka-Wasylewska M, et al. Effects of Antidepressant Drugs on the Dopamine D2/D3 Receptors in the Rat Brain Differentiated by Agonist and Antagonist Binding--An Autoradiographic Analysis. Naunyn Schmiedebergs Arch Pharmacol. 1999;359(3):178-86.
- ResearchGate. Dopamine D2-Like Receptors and the Antidepressant Response.
- ResearchGate.
- PubMed.
- Wikipedia. PPPA (drug).
- PubChem. This compound.
- PubMed. Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- PubMed. Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I.
- CymitQuimica. This compound.
- Oakwood Chemical. 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride.
- PubMed. New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants.
Sources
- 1. PubChemLite - this compound (C13H18N2O2) [pubchemlite.lcsb.uni.lu]
- 2. This compound [cymitquimica.com]
- 3. 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride [oakwoodchemical.com]
- 4. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How Prozac works: Mechanism of action explained [medicalnewstoday.com]
- 7. Anti depressant ( fluoxetine) | PPTX [slideshare.net]
- 8. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]
- 9. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. About fluoxetine - NHS [nhs.uk]
- 11. Imipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. What is the mechanism of Imipramine Hydrochloride? [synapse.patsnap.com]
- 13. Imipramine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. Imipramine - Wikipedia [en.wikipedia.org]
- 15. Imipramine | Uses, Mechanism of Action, & Side Effects | Britannica [britannica.com]
- 16. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 17. researchgate.net [researchgate.net]
- 18. Depression Assessment in Clinical Trials and Pre-clinical Tests: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 20. Tail Suspension Test - Creative Biolabs [creative-biolabs.com]
- 21. va.gov [va.gov]
- 22. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 23. protocols.io [protocols.io]
- 24. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 25. The Tail Suspension Test [jove.com]
- 26. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 27. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 28. m.youtube.com [m.youtube.com]
- 29. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 30. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 31. animal.research.wvu.edu [animal.research.wvu.edu]
- 32. Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 34. cdnsciencepub.com [cdnsciencepub.com]
- 35. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 36. academic.oup.com [academic.oup.com]
- 37. Effects of antidepressant drugs on the dopamine D2/D3 receptors in the rat brain differentiated by agonist and antagonist binding--an autoradiographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. Dopamine is involved in the antidepressant-like effect of allopregnanolone in the forced swimming test in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Benchmarking Guide: Evaluating 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride Against a Panel of CNS Drugs
This guide provides a robust framework for the preclinical benchmarking of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride, a novel compound with potential applications in central nervous system (CNS) therapeutics. Given its structural features, particularly the arylpiperazine moiety, we hypothesize its interaction with key monoamine neurotransmitter systems. This document outlines a comprehensive strategy to elucidate its pharmacological profile by comparing it against a carefully selected panel of established CNS drugs. The experimental designs detailed herein are intended to provide a clear, evidence-based assessment of its potency, selectivity, and potential therapeutic utility.
Introduction and Rationale
The arylpiperazine scaffold is a privileged structure in CNS drug discovery, present in numerous approved medications targeting a range of neuropsychiatric disorders. Compounds incorporating this moiety are known to interact with various G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors. This compound (CAS: 80385-33-7, Molecular Formula: C13H19N2O2Cl) is a molecule of interest due to its structural similarities to known bioactive compounds.[1] Its phenoxy-propan-1-one structure linked to a piperazine ring suggests potential activity as a modulator of monoaminergic neurotransmission.
A thorough understanding of its pharmacological profile is essential to determine its potential as a therapeutic agent. This guide proposes a systematic benchmarking study against a panel of well-characterized CNS drugs. The selection of this panel is critical for contextualizing the in vitro and in vivo data, providing a comparative landscape of its activity.
Rationale for Comparator Selection:
The chosen CNS drug panel encompasses a spectrum of mechanisms of action, targeting dopamine, serotonin, and norepinephrine pathways. This allows for a multi-faceted comparison, helping to pinpoint the primary mode of action of our test compound and to identify any potential polypharmacology, which could be advantageous or disadvantageous depending on the desired therapeutic outcome.
The CNS Drug Comparator Panel
The following table outlines the selected panel of CNS drugs for this benchmarking study, along with their primary mechanisms of action.
| Compound | Primary Mechanism of Action | Therapeutic Class |
| Haloperidol | Dopamine D2 Receptor Antagonist[2][3] | Antipsychotic |
| Chlorpromazine | Dopamine D2 and Serotonin 5-HT2A Receptor Antagonist[4][5] | Antipsychotic, Antiemetic |
| Trazodone | Serotonin 5-HT2A Receptor Antagonist and Reuptake Inhibitor (SARI)[6] | Antidepressant, Anxiolytic |
| Buspirone | Serotonin 5-HT1A Receptor Partial Agonist | Anxiolytic |
| Desipramine | Norepinephrine Reuptake Inhibitor (NRI)[7][8] | Antidepressant |
| Venlafaxine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)[9] | Antidepressant, Anxiolytic |
Experimental Design: A Multi-tiered Approach
A phased approach, moving from broad screening to more specific functional and behavioral assays, will provide a comprehensive understanding of the compound's profile.
Phase 1: In Vitro Receptor Profiling
The initial phase will determine the binding affinity of this compound at a panel of CNS-relevant receptors.
Experimental Workflow: Radioligand Binding Assays
Caption: Workflow for Radioligand Binding Assays.
Protocol: Radioligand Binding Assays
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and the comparator drugs in an appropriate assay buffer.
-
Prepare cell membrane homogenates expressing the target receptors (e.g., Dopamine D2, Serotonin 5-HT1A, 5-HT2A, Norepinephrine Transporter).
-
Prepare the specific radioligand for each target receptor at a concentration near its Kd.
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane homogenate, radioligand, and either the test compound, a comparator drug, or buffer (for total and non-specific binding).
-
Incubate the plates at a specified temperature for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the equilibrium dissociation constant (Ki) for each compound at each receptor using the Cheng-Prusoff equation.
-
Phase 2: In Vitro Functional Assays
Following the identification of high-affinity targets from the binding assays, functional assays will be conducted to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
Experimental Workflow: GPCR Functional Assay (cAMP Measurement)
Caption: Workflow for GPCR Functional Assays.
Protocol: cAMP Accumulation Assay (for Gs or Gi-coupled receptors)
-
Cell Culture:
-
Culture a cell line stably expressing the GPCR of interest (e.g., HEK293 cells).
-
Seed the cells into 384-well assay plates and allow them to adhere overnight.
-
-
Agonist Mode:
-
Treat the cells with increasing concentrations of this compound or a known agonist.
-
Incubate for a specified time at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Add a known agonist at a concentration that elicits a submaximal response (EC80).
-
Incubate for a specified time at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
For agonist mode, plot cAMP concentration against the log of the test compound concentration to determine the EC50 and maximal efficacy (Emax).
-
For antagonist mode, plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50.
-
Phase 3: In Vivo Behavioral Models
Based on the in vitro profile, relevant in vivo models will be selected to assess the compound's effects on behavior.[10]
For potential antipsychotic activity (D2/5-HT2A antagonism):
-
Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to block the stimulant effects of amphetamine, a hallmark of antipsychotic activity.
-
Prepulse Inhibition of the Acoustic Startle Response (PPI): PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. The ability of a compound to restore PPI in a deficit model (e.g., induced by apomorphine or a psychotomimetic) is indicative of antipsychotic-like effects.
For potential antidepressant/anxiolytic activity (Serotonergic/Noradrenergic modulation):
-
Forced Swim Test (FST): This is a widely used screening tool for antidepressant-like activity. A decrease in immobility time is interpreted as a positive antidepressant effect.[11]
-
Elevated Plus Maze (EPM): This model assesses anxiety-like behavior in rodents. An increase in the time spent in the open arms of the maze is indicative of anxiolytic activity.
Protocol: Forced Swim Test
-
Acclimation:
-
Acclimate male ICR mice (20-30 g) to the testing room for at least one hour before the experiment.[12]
-
-
Drug Administration:
-
Administer this compound, a comparator drug (e.g., Desipramine), or vehicle (e.g., saline) via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
-
Test Procedure:
-
Place each mouse individually into a glass cylinder filled with water (25°C) from which it cannot escape.
-
Record the behavior for a period of 6 minutes.
-
-
Data Analysis:
-
Score the last 4 minutes of the test for immobility time (the time the mouse spends floating with only minor movements to keep its head above water).
-
Compare the immobility times between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
Data Summary and Interpretation
The data from these experiments should be compiled into clear, comparative tables.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 | Serotonin 5-HT1A | Serotonin 5-HT2A | Norepinephrine Transporter (NET) |
| 3-Phenoxy-1-(piperazin-1-yl)propan-1-one HCl | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Haloperidol | Literature/Experimental Value | >1000 | Literature/Experimental Value | >1000 |
| Chlorpromazine | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Trazodone | >1000 | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Buspirone | Literature/Experimental Value | Literature/Experimental Value | >1000 | >1000 |
| Desipramine | >1000 | >1000 | >1000 | Literature/Experimental Value |
| Venlafaxine | >1000 | Literature/Experimental Value | >1000 | Literature/Experimental Value |
Table 2: In Vivo Behavioral Efficacy (ED50, mg/kg or % Effect at a Given Dose)
| Compound | Amphetamine-Induced Hyperlocomotion | Forced Swim Test (% Reduction in Immobility) | Elevated Plus Maze (% Increase in Open Arm Time) |
| 3-Phenoxy-1-(piperazin-1-yl)propan-1-one HCl | Experimental Value | Experimental Value | Experimental Value |
| Haloperidol | Literature/Experimental Value | N/A | N/A |
| Desipramine | N/A | Literature/Experimental Value | N/A |
| Buspirone | N/A | N/A | Literature/Experimental Value |
Conclusion
This comprehensive benchmarking guide provides a structured and scientifically rigorous approach to characterizing the pharmacological profile of this compound. By systematically evaluating its in vitro and in vivo activities in parallel with a well-defined panel of CNS drugs, researchers can gain valuable insights into its mechanism of action, potency, and potential therapeutic applications. The data generated from these studies will be crucial for making informed decisions regarding the further development of this compound as a novel CNS therapeutic agent.
References
- Vulcanchem. (n.d.). 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride.
- University of Minnesota. (n.d.). CNS Drugs.
- Orús, L., et al. (2002). New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. Pharmazie, 57(8), 515-8.
- Wikipedia. (n.d.). Norepinephrine reuptake inhibitor.
- US Drug Test Centers. (2025). Drug Test Panels.
- Cleveland Clinic. (2023). Dopamine Antagonist: What It Is, Uses, Side Effects & Risks.
- Oakwood Chemical. (n.d.). 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride.
- Wikipedia. (n.d.). Serotonin receptor antagonist.
- WuXi Biology. (n.d.). CNS Disease Models and Safety Pharmacology Testing.
- National Center for Biotechnology Information. (n.d.). Dopamine antagonist.
- National Center for Biotechnology Information. (n.d.). Norepinephrine transporter inhibitors and their therapeutic potential.
- National Center for Biotechnology Information. (n.d.). How well do you know your dopamine antagonists?.
- American Addiction Centers. (2025). Serotonin Antagonist and Reuptake Inhibitor (SARI).
- Mayo Clinic. (2025). Serotonin and norepinephrine reuptake inhibitors (SNRIs).
- National Center for Biotechnology Information. (n.d.). Dopamine Antagonists.
- National Center for Biotechnology Information. (n.d.). Prochlorperazine.
- Icahn School of Medicine at Mount Sinai. (n.d.). Behavioral Models of Addiction & Depression.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
Sources
- 1. 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride [oakwoodchemical.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. How well do you know your dopamine antagonists? - Therapeutics Letter - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Serotonin receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanaddictioncenters.org [americanaddictioncenters.org]
- 7. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 10. labs.neuroscience.mssm.edu [labs.neuroscience.mssm.edu]
- 11. wuxibiology.com [wuxibiology.com]
- 12. globalresearchonline.net [globalresearchonline.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride
As a Senior Application Scientist, my primary objective extends beyond the point of sale; it is to ensure that you, the researcher, can utilize our products with the highest degree of safety and efficacy, from initial experiment to final disposal. The responsible management of chemical waste is not merely a regulatory hurdle—it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a comprehensive, technically grounded framework for the proper disposal of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride, designed to be a self-validating system that protects both laboratory personnel and the environment.
Hazard Profile & Mandatory Waste Classification
Understanding the intrinsic properties of a chemical is the critical first step in determining its proper disposal pathway. The structure of this compound—containing a piperazine ring and existing as a hydrochloride salt—informs its hazard profile. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, analysis of structurally related piperazine derivatives and hydrochloride salts allows for a reliable hazard assessment.
Compounds containing the piperazine moiety are known to present risks such as severe skin and eye irritation or damage, as well as potential respiratory and skin sensitization.[1][2][3] The hydrochloride salt form indicates that in aqueous solution, it will be acidic. Furthermore, upon combustion, it is anticipated to release toxic gases including nitrogen oxides (NOx) and hydrogen chloride.[4][5]
Causality of Classification: Due to these inherent hazards, this compound cannot be disposed of as common refuse or via sanitary sewer systems.[6] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), any chemical waste exhibiting characteristics of corrosivity, reactivity, or toxicity must be managed as hazardous waste.[7][8] Therefore, all waste streams containing this compound must be classified and handled as regulated hazardous chemical waste. [8][9]
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 80385-33-7[10][11] |
| Molecular Formula | C₁₃H₁₉N₂O₂Cl[10] |
| Molecular Weight | 270.76 g/mol [10] |
| Anticipated Hazards | Skin Irritation, Serious Eye Damage, Respiratory Irritation, Potential Sensitizer.[1][4][12] |
| Waste Classification | Hazardous Chemical Waste |
On-Site Waste Management & Segregation Protocol
Proper on-site management is a self-validating system that prevents dangerous reactions and ensures regulatory compliance. Waste must be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA).[6][13][14]
Step-by-Step Segregation and Storage
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Container Selection: Select a waste container that is in good condition and compatible with the waste. For this compound, a high-density polyethylene (HDPE) container is a suitable choice.[14][15] The container must have a secure, tight-fitting lid.[6][15]
-
Mandatory Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must, at a minimum, include the words "Hazardous Waste" and a full, unabbreviated list of the chemical contents (e.g., "this compound, Water").[14][16] Hazard pictograms indicating its irritant and potentially toxic nature should also be present.[16]
-
Segregation: This is the most critical step to prevent dangerous reactions. Store the waste container in your designated SAA, ensuring it is segregated from incompatible materials.
-
Do NOT store with bases: As a hydrochloride salt, it is acidic and will react exothermically, and potentially violently, with bases.
-
Do NOT store with strong oxidizing agents: Organic compounds can react with strong oxidizers, creating a fire or explosion hazard.[6]
-
-
Container Management: Keep the waste container closed at all times except when adding waste.[14][15] Do not leave a funnel in the opening. The container should not be filled beyond 90% capacity to allow for expansion.[15]
Caption: Waste Segregation Decision Logic
Disposal & Decontamination Protocols
The following protocols provide step-by-step methodologies for handling different waste streams associated with this compound.
Protocol 3.1: Disposal of Unused or Expired Solid Compound
-
Assessment: Ensure the original container is intact, properly sealed, and clearly labeled. If the container is compromised, it must be carefully overpacked into a larger, compatible, and sealed container.
-
Labeling for Disposal: If not already present, affix a "Hazardous Waste" label to the container.
-
Segregation: Place the container in the SAA according to the segregation rules outlined in Section 2.
-
Pickup Request: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup. Do not attempt to dispose of this yourself.
Protocol 3.2: Disposal of Contaminated Labware & PPE
-
Waste Stream: This includes items like contaminated gloves, weigh boats, pipette tips, and paper towels.
-
Collection: Designate a specific, compatible container (e.g., a labeled, lined cardboard box or a plastic pail) for solid hazardous waste.
-
Labeling: The container must be clearly labeled "Hazardous Solid Waste" with a list of the chemical contaminants.
-
Accumulation: Collect contaminated solids in this container, keeping it sealed when not in use.
-
Pickup Request: Once the container is full (or after 12 months), arrange for pickup through your EH&S office.[8]
Protocol 3.3: Decontamination of "Empty" Containers
An "empty" container that once held a hazardous chemical is not truly empty and must be decontaminated before it can be disposed of as regular trash.[17]
-
Initial Rinse: In a chemical fume hood, rinse the container three times with a suitable solvent. Since this compound is a water-soluble salt, deionized water is an appropriate solvent.[17]
-
Collect Rinsate: Crucially, all rinsate from these cleaning steps is considered hazardous waste. [17] Collect the rinsate in a designated aqueous hazardous waste container.
-
Deface Label: Completely obliterate or remove the original chemical label on the container.
-
Mark as Empty: Clearly write "EMPTY" on the container.[17]
-
Final Disposal: The decontaminated container may now be disposed of in a designated glass or plastic recycling bin, or as regular trash, according to institutional policy.
Protocol 3.4: Spill Management & Decontamination
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Contain: For small, manageable spills, contain the spill using a chemical spill kit with an absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect: Carefully sweep the solid material or the absorbent mixture into a designated container.
-
Decontaminate: Clean the spill area with a detergent and water solution.[18] All cleaning materials and the collected spill residue must be disposed of as hazardous waste.[18]
-
Report: Report the spill to your laboratory supervisor and EH&S department.
The Overall Disposal Workflow: From Lab to Final Treatment
The journey of hazardous waste is tracked from its point of generation to its final disposal, a principle often referred to as "cradle-to-grave" responsibility.[13] Your role as a researcher is primarily at the beginning of this chain, but understanding the entire process underscores the importance of proper procedure.
Caption: Overall Institutional Disposal Workflow
By adhering to these protocols, you contribute to a safe, compliant, and environmentally responsible research environment. Always consult your institution's specific Chemical Hygiene Plan and EH&S guidelines, as they may have additional requirements.
References
-
Decontaminating Empty Containers. Division of Research Safety - University of Illinois. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Laboratory. (2021-10-26). [Link]
-
Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet: 1-(3-Chlorophenyl)piperazine hydrochloride. Thermo Fisher Scientific. [Link]
-
Chapter 7: Decontamination. CPWR - The Center for Construction Research and Training. [Link]
-
Principles of decontamination, sterilization, and disinfection. Federal Select Agent Program. [Link]
-
Hazardous Waste - Decontamination. Occupational Safety and Health Administration (OSHA). [Link]
-
3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride. Oakwood Chemical. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride [oakwoodchemical.com]
- 11. This compound [cymitquimica.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. research.columbia.edu [research.columbia.edu]
- 15. ethz.ch [ethz.ch]
- 16. MedicalLab Management Magazine [medlabmag.com]
- 17. Decontaminating Empty Containers | Division of Research Safety | Illinois [drs.illinois.edu]
- 18. cpwr.com [cpwr.com]
A Researcher's Comprehensive Guide to Safely Handling 3-Phenoxy-1-(piperazin-1-yl)propan-1-one Hydrochloride
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS No. 80385-33-7). As direct safety data for this specific compound is limited, this document synthesizes established best practices and data from structurally analogous piperazine derivatives to ensure a robust margin of safety in your operations.
I. Core Safety Directives & Hazard Assessment
Understanding the potential hazards of this compound is the foundational step in ensuring personal and environmental safety. Based on data from similar piperazine compounds, a cautious approach is warranted.
Anticipated Hazard Profile:
-
Acute Oral Toxicity: Harmful or toxic if swallowed.[1][2][3]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][4]
The hydrochloride salt form suggests good water solubility, which could facilitate its absorption and mobility in case of a spill.[1]
Table 1: GHS Hazard Classifications for Analogous Piperazine Compounds
| Hazard Statement | Classification | Rationale |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | A common characteristic of many piperazine derivatives.[3] |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Direct contact with skin should be avoided.[1] |
| H319: Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2A) | The compound can cause significant irritation upon contact with the eyes.[1][4] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | Inhalation of dust should be minimized.[1][4] |
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical. The following recommendations are based on the potential hazards and are designed to provide comprehensive protection.
-
Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling chemicals. Always inspect gloves for any signs of degradation or perforation before use.[1]
-
Eye Protection: Chemical safety goggles are mandatory. In situations where there is a higher risk of splashing, a face shield should be worn in addition to goggles.[1][5]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher potential for contamination, consider a chemically resistant apron.
-
Respiratory Protection: All handling of the solid compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is necessary.[5]
Visual Workflow for Safe Handling:
Caption: Workflow for handling this compound.
III. Step-by-Step Operational Protocols
Adherence to a strict, methodical procedure is paramount for safety and experimental reproducibility.
A. Engineering Controls:
-
Primary Containment: All work with the solid form of this compound must be performed in a properly functioning chemical fume hood.[1][2]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[1][5]
B. Handling the Solid Compound:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly.
-
Weighing: Use a weigh boat or creased weighing paper to handle the solid. Perform all weighing operations within the fume hood to contain any airborne dust.
-
Transfers: When transferring the solid, do so carefully to minimize the generation of dust.
-
Spills: In the event of a small spill, carefully sweep up the solid material and place it in a designated hazardous waste container.[1] Avoid creating dust. For larger spills, follow the emergency procedures outlined below.
C. Solution Preparation:
-
Solvent Addition: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, do so in a controlled manner (e.g., using a heating mantle with a stirrer) and ensure the vessel is appropriately vented.
IV. Emergency Procedures: Be Prepared
Rapid and correct response to an emergency can significantly mitigate potential harm.
A. In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[1][2]
B. Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For larger spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the contained material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by soap and water.
-
Report: Report the incident to your institution's environmental health and safety department.
V. Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle and a key aspect of laboratory safety and environmental responsibility.
A. Waste Characterization:
-
All unused this compound and any materials contaminated with it (e.g., weigh boats, gloves, absorbent materials) should be considered hazardous waste.[1]
B. Disposal Procedures:
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name and the associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by trained hazardous waste personnel.
-
Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.[1]
References
-
Oakwood Chemical. 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
